molecular formula C4H9Br B8253593 (S)-2-Bromobutane CAS No. 5787-32-6

(S)-2-Bromobutane

Cat. No.: B8253593
CAS No.: 5787-32-6
M. Wt: 137.02 g/mol
InChI Key: UPSXAPQYNGXVBF-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Bromobutane is a useful research compound. Its molecular formula is C4H9Br and its molecular weight is 137.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-bromobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSXAPQYNGXVBF-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481749
Record name UNII-2AL1MZU0XA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5787-32-6
Record name 2-Bromobutane, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005787326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-2AL1MZU0XA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMOBUTANE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AL1MZU0XA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Physical and Chemical Properties of (S)-2-Bromobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Bromobutane, an important chiral secondary alkyl halide, serves as a critical building block and intermediate in a variety of organic syntheses.[1] Its defined stereochemistry makes it particularly valuable in the development of enantiomerically pure pharmaceuticals and other complex chiral molecules. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, including detailed experimental protocols and visual representations of its chemical behavior.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are fundamental for its handling, application in reactions, and purification.

General and Physical Properties
PropertyValue
Molecular Formula C4H9Br[2][3][4]
Molecular Weight 137.02 g/mol [4]
CAS Number 5787-32-6[2][3][4]
Appearance Colorless to pale-yellow liquid[5][6][7][8]
Odor Pleasant odor[5][6][7][8]
Boiling Point 90.7 ± 8.0 °C at 760 mmHg[3][9]
Melting Point -112 °C[9][10]
Density 1.255 - 1.3 ± 0.1 g/cm³ at 20-25 °C[1][3][7][11][12][13][14]
Refractive Index (n20/D) 1.436 - 1.437[1][3][10][13]
Specific Optical Rotation ([α]D20) +23.1°[15][16]
Flash Point 21 °C (69.8 °F)[3][5][8][10][11][14]
Solubility Insoluble in water; soluble in alcohol, ether, acetone, and chloroform.[5][8][11][17]
Vapor Pressure 62.9 ± 0.2 mmHg at 25°C[3]
Chemical Structure and Stereochemistry

This compound is a chiral molecule, existing as one of two enantiomers. The "S" designation refers to the sinister (left-handed) configuration at the stereocenter (the second carbon atom) according to the Cahn-Ingold-Prelog priority rules.

G C2 C H H C2->H Br Br C2->Br CH3 CH₃ C2->CH3 C2H5 CH₂CH₃ C2->C2H5

Caption: Stereochemical representation of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of 2-bromobutane (B33332) exhibits characteristic absorption bands that are indicative of its functional groups.

Wavenumber (cm⁻¹)Vibration
~2845 - 2975C-H stretching
~1270 - 1470C-H bending/deformation
~550 - 650C-Br stretching

Data sourced from Doc Brown's Advanced Organic Chemistry Revision Notes.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 2-bromobutane shows four distinct signals corresponding to the different chemical environments of the hydrogen atoms.[19] The integrated signal ratio is 3:1:2:3.[19]

¹³C NMR: The carbon-13 NMR spectrum of 2-bromobutane displays four resonance signals, indicating four unique carbon environments.[20]

Mass Spectrometry

The mass spectrum of 2-bromobutane shows a characteristic pair of molecular ion peaks at m/z 136 and 138, with a nearly 1:1 ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[20] The base peak is typically observed at m/z 57, corresponding to the loss of the bromine atom to form a sec-butyl cation.[20]

Chemical Reactivity and Experimental Protocols

This compound undergoes several key reactions typical of secondary alkyl halides, including nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.

Nucleophilic Substitution (SN2) Reaction

In an SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry.[21] For example, the reaction of this compound with a hydroxide (B78521) ion yields (R)-2-butanol.[21]

SN2_Reaction reactant This compound transition_state [HO⋯C(H)(CH₃)(C₂H₅)⋯Br]⁻ reactant->transition_state Backside attack product (R)-2-Butanol nucleophile OH⁻ nucleophile->transition_state leaving_group Br⁻ transition_state->product Inversion of configuration transition_state->leaving_group

Caption: SN2 reaction pathway of this compound.

Experimental Protocol: Synthesis of 1-Bromobutane (B133212) via an SN2 Reaction (Adapted for 2-Bromobutane)

This protocol is adapted from the synthesis of 1-bromobutane from 1-butanol (B46404) and can be modified for the synthesis of 2-bromobutane from 2-butanol.[22][23][24][25][26][27]

  • Reaction Setup: In a round-bottom flask, combine 2-butanol, sodium bromide, and water.[23][25][27]

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid.[23][27]

  • Reflux: Heat the mixture to reflux for a specified period (e.g., 1 hour) to allow the reaction to proceed to completion.[25][27]

  • Distillation: After reflux, distill the product from the reaction mixture.[23][27]

  • Workup: Wash the distillate with water, followed by a wash with a sodium bicarbonate or sodium hydroxide solution to neutralize any remaining acid, and a final wash with water.[27]

  • Drying and Final Distillation: Dry the crude product with a suitable drying agent (e.g., anhydrous calcium chloride or sodium sulfate) and perform a final distillation to obtain the purified 2-bromobutane.[23][27]

Elimination (E2) Reaction

When this compound is treated with a strong, non-nucleophilic base, it can undergo an E2 elimination reaction to form alkenes.[28] The major product is typically the more substituted and stable alkene, in this case, 2-butene, with the trans isomer being favored over the cis isomer.[29]

E2_Reaction reactant This compound product1 trans-2-Butene (Major) reactant->product1 Zaitsev's Rule product2 cis-2-Butene (Minor) reactant->product2 product3 1-Butene (Minor) reactant->product3 base Strong Base (e.g., EtO⁻) base->reactant

Caption: E2 elimination pathways of 2-Bromobutane.

Experimental Protocol: Elimination Reaction of 2-Bromobutane

This is a general procedure for an E2 elimination.

  • Reaction Setup: Dissolve 2-bromobutane in a suitable solvent, such as ethanol.

  • Base Addition: Add a strong base, such as sodium ethoxide in ethanol.

  • Heating: Heat the reaction mixture to promote the elimination reaction.

  • Product Analysis: The resulting alkene products can be identified and quantified using techniques such as gas chromatography (GC).

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis of an alkyl bromide from an alcohol, such as the preparation of 2-bromobutane, involves several key steps.

Synthesis_Workflow A Reactant Mixing (Alcohol, NaBr, H₂SO₄) B Reflux A->B C Distillation B->C D Separatory Funnel Wash C->D E Drying D->E F Final Distillation E->F G Purified Product F->G

Caption: General workflow for the synthesis and purification of 2-Bromobutane.

Conclusion

This compound is a versatile chiral reagent with well-defined physical and chemical properties. A thorough understanding of its characteristics, including its reactivity in nucleophilic substitution and elimination reactions, is essential for its effective use in research and development, particularly in the synthesis of stereochemically complex target molecules. The experimental protocols and data presented in this guide provide a solid foundation for professionals working with this important chemical compound.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (S)-2-Bromobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-bromobutane is a chiral molecule fundamental to the study of stereochemistry and stereoselective reactions. Its well-defined stereocenter makes it an excellent model for illustrating concepts such as absolute configuration, optical activity, and the mechanisms of nucleophilic substitution. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including the determination of its absolute configuration using the Cahn-Ingold-Prelog (CIP) rules, its chiroptical properties, and detailed experimental protocols for its stereoselective synthesis and analysis.

Introduction to the Chirality of 2-Bromobutane (B33332)

2-Bromobutane possesses a single stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a bromine atom, a hydrogen atom, a methyl group, and an ethyl group.[1][2] This tetrahedral arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: this compound and (R)-2-bromobutane.[1][2] These enantiomers exhibit identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light, a phenomenon known as optical activity.[3]

Absolute Configuration: The Cahn-Ingold-Prelog (CIP) System

The absolute configuration of each enantiomer is unambiguously assigned as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules.

Assigning Priorities to Substituents

The four substituents attached to the chiral center of 2-bromobutane are prioritized based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority.

  • -Br (Bromine, Z=35) - Priority 1

  • -CH₂CH₃ (Ethyl group, the first carbon Z=6) - Priority 2

  • -CH₃ (Methyl group, the carbon Z=6) - Priority 3

  • -H (Hydrogen, Z=1) - Priority 4

When there is a tie in atomic number, as with the ethyl and methyl groups, the atoms at the next position in the chain are compared until a point of difference is found. The ethyl group's second carbon gives it priority over the methyl group.

Determining the (S) Configuration

To determine the configuration, the molecule is oriented so that the lowest priority substituent (in this case, hydrogen) is pointing away from the viewer. The direction of the remaining substituents, from highest to lowest priority (1 → 2 → 3), is then observed. If the direction is counter-clockwise, the configuration is designated as (S) (from the Latin sinister, meaning left). If the direction is clockwise, it is (R) (from the Latin rectus, meaning right).

Fig. 1: Logical workflow for assigning the (S) absolute configuration.

Quantitative Chiroptical Data

The defining characteristic of enantiomers is their equal but opposite rotation of plane-polarized light. The specific rotation, [α], is a standardized measure of this optical activity. For the enantiomers of 2-bromobutane, the specific rotation values are well-established.

EnantiomerSpecific Rotation ([α]D²⁰)Optical Purity (Enantiomeric Excess) of Pure Sample
This compound+23.1°100%
(R)-2-Bromobutane-23.1°100%
Racemic Mixture (50:50)0%

The enantiomeric excess (ee) or optical purity of a mixture can be calculated from its observed specific rotation:

ee (%) = ([α]observed / [α]pure) x 100

For instance, a mixture of 2-bromobutane with a specific rotation of +18.4° would have an enantiomeric excess of 79.7% in favor of the (S)-enantiomer.[4]

Experimental Protocols

Stereoselective Synthesis of this compound via SN2 Reaction

The synthesis of enantiomerically enriched this compound is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction starting from an enantiomerically pure precursor, such as (R)-2-butanol. The SN2 mechanism proceeds with a backside attack by the nucleophile, resulting in a complete inversion of the stereochemical configuration at the chiral center.[5][6] The use of phosphorus tribromide (PBr₃) is a common and effective method that minimizes carbocation rearrangements.[5][6][7]

Reaction: (R)-2-butanol + PBr₃ → this compound

SN2_Synthesis SN2 Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification Start (R)-2-butanol in a round-bottom flask Cool Cool the flask in an ice bath Start->Cool Addition Slowly add PBr₃ dropwise with vigorous stirring Cool->Addition Reagent Phosphorus tribromide (PBr₃) Reagent->Addition Warm Allow the mixture to warm to room temperature Addition->Warm Stir Stir for an additional 1-2 hours Warm->Stir Quench Pour the reaction mixture over ice Stir->Quench Separate Separate the organic layer Quench->Separate Wash Wash with dilute NaHCO₃ solution, then brine Separate->Wash Dry Dry the organic layer over anhydrous CaCl₂ Wash->Dry Distill Purify by fractional distillation Dry->Distill Product This compound Distill->Product

Fig. 2: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place enantiomerically pure (R)-2-butanol.

  • Reagent Addition: Cool the flask in an ice bath to 0°C. Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel with vigorous stirring. The molar ratio of alcohol to PBr₃ should be approximately 3:1.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue to stir for an additional 1-2 hours.

  • Workup: Carefully pour the reaction mixture over crushed ice in a beaker. Transfer the mixture to a separatory funnel. The 2-bromobutane will form an insoluble layer.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, a cold, dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous calcium chloride (CaCl₂).

  • Purification: Filter to remove the drying agent and purify the resulting this compound by fractional distillation.

Determination of Optical Rotation by Polarimetry

The optical purity of the synthesized this compound can be determined by measuring its optical rotation using a polarimeter.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the synthesized 2-bromobutane of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol).

  • Polarimeter Setup: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up.

  • Blank Measurement: Fill the polarimeter cell of a known path length (l, in decimeters) with the pure solvent and take a blank reading. This value should be zeroed.

  • Sample Measurement: Rinse and fill the cell with the prepared solution of 2-bromobutane. Ensure there are no air bubbles in the light path. Place the cell in the polarimeter and record the observed optical rotation (α).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula:

    [α] = α / (c × l)

  • Determination of Enantiomeric Excess: Compare the calculated specific rotation to the literature value for pure this compound (+23.1°) to determine the enantiomeric excess of the synthesized product.

Conclusion

The stereochemistry of this compound is a cornerstone of organic chemistry education and research. Its absolute configuration is defined by the Cahn-Ingold-Prelog priority rules, and its chirality is experimentally verified by its positive specific rotation. The stereospecific synthesis of this compound from (R)-2-butanol via an SN2 reaction provides a practical and illustrative example of stereochemical inversion. The detailed protocols provided herein offer a robust framework for the synthesis, purification, and stereochemical analysis of this important chiral molecule, which is invaluable for applications in stereoselective synthesis and mechanistic studies within drug development and materials science.

References

Synthesis of Enantiomerically Pure (S)-2-Bromobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereospecific synthesis of enantiomerically pure (S)-2-bromobutane, a critical chiral building block in the development of pharmaceuticals and other fine chemicals. The primary and most effective method involves the nucleophilic substitution (SN2) reaction of enantiomerically pure (R)-2-butanol with a brominating agent, which proceeds with a complete inversion of stereochemistry.

Core Synthesis Strategy: SN2 Reaction of (R)-2-Butanol

The synthesis of this compound from (R)-2-butanol is a classic example of a stereospecific SN2 reaction. In this reaction, a suitable brominating agent, such as phosphorus tribromide (PBr₃), is employed to convert the hydroxyl group of the alcohol into a good leaving group, which is subsequently displaced by a bromide ion. The backside attack of the nucleophilic bromide ion on the chiral carbon atom results in an inversion of the stereochemical configuration, yielding the desired (S)-enantiomer with high enantiomeric purity.

The reaction with phosphorus tribromide is particularly effective for primary and secondary alcohols and is known to minimize carbocation rearrangements, which can be a concern with other methods like using hydrobromic acid.[1]

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound from (R)-2-butanol via an SN2 reaction with phosphorus tribromide. The values are representative of typical outcomes for this type of reaction.

ParameterValueNotes
Starting Material(R)-2-ButanolHigh enantiomeric purity of the starting material is crucial for the enantiomeric purity of the product.
ReagentPhosphorus Tribromide (PBr₃)Typically used in a slight excess to ensure complete conversion of the alcohol.
Theoretical YieldVaries with scaleCalculated based on the molar quantity of the limiting reagent, which is typically (R)-2-butanol.
Typical Actual Yield 75-85% This is an estimated range and can be influenced by reaction conditions and purification efficiency.
Enantiomeric Excess (ee) >98% The SN2 mechanism inherently leads to a high degree of stereochemical inversion, resulting in a product with high enantiomeric purity.[2]
Boiling Point of Product91-92 °CThe final product should be purified by distillation to achieve high chemical purity.

Experimental Protocol: Synthesis of this compound from (R)-2-Butanol using PBr₃

This protocol details the procedure for the synthesis of this compound from (R)-2-butanol.

Materials and Equipment:

  • (R)-2-Butanol (enantiomerically pure)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Ice bath

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place enantiomerically pure (R)-2-butanol (1.0 equivalent) dissolved in anhydrous diethyl ether. Cool the flask in an ice bath to 0 °C.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.4 equivalents) dropwise from the dropping funnel to the stirred solution of (R)-2-butanol over a period of 30-45 minutes. Maintain the temperature of the reaction mixture at 0-5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice in a beaker. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.

  • Purification: Remove the solvent (diethyl ether) by rotary evaporation. Purify the crude this compound by fractional distillation. Collect the fraction boiling at 91-92 °C.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of the SN2 reaction and the logical workflow of the experimental procedure.

SN2_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_transition_state Transition State cluster_products Products R_butanol (R)-2-Butanol Activated_complex Activated Alcohol (Good Leaving Group) R_butanol->Activated_complex Activation by PBr₃ PBr3 PBr₃ PBr3->Activated_complex TS [Br⁻---C---OPBr₂]‡ Activated_complex->TS Backside attack by Br⁻ S_bromobutane This compound TS->S_bromobutane Inversion of Stereochemistry Byproduct H₃PO₃ TS->Byproduct Experimental_Workflow start Start: (R)-2-Butanol setup Reaction Setup (Flask in Ice Bath) start->setup addition Slow Addition of PBr₃ setup->addition reaction Stir at Room Temperature addition->reaction workup Quench with Ice & Transfer to Separatory Funnel reaction->workup extraction Separate Organic Layer workup->extraction washing Wash with H₂O, NaHCO₃, Brine extraction->washing drying Dry with MgSO₄ & Filter washing->drying purification Fractional Distillation drying->purification product Product: this compound purification->product

References

Spectroscopic Data Analysis of (S)-2-Bromobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (S)-2-bromobutane. The document details the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes tabulated data for easy reference and a description of the experimental protocols typically employed to acquire such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity within the molecule. The spectrum of this compound is expected to show four distinct signals, corresponding to the four unique proton environments.

Table 1: ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~4.09Sextet1HCH-Br
b~1.83Multiplet2HCH₂
c~1.70Doublet3HCH₃ (adjacent to CH-Br)
d~1.03Triplet3HCH₃ (terminal)

Experimental Protocol: ¹H NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃).[1] The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[1] A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard, with its proton signal defined as 0.0 ppm.[1] The sample is then placed in an NMR tube and inserted into the NMR spectrometer. The data is acquired using a high-frequency radio pulse, and the resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.[2]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Since this compound has four carbon atoms in different chemical environments, its ¹³C NMR spectrum is expected to display four distinct signals.[3]

Table 2: ¹³C NMR Data for this compound

SignalChemical Shift (δ, ppm)Assignment
1~53.4CH-Br
2~34.3CH₂
3~26.1CH₃ (adjacent to CH-Br)
4~12.2CH₃ (terminal)

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation for ¹³C NMR is similar to that for ¹H NMR, using a deuterated solvent like CDCl₃ and TMS as the internal standard.[3] Due to the low natural abundance of the ¹³C isotope (about 1.1%), a larger number of scans and a more concentrated sample may be required to obtain a spectrum with a good signal-to-noise ratio.[4] Broadband proton decoupling is commonly employed to simplify the spectrum by removing the carbon-proton couplings, resulting in a spectrum where each unique carbon atom appears as a single line.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the bonds.

Table 3: IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2845-2975C-H stretchingAlkane (CH, CH₂, CH₃)[5]
~1270-1470C-H bendingAlkane (CH, CH₂, CH₃)[5]
~550-650C-Br stretchingAlkyl bromide[5][6]

Experimental Protocol: IR Spectroscopy

For a liquid sample like this compound, the IR spectrum is typically obtained using a neat liquid film.[5] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are then mounted in the sample holder of the IR spectrometer. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where the sample is placed directly on an ATR crystal. The instrument then passes a beam of infrared light through the sample and measures the amount of light absorbed at each frequency.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
136, 138Molecular ion peaks ([M]⁺ and [M+2]⁺) due to the presence of ⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio.[7]
57Base peak, corresponding to the loss of the bromine atom, forming a secondary butyl cation ([C₄H₉]⁺).[7]
107, 109Loss of an ethyl group ([C₂H₅]•).[7]
41[C₃H₅]⁺ fragment.[7]
29[C₂H₅]⁺ fragment.[7]
27[C₂H₃]⁺ fragment.[7]

Experimental Protocol: Mass Spectrometry

For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection. In the ion source, the molecules are ionized, commonly by electron impact (EI). The resulting ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. A detector then records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of this compound.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Structure Structural Confirmation NMR NMR Spectroscopy NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info Provides IR IR Spectroscopy IR_Info Functional Groups (C-Br, C-H) IR->IR_Info Provides MS Mass Spectrometry MS_Info Molecular Weight Fragmentation Pattern MS->MS_Info Provides Structure This compound Structure NMR_Info->Structure Confirms IR_Info->Structure Confirms MS_Info->Structure Confirms

Caption: Workflow for the structural elucidation of this compound.

References

A Technical Guide to the Chirality and Optical Activity of 2-Bromobutane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of chirality and optical activity as exemplified by the enantiomers of 2-bromobutane (B33332). It provides a comprehensive overview of their stereochemistry, physical properties, and the experimental methodologies used for their analysis and separation. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and stereoselective synthesis.

Introduction to the Chirality of 2-Bromobutane

2-Bromobutane is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2).[1] This carbon is bonded to four different substituents: a hydrogen atom (H), a bromine atom (Br), a methyl group (-CH₃), and an ethyl group (-CH₂CH₃).[1] This asymmetry means that 2-bromobutane can exist as two non-superimposable mirror images, known as enantiomers.[1] These enantiomers are designated as (R)-2-bromobutane and (S)-2-bromobutane based on the Cahn-Ingold-Prelog priority rules.

The spatial arrangement of the substituents around the chiral center is the only structural difference between the (R) and (S) enantiomers. While they share the same physical properties in an achiral environment, such as boiling point and density, they exhibit distinct behavior when interacting with other chiral entities or with plane-polarized light. This latter property, known as optical activity, is a defining characteristic of chiral molecules.

Physical and Optical Properties

The enantiomers of 2-bromobutane are optically active, meaning they rotate the plane of plane-polarized light.[1] One enantiomer rotates the light in a clockwise direction (dextrorotatory, denoted by (+)), while the other rotates it in a counter-clockwise direction (levorotatory, denoted by (-)) to an equal extent. A 50:50 mixture of the two enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out.

Quantitative Data Summary

The following tables summarize the key physical and optical properties of the 2-bromobutane enantiomers. There are some discrepancies in the literature regarding the specific rotation values. The more frequently cited value of ±23.1° is presented here, with the alternative value also noted.

Property(R)-(-)-2-Bromobutane(S)-(+)-2-BromobutaneRacemic (±)-2-Bromobutane
Molecular Formula C₄H₉BrC₄H₉BrC₄H₉Br
Molar Mass ( g/mol ) 137.02137.02137.02
Boiling Point (°C) 919191
Density (g/mL at 25°C) 1.2551.2551.255
Refractive Index (n20/D) 1.4371.4371.437
Specific Rotation [α]D²⁰ -23.1°[2][3]+23.1°[2][4][5][6]
Alternative Specific Rotation -112.00°[5][7][8]+112.00°[5][7]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, analysis, and separation of 2-bromobutane enantiomers.

Synthesis of Enantiomerically Enriched 2-Bromobutane

Enantiomerically enriched 2-bromobutane can be synthesized from the corresponding enantiomer of 2-butanol (B46777) via a nucleophilic substitution reaction. The reaction with hydrogen bromide proceeds with an inversion of configuration at the stereocenter.

Objective: To synthesize (R)-2-bromobutane from (S)-2-butanol.

Materials:

  • (S)-2-butanol

  • 48% Hydrobromic acid (HBr)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine (S)-2-butanol and 48% hydrobromic acid.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with swirling.

  • Add a few boiling chips and set up the apparatus for reflux. Heat the mixture under reflux for 2-3 hours.

  • After reflux, allow the mixture to cool. A layer of crude 2-bromobutane will separate.

  • Arrange the apparatus for simple distillation and distill the mixture until no more oily droplets of 2-bromobutane are collected.

  • Transfer the distillate to a separatory funnel and wash successively with water, concentrated hydrochloric acid (to remove any unreacted alcohol), water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water.

  • Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.

  • Filter the drying agent and purify the (R)-2-bromobutane by distillation, collecting the fraction boiling around 91°C.

Measurement of Optical Activity (Polarimetry)

Polarimetry is used to measure the angle of rotation of plane-polarized light caused by an optically active substance.

Objective: To determine the specific rotation of an enantiomerically enriched sample of 2-bromobutane.

Apparatus:

  • Polarimeter

  • Polarimeter cell (1 dm length)

  • Sodium lamp (D-line, 589 nm)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Prepare the Sample Solution: Accurately weigh a sample of the purified 2-bromobutane and dissolve it in a suitable achiral solvent (e.g., ethanol) in a volumetric flask to a known concentration (c, in g/mL).

  • Calibrate the Polarimeter: Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Zero the instrument by adjusting the analyzer until the light intensity is at a minimum (or maximum, depending on the instrument).

  • Measure the Observed Rotation: Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed angle of rotation (α).

  • Calculate the Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the sample in g/mL.

Resolution of Racemic 2-Bromobutane

Resolution is the process of separating a racemic mixture into its constituent enantiomers. Chiral gas chromatography is a modern and effective method for this purpose.

Objective: To separate the enantiomers of racemic 2-bromobutane using chiral gas chromatography.

Instrumentation and Conditions:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Chiral Stationary Phase Column: A column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative or a supramolecular uracil (B121893) structure, is essential for enantiomeric separation.[4]

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperature: Optimized for the volatility of 2-bromobutane (e.g., 150-200°C).

  • Oven Temperature Program: An isothermal or temperature-programmed method is developed to achieve baseline separation of the enantiomers. For example, an isothermal separation might be achieved at a temperature between 45-75°C.[4]

Procedure:

  • Sample Preparation: Prepare a dilute solution of racemic 2-bromobutane in a volatile, achiral solvent (e.g., hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Chromatographic Separation: The enantiomers will interact differently with the chiral stationary phase, leading to different retention times.

  • Detection and Analysis: The separated enantiomers are detected by the FID, and the resulting chromatogram will show two distinct peaks corresponding to the (R) and (S) enantiomers. The area under each peak is proportional to the concentration of that enantiomer in the mixture.

Visualizations

The following diagrams illustrate key concepts and workflows related to the chirality and optical activity of 2-bromobutane.

Chirality_of_2_Bromobutane cluster_molecule 2-Bromobutane cluster_substituents Four Different Substituents cluster_enantiomers Enantiomers C2 Chiral Center (C2) H Hydrogen (H) C2->H Br Bromine (Br) C2->Br Me Methyl (-CH3) C2->Me Et Ethyl (-CH2CH3) C2->Et R_enantiomer (R)-2-Bromobutane S_enantiomer This compound R_enantiomer->S_enantiomer Non-superimposable mirror images

Diagram 1: Chirality of 2-Bromobutane.

Optical_Activity_Measurement start Start prepare_sample Prepare Sample Solution (Known Concentration) start->prepare_sample calibrate Calibrate Polarimeter (with pure solvent) prepare_sample->calibrate measure Measure Observed Rotation (α) (of sample solution) calibrate->measure calculate Calculate Specific Rotation [α] [α] = α / (l × c) measure->calculate end End calculate->end

Diagram 2: Workflow for Measuring Optical Activity.

Enantiomeric_Resolution_GC racemic_mixture Racemic 2-Bromobutane (50% R, 50% S) injection Inject into GC racemic_mixture->injection chiral_column Separation on Chiral Stationary Phase Column injection->chiral_column detection Detection (FID) chiral_column->detection chromatogram Resulting Chromatogram detection->chromatogram peak_R Peak for (R)-enantiomer peak_S Peak for (S)-enantiomer

Diagram 3: Enantiomeric Resolution by Chiral GC.

Conclusion

The study of 2-bromobutane provides a clear and fundamental example of stereoisomerism and its consequences. The existence of enantiomers with distinct optical activities underscores the importance of stereochemistry in chemical and pharmaceutical sciences. The experimental protocols outlined in this guide for synthesis, analysis, and resolution are foundational techniques in modern organic chemistry. A thorough understanding of these principles and methods is critical for the development of stereochemically pure compounds, which is often a regulatory and efficacy requirement in the pharmaceutical industry.

References

An In-depth Technical Guide to the Cahn-Ingold-Prelog Priority Rules for 2-Bromobutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the Cahn-Ingold-Prelog (CIP) priority rules, a cornerstone of stereochemistry for the unambiguous assignment of absolute configurations. Using 2-bromobutane (B33332) as a model chiral compound, we will dissect the systematic application of these rules, present relevant data in a structured format, and provide a logical workflow for determining stereochemical descriptors.

Introduction to Stereoisomerism and the CIP System

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[1][2] The ability to unequivocally describe these unique 3D arrangements is critical in fields such as pharmacology and materials science, where different enantiomers of a chiral molecule can exhibit vastly different biological activities or physical properties.

The Cahn-Ingold-Prelog (CIP) system was established to assign a descriptor, either R (from the Latin rectus, for right) or S (from the Latin sinister, for left), to each chiral center, thereby providing a complete and unambiguous name for a specific stereoisomer.[3][4][5] This guide will use 2-bromobutane to illustrate the application of these foundational rules.

The Cahn-Ingold-Prelog (CIP) Sequence Rules

The assignment of priorities to the groups attached to a stereocenter is governed by a set of hierarchical rules. The analysis begins at the atoms directly bonded to the chiral center and proceeds outward until a distinction can be made.

  • Rule 1: Priority by Atomic Number. The primary determinant of priority is the atomic number of the atom directly attached to the chiral center.[4][6] An atom with a higher atomic number receives a higher priority.

  • Rule 2: First Point of Difference. If two or more atoms directly attached to the stereocenter are identical, the priority is determined by proceeding along the substituent chains until a "first point of difference" is reached.[7] The chain that first connects to an atom with a higher atomic number receives the higher priority.

  • Rule 3: Multiple Bonds. Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded "phantom" atoms. For instance, a C=O group is treated as a carbon bonded to two oxygen atoms.[3][8]

  • Rule 4: Isotopes. If atoms are isotopes of the same element, the isotope with the higher atomic mass is assigned the higher priority.[4][9]

Application of CIP Rules to 2-Bromobutane

The systematic application of the CIP rules to 2-bromobutane follows a precise, multi-step process.

The chiral center (or stereocenter) in 2-bromobutane is the carbon atom at the second position (C2), as it is bonded to four different substituents.[10][11]

The four distinct groups attached to the C2 stereocenter are:

  • Bromine atom (-Br)

  • Ethyl group (-CH₂CH₃)

  • Methyl group (-CH₃)

  • Hydrogen atom (-H)

Priorities are assigned based on the CIP sequence rules.

3.3.1 Initial Prioritization using Rule 1

We first compare the atomic numbers of the atoms directly bonded to the C2 chiral center. This quantitative data is summarized in Table 1.

Table 1: Priority Assignment Based on Atomic Number of Directly Attached Atoms

Substituent Atom Directly Attached to Chiral Center Atomic Number (Z) Initial Priority
-Br Bromine (Br) 35 1 (Highest)
-CH₂CH₃ Carbon (C) 6 Tie
-CH₃ Carbon (C) 6 Tie

| -H | Hydrogen (H) | 1 | 4 (Lowest) |

Based on Rule 1, the bromine atom receives the highest priority (1), and the hydrogen atom receives the lowest priority (4).[7] A tie exists between the ethyl and methyl groups, as both are attached via a carbon atom.

3.3.2 Resolving the Tie using Rule 2

To resolve the tie between the ethyl and methyl groups, we apply the "first point of difference" rule. We move to the next atoms along each chain and compare them in descending order of atomic number. This analysis is detailed in Table 2.

Table 2: "First Point of Difference" Analysis for Ethyl vs. Methyl Group

Substituent Chain Atoms Bonded to the First Carbon Comparison Priority
Ethyl (-CH₂CH₃) (C, H, H) C > H 2 (Higher)

| Methyl (-CH₃) | (H, H, H) | | 3 (Lower) |

The ethyl group's first carbon is bonded to another carbon and two hydrogens. The methyl group's carbon is bonded only to three hydrogens. Comparing the highest atomic number atom at this first point of difference (Carbon vs. Hydrogen), the ethyl group is assigned the higher priority.[12]

Final Priority Assignment for 2-Bromobutane:

  • Priority 1: -Br

  • Priority 2: -CH₂CH₃

  • Priority 3: -CH₃

  • Priority 4: -H

Experimental Protocol: Determination of Absolute Configuration (R/S)

This section details the logical protocol for assigning the R or S descriptor to the chiral center of 2-bromobutane once priorities have been established.

  • Molecular Orientation: Orient the molecule in three-dimensional space such that the substituent with the lowest priority (Priority 4, -H) is pointing away from the observer.[3][13] This is often represented with a dashed wedge in 2D diagrams.

  • Priority Traversal: Observe the arrangement of the remaining three substituents (Priorities 1, 2, and 3).

  • Path Determination: Trace a path from the highest priority group (1) to the second-highest (2), and then to the third-highest (3).

  • Configuration Assignment:

    • If the path proceeds in a clockwise direction, the configuration is assigned the descriptor R .[3][14]

    • If the path proceeds in a counter-clockwise direction, the configuration is assigned the descriptor S .[3][14]

Visualizations

The following diagrams illustrate the logical workflow and application of the CIP rules to 2-bromobutane.

CIP_Workflow_2_Bromobutane cluster_steps Logical Workflow for Assigning Configuration to 2-Bromobutane start Start: 2-Bromobutane identify_chiral Step 1: Identify Chiral Center (C2) start->identify_chiral identify_subs Step 2: List Substituents (-Br, -CH2CH3, -CH3, -H) identify_chiral->identify_subs assign_priority Step 3: Assign Priorities via CIP Rules identify_subs->assign_priority rule1 Rule 1 (Atomic Number): -Br (1) > C > -H (4) assign_priority->rule1 tie Tie between -CH2CH3 and -CH3 rule1->tie rule2 Rule 2 (First Point of Difference): -CH2CH3 (C,H,H) > -CH3 (H,H,H) tie->rule2 Resolve final_prio Final Priorities: 1: -Br 2: -CH2CH3 3: -CH3 4: -H rule2->final_prio orient Step 4: Orient Molecule (Lowest priority group away) final_prio->orient trace Step 5: Trace Path 1 -> 2 -> 3 orient->trace assign_config Step 6: Assign R/S Descriptor trace->assign_config

Caption: Logical workflow for applying CIP rules to 2-bromobutane.

R_S_2_Bromobutane Example: (S)-2-Bromobutane C C Br Br (1) C->Br Et Et (2) C->Et Me Me (3) C->Me H H (4) C->H p1->p2 p2->p3

Caption: Priority assignment for this compound.

References

An In-Depth Technical Guide to the SN2 Reaction Mechanism with (S)-2-Bromobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the bimolecular nucleophilic substitution (SN2) reaction, utilizing the stereospecific transformation of (S)-2-bromobutane into (R)-2-butanol as a central case study. We will delve into the core principles of the SN2 mechanism, including its kinetics, stereochemistry, and the factors influencing its rate, supported by quantitative data and detailed experimental protocols.

Core Concepts of the SN2 Reaction

The SN2 reaction is a fundamental concept in organic chemistry, representing a single, concerted step where a nucleophile attacks an electrophilic carbon center, concurrently displacing a leaving group.[1] The designation "SN2" signifies a S ubstitution, N ucleophilic, bi molecular reaction, indicating that the rate-determining step involves the collision of two species: the substrate and the nucleophile.[1][2]

The Mechanism: A Concerted Process

The hallmark of the SN2 mechanism is its single-step nature, proceeding through a trigonal bipyramidal transition state without the formation of any intermediates.[3] In the case of this compound reacting with a hydroxide (B78521) ion (OH⁻), the nucleophile attacks the carbon atom bonded to the bromine from the side opposite to the leaving group. This "backside attack" is a critical feature of the mechanism.[1][3]

As the nucleophile approaches and begins to form a new carbon-oxygen bond, the carbon-bromine bond simultaneously begins to break.[1] In the transition state, the carbon atom is momentarily pentacoordinate, with the incoming nucleophile and the departing leaving group partially bonded.[3] The three non-reacting substituents (in this case, a hydrogen atom, a methyl group, and an ethyl group) lie in a plane perpendicular to the axis of the incoming and outgoing groups.

Kinetics: A Second-Order Rate Law

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[3][4] This relationship is described by a second-order rate equation:

Rate = k[Substrate][Nucleophile]

Where:

  • Rate is the reaction rate.

  • k is the rate constant, a proportionality constant that is specific to the reaction and its conditions (e.g., temperature, solvent).

  • [Substrate] is the concentration of the alkyl halide (e.g., this compound).

  • [Nucleophile] is the concentration of the nucleophile (e.g., OH⁻).

This second-order kinetic behavior is a direct consequence of the bimolecular nature of the rate-determining step.[1]

Stereochemistry: Inversion of Configuration

A defining characteristic of the SN2 reaction is the inversion of stereochemistry at the chiral center, often referred to as a Walden inversion.[5] This is a direct result of the backside attack by the nucleophile. As the nucleophile approaches from the side opposite the leaving group, the other three substituents on the carbon atom are pushed to the other side, much like an umbrella turning inside out in the wind.[1]

For the reaction of this compound with a nucleophile, this inversion of configuration leads to the formation of a product with the (R) configuration.[6] For instance, the reaction with hydroxide yields (R)-2-butanol. This stereospecificity is a powerful tool in organic synthesis, allowing for precise control over the stereochemistry of products.

Quantitative Data Presentation

The rate of an SN2 reaction is highly sensitive to the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. Below are tables summarizing relative reactivity data.

Alkyl HalideSubstrate TypeRelative Rate (with I⁻ in Acetone)
Methyl BromideMethyl~1200
1-BromobutanePrimary~40
2-Bromobutane Secondary 1
2-Bromo-2-methylpropaneTertiaryNegligible

Table 1: Relative reactivity of various alkyl bromides in an SN2 reaction with iodide in acetone (B3395972). The rates are relative to 2-bromobutane. This data illustrates the significant impact of steric hindrance on the reaction rate.[4]

NucleophileRelative Rate
H₂O1
CH₃COO⁻500
NH₃20,000
Cl⁻23,500
Br⁻316,000
OH⁻630,000
CH₃O⁻630,000
I⁻1,995,000
CN⁻5,010,000
HS⁻25,100,000

Table 2: Relative reactivity of various nucleophiles in SN2 reactions. This table highlights the wide range of nucleophilic strengths.[4]

Experimental Protocols

Synthesis of (R)-2-Butanol from this compound

This protocol outlines the synthesis of (R)-2-butanol via the SN2 reaction of this compound with sodium hydroxide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water (distilled or deionized)

  • Diethyl ether (anhydrous)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known quantity of sodium hydroxide in water to create an aqueous solution.

  • Addition of Substrate: Add this compound to the sodium hydroxide solution.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude (R)-2-butanol by distillation. Collect the fraction corresponding to the boiling point of 2-butanol (B46777) (99-100 °C).

  • Characterization: Characterize the final product by obtaining its infrared (IR) spectrum, nuclear magnetic resonance (NMR) spectrum, and measuring its optical rotation using a polarimeter to confirm the (R) configuration.

Kinetic Study of the SN2 Reaction of this compound using Polarimetry

This protocol describes a method for determining the rate constant of the SN2 reaction between this compound and a nucleophile (e.g., iodide in acetone) by monitoring the change in optical rotation over time.

Materials:

  • This compound of known enantiomeric excess

  • Sodium iodide (NaI)

  • Acetone (spectroscopic grade)

  • Thermostatted polarimeter

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Solutions: Prepare stock solutions of this compound and sodium iodide in acetone of known concentrations.

  • Temperature Equilibration: Allow the stock solutions and the polarimeter cell to equilibrate to the desired reaction temperature in a thermostatted water bath.

  • Initiation of Reaction: Pipette the required volumes of the this compound and sodium iodide solutions into a volumetric flask, mix thoroughly, and quickly transfer a portion of the solution to the polarimeter cell. Start the stopwatch immediately upon mixing.

  • Data Collection: Measure the optical rotation of the reaction mixture at regular time intervals. The optical rotation will change over time as the dextrorotatory this compound is converted to the levorotatory (R)-2-iodobutane.

  • Data Analysis: The reaction follows pseudo-first-order kinetics if the concentration of the nucleophile is in large excess. The observed rate constant (k_obs) can be determined by plotting ln[(α_t - α_∞)/(α_₀ - α_∞)] versus time, where α_t is the optical rotation at time t, α_₀ is the initial optical rotation, and α_∞ is the optical rotation at the completion of the reaction. The slope of this plot will be -k_obs.

  • Determination of the Second-Order Rate Constant: The second-order rate constant (k) can be calculated from the pseudo-first-order rate constant using the equation: k = k_obs / [Nucleophile].

Visualizations

Caption: SN2 reaction mechanism of this compound with hydroxide.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A 1. Reaction Setup: This compound + NaOH(aq) B 2. Reflux A->B Heat C 3. Extraction with Diethyl Ether B->C Cooling D 4. Washing and Drying C->D E 5. Solvent Removal D->E F 6. Distillation E->F G 7. Characterization: NMR, IR, Polarimetry F->G Purified (R)-2-Butanol

Caption: Experimental workflow for the synthesis of (R)-2-butanol.

References

The Enantiomer in Focus: A Technical Guide to (S)-2-Bromobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-2-Bromobutane, a chiral alkyl halide of significant interest in synthetic organic chemistry and drug development. This document details its commercial availability, key suppliers, and physico-chemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and chiral analysis, empowering researchers with the practical knowledge required for its effective utilization.

Commercial Availability and Supplier Specifications

This compound is commercially available from a range of specialty chemical suppliers. While purity levels are generally high, the enantiomeric excess (e.e.) can vary between suppliers and batches. It is crucial for researchers to consult the certificate of analysis (CoA) for specific lot information. The following tables summarize publicly available data from various suppliers.

Table 1: Major Suppliers of this compound

SupplierWebsiteNotes
Sigma-Aldrich (Merck)--INVALID-LINK--Offers a range of chiral compounds and analytical standards.
Thermo Fisher Scientific--INVALID-LINK--Provides this compound under the Acros Organics and Alfa Aesar brands.
TCI Chemicals--INVALID-LINK--A well-established supplier of research chemicals, including chiral reagents.
Santa Cruz Biotechnology--INVALID-LINK--Supplies a variety of biochemicals and fine chemicals for research.[1]
Chem-Impex--INVALID-LINK--Specializes in chiral building blocks and intermediates for the pharmaceutical industry.[2]
LookChem--INVALID-LINK--An online platform connecting buyers with various chemical manufacturers and suppliers.

Table 2: Technical Specifications of this compound

PropertyValueSource
Chemical Formula C₄H₉BrGeneral Chemical Knowledge
Molecular Weight 137.02 g/mol General Chemical Knowledge
CAS Number 5787-32-6LookChem
Appearance Colorless liquidSigma-Aldrich[3]
Boiling Point 91 °C (lit.)Sigma-Aldrich[3]
Density 1.255 g/mL at 25 °C (lit.)Sigma-Aldrich[3]
Refractive Index (n20/D) 1.437 (lit.)Sigma-Aldrich[3]
Purity (typical) ≥98% (GC)Chem-Impex, Fisher Scientific[2][4]
Specific Optical Rotation [α]²⁰/D +23.1° (neat)University of Calgary

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound from (S)-2-Butanol

The stereospecific synthesis of this compound is most commonly achieved through the reaction of (S)-2-Butanol with a brominating agent that proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry. Phosphorus tribromide (PBr₃) is a suitable reagent for this transformation.

Materials:

  • (S)-2-Butanol (high enantiomeric purity)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, place (S)-2-Butanol (1.0 eq) dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture in an ice bath and slowly quench the excess PBr₃ by the careful addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude (R)-2-Bromobutane (due to inversion of stereochemistry) is then purified by fractional distillation. The fraction boiling at approximately 91 °C should be collected.

Purification by Fractional Distillation

Fractional distillation is a critical step to obtain high-purity this compound and to remove any unreacted starting material, byproducts, or residual solvent.[5]

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Heating mantle or oil bath

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Place the crude this compound in the distillation flask along with a few boiling chips.

  • Slowly heat the distillation flask.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of 2-bromobutane (B33332) (approximately 91 °C).[6]

  • Discard any initial forerun that distills at a lower temperature and any residue remaining in the distillation flask after the main fraction has been collected.

Chiral Analysis by Gas Chromatography (GC)

The enantiomeric excess of the synthesized this compound must be determined to confirm the stereochemical outcome of the reaction. This is typically achieved using gas chromatography with a chiral stationary phase.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Chiral GC Column: A column with a chiral stationary phase capable of separating the enantiomers of 2-bromobutane is required. An Astec® CHIRALDEX™ G-TA Capillary GC Column (30 m x 0.25 mm, df 0.12 μm) is a suitable option.[7]

  • Carrier Gas: Helium or Hydrogen.[7][8]

  • Injector Temperature: 250 °C.[7]

  • Detector Temperature: 250 °C.[7]

  • Oven Temperature Program: An example program is to hold at 30 °C for 3 minutes, then ramp at 5 °C/min to 70 °C.[7]

  • Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane), with a high split ratio (e.g., 80:1).[7]

Procedure:

  • Prepare a dilute solution of the purified this compound in a volatile solvent.

  • Inject the sample into the GC.

  • Record the chromatogram. The two enantiomers should appear as two separate peaks.

  • Identify the peaks corresponding to the (S) and (R) enantiomers by comparing the retention times with those of authentic standards, if available.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification s1 (S)-2-Butanol s2 Reaction with PBr3 in Ether s1->s2 s3 Workup & Extraction s2->s3 s4 Crude (R)-2-Bromobutane s3->s4 p1 Fractional Distillation s4->p1 p2 Pure (R)-2-Bromobutane p1->p2

Caption: Synthesis and Purification Workflow for (R)-2-Bromobutane.

Chiral_Analysis_Workflow cluster_analysis Chiral GC Analysis cluster_input Input cluster_output Output a1 Sample Preparation a2 Injection into Chiral GC a1->a2 a3 Chromatogram Acquisition a2->a3 a4 Peak Integration & e.e. Calculation a3->a4 o1 Enantiomeric Excess (%) a4->o1 i1 Purified this compound i1->a1

Caption: Chiral GC Analysis Workflow for this compound.

References

(S)-2-Bromobutane: A Comprehensive Technical Guide to Safety, Handling, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of (S)-2-Bromobutane. The following sections detail the chemical and physical properties, safety protocols, emergency procedures, and disposal guidelines to ensure the safe and compliant use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound, an optically active halogenated hydrocarbon, is a versatile reagent in organic synthesis.[1] A clear, colorless liquid with a characteristic pleasant odor, it is important to understand its physical and chemical properties to ensure safe handling.[2]

PropertyValueReference
Molecular Formula C₄H₉Br[3]
Molecular Weight 137.02 g/mol [3][4]
Appearance Colorless to pale-yellow liquid[2]
Odor Pleasant odor[2]
Boiling Point 91 °C (196 °F)[1]
Melting Point -112 °C (-170 °F)[1]
Flash Point 21 °C (70 °F)[5]
Density 1.255 g/mL at 25 °C[5]
Solubility in Water Insoluble[2][5]
Solubility in Organic Solvents Soluble in alcohol, acetone (B3395972), and ether. Miscible with acetone and benzene.[5][6]
Vapor Pressure 70 hPa at 20 °C[5][7]
Specific Rotation [α]D +23.1° (20 °C)[8]

Safety and Hazard Information

This compound is a flammable liquid and should be handled with appropriate caution.[6] It is harmful if swallowed or inhaled and can cause skin and eye irritation.[9]

Hazard StatementGHS Classification
H225 Highly flammable liquid and vapour[4][6][7]
H314 Causes severe skin burns and eye damage[4]
H336 May cause drowsiness or dizziness[6]
H412 Harmful to aquatic life with long lasting effects[4]
Personal Protective Equipment (PPE)

To minimize exposure risks, the following personal protective equipment should be worn when handling this compound:

PPE ItemSpecification
Eye Protection Chemical safety goggles and a face shield.[10]
Hand Protection Chemical-resistant gloves (e.g., Viton®, Barrier®).[7]
Skin and Body Protection A flame-retardant lab coat and appropriate chemical-resistant apron.[10]
Respiratory Protection Use in a well-ventilated area or with a certified respirator.[11]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling Workflow

G prep Preparation - Review SDS - Don appropriate PPE handling Handling - Work in a fume hood - Use grounded equipment - Avoid heat and ignition sources prep->handling transfer Transfer - Use non-sparking tools - Keep containers closed handling->transfer post_handling Post-Handling - Decontaminate work area - Remove and store PPE correctly transfer->post_handling storage Storage - Tightly closed container - Cool, dry, well-ventilated area post_handling->storage

Safe Handling Workflow for this compound.
Storage Conditions

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[12] It is incompatible with strong oxidizing agents and strong bases.[6]

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

Emergency Response Protocol

G cluster_spill Spill cluster_exposure Exposure spill Spill Occurs evacuate_spill Evacuate Area spill->evacuate_spill ventilate Ventilate Area evacuate_spill->ventilate absorb Absorb with Inert Material ventilate->absorb collect Collect and Seal in Container absorb->collect exposure Exposure Occurs remove_clothing Remove Contaminated Clothing exposure->remove_clothing flush_eyes Flush Eyes for 15 minutes exposure->flush_eyes fresh_air Move to Fresh Air exposure->fresh_air wash_skin Wash Skin with Soap and Water remove_clothing->wash_skin seek_medical Seek Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical

Emergency Procedures for Spills and Exposure.

First Aid Measures:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[13]

  • After skin contact: Get medical aid if irritation develops or persists. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[13]

  • After inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[13]

  • After swallowing: If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[13]

Fire Fighting Measures:

  • Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[13] Water may be ineffective.[13] Vapors are heavier than air and may travel to a source of ignition and flash back.[14]

Experimental Protocols

General Reaction Quenching Protocol

For reactions involving this compound, a careful quenching procedure is necessary to neutralize any unreacted starting material and reactive intermediates.

  • Cool the reaction mixture: Place the reaction vessel in an ice bath to lower the temperature and reduce the reaction rate.

  • Slow addition of quenching agent: Slowly add a suitable quenching agent. For unreacted this compound, a weak acid solution (e.g., dilute HCl) can be used to neutralize any basic reagents, followed by an aqueous wash.[6]

  • Extraction: Extract the product from the aqueous layer using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and solvent removal: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Disposal

This compound is a halogenated hydrocarbon and must be disposed of as hazardous waste. Do not dispose of it down the drain.[14]

Disposal Workflow

G collect Collect Waste - Designated, labeled, sealed container for halogenated waste store Store Waste - In a secondary containment - In a cool, well-ventilated area collect->store documentation Documentation - Complete hazardous waste tag store->documentation disposal Arrange for Disposal - Contact Environmental Health & Safety (EHS) for pickup documentation->disposal

Disposal Workflow for this compound.

Disposal Protocol:

  • Segregate Waste: Collect waste containing this compound in a dedicated, properly labeled, and sealed container for halogenated organic waste.[14]

  • Container Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[7]

  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[14]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste disposal.[14]

Reactivity

This compound is a secondary alkyl halide and can undergo both SN1 and SN2 nucleophilic substitution reactions, as well as E1 and E2 elimination reactions.[1] The reaction pathway is dependent on the nucleophile/base, solvent, and temperature.

  • SN2 Reactions: With strong, non-bulky nucleophiles, this compound will undergo an SN2 reaction, leading to an inversion of stereochemistry at the chiral center, forming an (R) product.[1][12]

  • SN1 Reactions: In the presence of a weak nucleophile and a polar protic solvent, an SN1 reaction can occur, leading to a racemic mixture of (R)- and (S)- products.[10]

This guide is intended to provide a comprehensive overview of the safe handling of this compound. Always consult the most recent Safety Data Sheet (SDS) for this chemical and your institution's specific safety protocols before use.

References

Methodological & Application

Application Notes and Protocols for (S)-2-Bromobutane as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-Bromobutane is a valuable chiral building block in organic synthesis, prized for its ability to introduce a stereocenter with a defined configuration. As a secondary alkyl halide, it readily participates in stereospecific reactions, most notably bimolecular nucleophilic substitution (SN2) reactions. These reactions proceed with a predictable inversion of stereochemistry, allowing for the synthesis of a wide range of chiral molecules with the opposite (R) configuration at the C2 position. This property is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often intrinsically linked to its stereochemistry.

The bromine atom in this compound serves as an excellent leaving group, facilitating reactions with a variety of nucleophiles. However, its secondary nature also means that elimination reactions (E2) can be a competing pathway, particularly in the presence of strong, sterically hindered bases. Careful selection of the nucleophile, solvent, and reaction temperature is therefore crucial to maximize the yield of the desired substitution product and minimize the formation of alkene byproducts.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key chiral intermediates.

Applications in Chiral Synthesis

This compound is a versatile precursor for the synthesis of various chiral compounds, including:

  • Chiral Alcohols, Ethers, and Thiols: Reaction with hydroxide, alkoxides (e.g., methoxide (B1231860), ethoxide), or thiolates provides access to the corresponding (R)-2-butanol, (R)-2-alkoxybutanes, and (R)-2-alkylthiobutanes.

  • Chiral Amines: The synthesis of chiral amines is a critical step in the development of many pharmaceuticals. This compound can be converted to (R)-2-azidobutane via substitution with sodium azide (B81097), followed by reduction to yield (R)-2-aminobutane.[1] This enantiomerically enriched amine is a key precursor for various bioactive molecules.

  • Pharmaceutical Intermediates: Chiral amines derived from this compound are building blocks for more complex drug molecules. For instance, (S)-2-aminobutanol, a derivative of (S)-2-aminobutane, is a key intermediate in the synthesis of the anti-tuberculosis drug (S,S)-Ethambutol.

The primary advantage of using this compound lies in the high stereochemical control offered by the SN2 reaction mechanism. The backside attack of the nucleophile on the carbon atom bearing the bromine atom leads to a predictable and clean inversion of the stereocenter.[2]

Reaction Mechanisms: SN2 vs. E2 Competition

When this compound is reacted with a nucleophile that is also a strong base, such as sodium methoxide, a competition between SN2 and E2 pathways exists.

  • SN2 Pathway: The nucleophile attacks the electrophilic carbon atom, displacing the bromide ion and leading to an inversion of configuration. This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents.

  • E2 Pathway: The base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine, leading to the formation of a double bond and elimination of HBr. This pathway is favored by strong, sterically hindered bases and higher temperatures. The major elimination product is typically the more substituted alkene (Zaitsev's rule), leading to a mixture of (E)- and (Z)-2-butene.[3][4]

The choice of reagents and reaction conditions is therefore critical in directing the reaction towards the desired outcome. For example, using sodium azide, a good nucleophile but a relatively weak base, strongly favors the SN2 pathway. Conversely, using a bulky base like potassium tert-butoxide would favor the E2 pathway.

Experimental Protocols

The following protocols are provided as illustrative examples of the synthetic utility of this compound.

Protocol 1: Synthesis of (R)-2-Azidobutane via SN2 Reaction

This protocol details the synthesis of (R)-2-azidobutane from this compound using sodium azide. This reaction is highly stereospecific and typically proceeds with a high yield and enantiomeric excess.

Reaction Scheme: (S)-CH₃CH(Br)CH₂CH₃ + NaN₃ → (R)-CH₃CH(N₃)CH₂CH₃ + NaBr

Materials and Equipment:

  • This compound (≥99% purity, ≥98% e.e.)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.5 equivalents).

  • Solvent and Reactant Addition: Add anhydrous dimethylformamide (DMF) to the flask. Stir the suspension and then add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C using a heating mantle and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

    • Purify the crude (R)-2-azidobutane by fractional distillation under reduced pressure.

Quantitative Data (Illustrative):

ParameterValue
Starting MaterialThis compound
NucleophileSodium Azide
SolventDMF
Reaction Temperature50-60 °C
Reaction Time24 hours
Typical Yield 85-95%
Enantiomeric Excess (e.e.) >98% (R)

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The enantiomeric excess can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol 2: Synthesis of (R)-2-Methoxybutane via SN2 Reaction

This protocol describes the synthesis of (R)-2-methoxybutane from this compound using sodium methoxide. This reaction is a classic example of a Williamson ether synthesis with a chiral substrate. It is important to control the temperature to minimize the competing E2 elimination reaction.

Reaction Scheme: (S)-CH₃CH(Br)CH₂CH₃ + NaOCH₃ → (R)-CH₃CH(OCH₃)CH₂CH₃ + NaBr

Materials and Equipment:

  • This compound (≥99% purity, ≥98% e.e.)

  • Sodium methoxide (NaOCH₃)

  • Methanol (B129727) (MeOH), anhydrous

  • Diethyl ether

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide (1.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Addition: Cool the solution in an ice bath and add this compound (1.0 equivalent) dropwise with stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 65 °C) for 6-8 hours. Monitor the reaction progress by GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add deionized water to quench the reaction and dissolve the sodium bromide precipitate.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Carefully remove the diethyl ether by distillation at atmospheric pressure.

    • Purify the remaining crude (R)-2-methoxybutane by fractional distillation.

Quantitative Data (Illustrative):

ParameterValue
Starting MaterialThis compound
NucleophileSodium Methoxide
SolventMethanol
Reaction TemperatureReflux (~65 °C)
Reaction Time6-8 hours
Typical Yield (SN2 product) 60-75%
Major Byproducts (E2) (E)- and (Z)-2-Butene (25-40%)
Enantiomeric Excess (e.e.) >97% (R)

Characterization: The product distribution (SN2 vs. E2) and purity can be determined by GC-MS. The stereochemical outcome can be confirmed by polarimetry and chiral GC analysis.

Visualizations

SN2 Reaction Pathway

The following diagram illustrates the general mechanism of an SN2 reaction using this compound as the substrate.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactant This compound TS [Nu···C···Br]⁻ Reactant->TS Backside Attack Nucleophile Nu⁻ Nucleophile->TS Product (R)-Product (Inversion of Stereochemistry) TS->Product LeavingGroup Br⁻ TS->LeavingGroup

Caption: General mechanism of an SN2 reaction on this compound.

Experimental Workflow for the Synthesis of (R)-2-Azidobutane

This diagram outlines the key steps in the laboratory synthesis and purification of (R)-2-azidobutane.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A 1. Combine this compound, NaN₃, and DMF B 2. Heat mixture to 50-60°C and stir for 24h A->B C 3. Quench with water and extract with diethyl ether B->C D 4. Wash organic layer with aq. NaHCO₃ and brine C->D E 5. Dry organic layer with MgSO₄ D->E F 6. Filter and concentrate crude product E->F G 7. Purify by fractional distillation F->G H 8. Characterize product (NMR, IR, Chiral GC) G->H

Caption: Workflow for the synthesis of (R)-2-azidobutane.

References

Application Notes: Nucleophilic Substitution Reactions of (S)-2-Bromobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Bromobutane is a chiral secondary alkyl halide that serves as an exemplary substrate for the study and application of nucleophilic substitution reactions. Its stereocenter allows for the direct observation and analysis of the stereochemical outcomes of S N 1 and S N 2 mechanisms. Understanding these reactions is fundamental in organic synthesis, particularly in the pharmaceutical industry, where precise control of stereochemistry is critical for the efficacy and safety of active pharmaceutical ingredients (APIs).[1] The bromine atom is an excellent leaving group, making the molecule highly amenable to reactions that introduce a wide variety of functional groups.[1] This document provides a detailed overview of the theoretical background, factors influencing reaction pathways, quantitative data, and experimental protocols for nucleophilic substitution reactions involving this compound.

Theoretical Background: S N 1 vs. S N 2 Mechanisms

The reaction of this compound can proceed via two distinct mechanisms, S N 1 or S N 2, depending on the reaction conditions.[2][3]

The S N 2 Mechanism: Concerted and Stereospecific

The S N 2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4] The rate of this second-order reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[5] A key feature of the S N 2 mechanism is the backside attack of the nucleophile, which leads to a predictable inversion of stereochemistry at the chiral center, often referred to as a Walden inversion.[4] For example, the reaction of this compound with a strong nucleophile like the hydroxide (B78521) ion (OH⁻) results in the formation of (R)-2-butanol.[2][4]

Caption: S N 2 mechanism of this compound with hydroxide.

The S N 1 Mechanism: Stepwise and Racemizing

The S N 1 (Substitution, Nucleophilic, Unimolecular) reaction is a two-step process.[6] The rate-determining first step involves the spontaneous dissociation of the leaving group to form a planar, sp²-hybridized carbocation intermediate.[6][7] The rate of this first-order reaction depends only on the concentration of the alkyl halide.[5] In the second step, the nucleophile can attack the planar carbocation from either face with equal probability. This results in the formation of a racemic mixture, containing equal amounts of the retention product, (S)-2-butanol, and the inversion product, (R)-2-butanol.[2][7][8]

Caption: S N 1 mechanism of this compound leading to racemization.

Data Presentation: Factors Influencing Reaction Pathway

The outcome of a nucleophilic substitution reaction on this compound is highly dependent on the nucleophile, solvent, and substrate structure. The following table summarizes the conditions that favor each mechanism.

FactorFavors S N 1Favors S N 2Rationale
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, OH⁻, CN⁻)S N 1 rate is independent of the nucleophile. S N 2 requires a strong nucleophile to attack the substrate.[3]
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone (B3395972), DMSO)Protic solvents stabilize the carbocation intermediate in S N 1.[9] Aprotic solvents enhance the reactivity of the nucleophile for S N 2.[3][10]
Substrate Tertiary > Secondary Methyl > Primary > Secondary Steric hindrance prevents backside attack in S N 2. Carbocation stability is key for S N 1.[3]
Leaving Group Good (e.g., I⁻, Br⁻, TsO⁻)Good (e.g., I⁻, Br⁻, TsO⁻)A good leaving group is required for both mechanisms to facilitate bond cleavage.
Stereochemical Outcomes under Various Conditions

The choice of reagents directly impacts the stereochemical purity of the product.

Nucleophile/ReagentSolventPredominant MechanismProduct(s)Expected Stereochemical Outcome
Sodium Iodide (NaI)AcetoneS N 2(R)-2-Iodobutane>95% Inversion[11][12]
Sodium Hydroxide (NaOH)Aqueous AcetoneS N 2(R)-2-ButanolPredominantly Inversion[4][13]
Water (H₂O)WaterS N 1 (Solvolysis)(R)- and (S)-2-ButanolRacemization (loss of optical activity)[7][8]
Ethanol (B145695) (EtOH)EthanolS N 1 (Solvolysis)(R)- and (S)-2-EthoxybutaneRacemization[14]
Silver Nitrate (B79036) (AgNO₃)EthanolS N 1(R)- and (S)-2-EthoxybutaneRacemization (Ag⁺ assists Br⁻ removal)[14]

Application in Mechanistic Studies: Kinetic Isotope Effect (KIE)

Deuterium-labeled substrates like 2-bromobutane-d₅ are powerful tools for elucidating reaction mechanisms. By comparing the reaction rates of the deuterated (k D ) and non-deuterated (k H ) compounds, a kinetic isotope effect (KIE, k H /k D ) can be determined. This value provides insight into the rate-determining step of the reaction, helping to distinguish between competing pathways like S N 2 and E2.

MechanismC-H Bond Broken in RDS?Expected KIE (k H /k D )
S N 1 No~1.0
S N 2 No~0.95 - 1.05
E1 No~1.0
E2 Yes>2.0 (Primary KIE)
Table data adapted from typical KIE values for substitution and elimination reactions.

Experimental Protocols

The following protocols provide methodologies for conducting representative S N 2 and S N 1 reactions using this compound.

Protocol 1: S N 2 Synthesis of (R)-2-Iodobutane

This protocol describes the reaction of this compound with sodium iodide in acetone, a classic example of an S N 2 reaction that results in stereochemical inversion.[15][16]

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Dichloromethane

  • Saturated sodium thiosulfate (B1220275) solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Polarimeter

Procedure:

  • In a dry round-bottom flask, dissolve sodium iodide in anhydrous acetone (e.g., 1.5 g NaI in 25 mL acetone).

  • Add a magnetic stir bar to the solution.

  • Add this compound (e.g., 1.0 mL) to the flask.

  • Attach the reflux condenser and heat the mixture to a gentle reflux for 45-60 minutes. A white precipitate of sodium bromide (NaBr) will form, as it is insoluble in acetone.[16]

  • After reflux, cool the mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 50 mL of water.

  • Extract the aqueous layer twice with 25 mL portions of dichloromethane.

  • Combine the organic extracts and wash with 25 mL of saturated sodium thiosulfate solution to remove any residual iodine, followed by a wash with 25 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Analyze the resulting (R)-2-iodobutane via polarimetry to confirm the inversion of configuration (opposite sign of optical rotation compared to the starting material).

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Dissolve NaI in Acetone B Add this compound A->B C Reflux for 60 min (NaBr precipitates) B->C D Cool & Quench with Water C->D E Extract with Dichloromethane D->E F Wash & Dry Organic Layer E->F G Evaporate Solvent F->G H Analyze Product via Polarimetry G->H

Caption: General experimental workflow for an S N 2 reaction.

Protocol 2: S N 1 Solvolysis of this compound

This protocol demonstrates the S N 1 reaction via the solvolysis of this compound in aqueous ethanol, leading to a racemic product mixture.

Materials:

  • This compound

  • Ethanol/Water solution (e.g., 50:50 v/v)

  • Silver nitrate (AgNO₃), 1% in ethanol (for qualitative analysis)

  • Test tubes

  • Water bath

  • Polarimeter

Procedure:

  • Place 5 mL of the 50:50 ethanol/water solution into a test tube.

  • Add 5 drops of this compound to the solvent mixture.

  • Loosely stopper the test tube and place it in a warm water bath (approx. 50°C) for 30-40 minutes.

  • To qualitatively monitor the reaction progress, a parallel reaction can be set up using 1% AgNO₃ in ethanol as the solvent. The formation of a silver bromide (AgBr) precipitate indicates the progress of the S N 1 reaction.[14][16]

  • After the reaction period, cool the primary reaction mixture to room temperature.

  • Carefully transfer the solution to a polarimeter cell.

  • Measure the optical rotation of the product mixture. A reading close to zero indicates that racemization has occurred, consistent with an S N 1 mechanism.

Conclusion

This compound is an invaluable tool for both pedagogical demonstration and practical application of nucleophilic substitution principles. For drug development professionals and synthetic chemists, a thorough understanding of how to manipulate reaction conditions—specifically the choice of nucleophile and solvent—is paramount for achieving desired stereochemical outcomes. The protocols and data presented herein provide a robust framework for the strategic application of S N 1 and S N 2 reactions in the synthesis of chiral molecules.

References

Application Note: A Detailed Protocol for the SN2 Reaction of (S)-2-Bromobutane with Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive experimental protocol for conducting the bimolecular nucleophilic substitution (SN2) reaction between (S)-2-bromobutane and a nucleophile, specifically the iodide ion. It includes detailed methodologies, data presentation guidelines, and visualizations to ensure clarity and reproducibility.

Introduction

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation in organic chemistry characterized by a concerted, single-step mechanism.[1][2][3][4] In this reaction, a nucleophile attacks an electrophilic carbon center from the direction opposite to the leaving group, a process known as "backside attack".[1][2][5][6][7] This mechanism invariably leads to an inversion of the stereochemical configuration at the carbon center, an effect called Walden inversion.[4][6][8][9]

The reaction rate is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics.[2][6][10] The reaction of a chiral substrate like this compound provides a classic example of this stereospecificity, where the product formed has the opposite configuration, (R).[1][8] This protocol details the reaction of this compound with sodium iodide in an acetone (B3395972) solvent, a variation known as the Finkelstein reaction.

Experimental Protocol

This section outlines the materials, equipment, and step-by-step procedure for the reaction of this compound with sodium iodide.

2.1 Materials and Reagents

  • This compound (C₄H₉Br)

  • Sodium iodide (NaI)

  • Acetone (CH₃COCH₃), anhydrous

  • Diethyl ether ((C₂H₅)₂O)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃), 5% aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

2.2 Equipment

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (125 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Apparatus for simple distillation

  • Polarimeter for optical rotation measurement

2.3 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add sodium iodide (e.g., 1.2 equivalents) and 40 mL of anhydrous acetone. Stir the mixture until the sodium iodide is fully dissolved.

  • Addition of Substrate: Add this compound (1.0 equivalent) to the flask dropwise using a syringe or dropping funnel.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (the boiling point of acetone is ~56°C). The reaction is often accompanied by the formation of a white precipitate, sodium bromide (NaBr), which is poorly soluble in acetone.[3][11] Allow the reaction to proceed for approximately 60-90 minutes.

  • Work-up and Extraction:

    • After cooling the reaction mixture to room temperature, pour it into a beaker containing 50 mL of water.

    • Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and shake gently, venting frequently.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer sequentially with 20 mL of 5% sodium thiosulfate solution (to remove any residual iodine), 20 mL of saturated sodium bicarbonate solution, and finally 20 mL of brine.

  • Drying and Solvent Removal:

    • Drain the ether layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

    • Decant or filter the dried solution into a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator.

  • Purification and Analysis:

    • The crude product, (R)-2-iodobutane, can be purified by simple distillation if necessary.

    • Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and polarimetry to confirm the inversion of stereochemistry.

Data Presentation

Quantitative results from the experiment should be recorded systematically. The following table provides a template for summarizing the key data points.

ParameterValue
Reactant This compound
Mass of Reactant (g)Record mass
Moles of Reactant (mol)Calculate moles
Nucleophile Sodium Iodide (NaI)
Mass of Nucleophile (g)Record mass
Moles of Nucleophile (mol)Calculate moles
Solvent Acetone
Volume of Solvent (mL)40
Reaction Conditions
Temperature (°C)~56 (Reflux)
Time (min)60-90
Product (R)-2-Iodobutane
Theoretical Yield (g)Calculate yield
Actual Yield (g)Record mass of pure product
Percent Yield (%)Calculate % yield
Stereochemical Analysis
Expected Configuration(R)
Observed Optical Rotation (°)Measure with polarimeter

Reaction Mechanism and Stereochemistry

The SN2 reaction proceeds through a single, concerted step where the nucleophile attacks the electrophilic carbon at 180° to the leaving group.[2] This backside attack leads to a pentacoordinate transition state where the carbon atom is partially bonded to both the incoming nucleophile (iodide) and the outgoing leaving group (bromide).[1][2][9] The reaction of this compound with iodide results in the formation of (R)-2-iodobutane, demonstrating a complete inversion of stereochemistry.[12][13]

Visualizations

5.1 Experimental Workflow

The following diagram illustrates the overall workflow of the experimental protocol, from setup to final analysis.

G A 1. Reaction Setup (Dissolve NaI in Acetone) B 2. Substrate Addition (Add this compound) A->B C 3. Reflux (Heat at ~56°C for 60-90 min) B->C D 4. Quench & Extraction (Add H2O and Diethyl Ether) C->D E 5. Aqueous Washes (Na2S2O3, NaHCO3, Brine) D->E F 6. Drying & Solvent Removal (Dry with MgSO4, Rotovap) E->F G 7. Purification & Analysis (Distillation, Polarimetry, NMR) F->G G cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactants I⁻   +   this compound TS [I···C···Br]⁻ Reactants->TS Backside Attack Products (R)-2-Iodobutane   +   Br⁻ TS->Products Inversion of Configuration

References

Application Notes and Protocols: (S)-2-Bromobutane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of (S)-2-Bromobutane as a versatile chiral building block in the synthesis of pharmaceutical intermediates. The focus is on leveraging its stereochemistry through nucleophilic substitution reactions to introduce the chiral sec-butyl moiety, a common feature in various active pharmaceutical ingredients (APIs).

Introduction

This compound is a valuable chiral starting material in pharmaceutical synthesis due to the stereocenter at the second carbon.[1] Its bromine atom serves as an excellent leaving group in nucleophilic substitution (SN2) reactions, allowing for the introduction of a variety of functional groups with a predictable inversion of stereochemistry.[2][3] This stereochemical control is crucial in drug development, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[4]

Key Applications in Pharmaceutical Synthesis

The primary application of this compound lies in the stereoselective synthesis of chiral amines, alcohols, and ethers, which are key intermediates for various pharmaceuticals.

Synthesis of Chiral Amines: Precursors for Ethambutol Analogues

A significant application of the chiral sec-butyl group is in the synthesis of antitubercular agents like Ethambutol. The biologically active isomer is (S,S)-Ethambutol.[5] The synthesis of Ethambutol and its analogues often requires the chiral intermediate (S)-2-aminobutanol.[6][7][8] While direct synthesis from this compound is not the most common route, the introduction of a chiral amine at the C2 position is a fundamental step that can be achieved using this starting material. A common synthetic strategy involves the reaction of a chiral precursor with a nucleophile, followed by further transformations.

A key synthon that can be derived from this compound is (R)-sec-butylamine, formed through an SN2 reaction with an ammonia (B1221849) equivalent, which proceeds with inversion of configuration.

Workflow for the Synthesis of (R)-sec-Butylamine from this compound:

G S_2_Bromobutane This compound SN2_Reaction SN2 Reaction (e.g., NaN3, DMF) S_2_Bromobutane->SN2_Reaction R_Azide (R)-2-Azidobutane SN2_Reaction->R_Azide Reduction Reduction (e.g., H2, Pd/C) R_Azide->Reduction R_Amine (R)-sec-Butylamine Reduction->R_Amine G S_2_Bromobutane This compound SN2_Hydroxide SN2 Reaction (e.g., NaOH, H2O/acetone) S_2_Bromobutane->SN2_Hydroxide R_Butanol (R)-2-Butanol SN2_Hydroxide->R_Butanol G Isoniazid Isoniazid Alkylation N-Alkylation This compound, Base Isoniazid->Alkylation Derivative Chiral Isoniazid Derivative Alkylation->Derivative

References

Grignard reagent formation from (S)-2-Bromobutane and its applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful tools in organic synthesis, prized for their ability to form new carbon-carbon bonds.[1] The use of chiral Grignard reagents, such as (S)-sec-butylmagnesium bromide derived from (S)-2-bromobutane, presents an opportunity for asymmetric synthesis, allowing for the construction of stereochemically complex molecules. However, the formation of Grignard reagents from secondary alkyl halides is known to proceed with a significant degree of racemization, posing a challenge to stereocontrol. This document provides detailed application notes and protocols for the formation of (S)-sec-butylmagnesium bromide and its use in the synthesis of chiral alcohols, with a critical discussion of the stereochemical implications.

Formation of (S)-sec-Butylmagnesium Bromide: A Stereochemical Consideration

The formation of a Grignard reagent from a chiral secondary alkyl halide like this compound is understood to occur on the surface of the magnesium metal. The mechanism is believed to involve radical intermediates, which can lead to a loss of stereochemical information at the chiral center. While some degree of retention of configuration has been observed, suggesting a surface-mediated reaction, significant racemization is a common outcome.[2] Theoretical studies suggest the existence of two competitive pathways: a non-radical pathway that leads to retention of configuration and a radical pathway that results in racemization.[2]

G_formation Stereochemical Pathways in Grignard Reagent Formation S_Bromobutane This compound NonRadical Non-Radical Pathway (Retention) S_Bromobutane->NonRadical Mg Radical Radical Pathway (Racemization) S_Bromobutane->Radical Mg Mg Mg Metal Grignard_S (S)-sec-Butylmagnesium Bromide NonRadical->Grignard_S Radical->Grignard_S Grignard_R (R)-sec-Butylmagnesium Bromide Radical->Grignard_R

Diagram 1: Stereochemical pathways in the formation of (S)-sec-butylmagnesium bromide.
Experimental Protocol 1: Formation of (S)-sec-Butylmagnesium Bromide

This protocol outlines the preparation of the Grignard reagent. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.[3]

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an activator)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Assemble the dry glassware under an inert atmosphere.

  • Place the magnesium turnings in the flask with a small crystal of iodine.

  • Add a small amount of anhydrous ether to cover the magnesium.

  • Prepare a solution of this compound in anhydrous ether in the dropping funnel.

  • Add a small amount of the this compound solution to the magnesium to initiate the reaction. Gentle warming may be necessary. Initiation is indicated by the disappearance of the iodine color and the formation of a cloudy solution.[4]

  • Once the reaction starts, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution will be a cloudy, grayish mixture.

Applications in the Synthesis of Chiral Alcohols

The primary application of (S)-sec-butylmagnesium bromide is as a nucleophilic source of a chiral sec-butyl group for the synthesis of chiral secondary and tertiary alcohols.

Application 1: Synthesis of Chiral Tertiary Alcohols - (3R,4S)- and (3S,4S)-3,4-Dimethyl-3-hexanol

The reaction of (S)-sec-butylmagnesium bromide with a prochiral ketone, such as 2-butanone (B6335102), results in the formation of a new stereocenter. Due to the partial racemization of the Grignard reagent and the two possible faces of attack on the ketone, a mixture of diastereomers is expected.[5]

G_tertiary_alcohol Synthesis of 3,4-Dimethyl-3-hexanol Grignard (S)-sec-Butylmagnesium Bromide (partially racemized) Ketone 2-Butanone Grignard->Ketone Nucleophilic Attack Acid Aqueous Acid Workup (e.g., NH4Cl, H3O+) Ketone->Acid Intermediate Alkoxide Diastereomer1 (3R,4S)-3,4-Dimethyl-3-hexanol Acid->Diastereomer1 Diastereomer2 (3S,4S)-3,4-Dimethyl-3-hexanol Acid->Diastereomer2 OtherDiastereomers Other Diastereomers (from (R)-Grignard) Acid->OtherDiastereomers

Diagram 2: Reaction pathway for the synthesis of 3,4-dimethyl-3-hexanol.

Procedure:

  • Prepare the (S)-sec-butylmagnesium bromide solution as described in Protocol 1.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Prepare a solution of 2-butanone in anhydrous ether.

  • Add the 2-butanone solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to isolate the diastereomeric mixture of 3,4-dimethyl-3-hexanol.

Due to the limited availability of specific experimental data for the reaction with enantiomerically pure this compound, the following table presents hypothetical but representative data based on the known principles of Grignard reactions with chiral secondary halides. The enantiomeric excess (ee) of the Grignard reagent is assumed to be partially racemized.

ReactionElectrophileExpected Major ProductsRepresentative Yield (%)Representative Diastereomeric Ratio (d.r.)
(S)-sec-Butylmagnesium Bromide + 2-Butanone2-Butanone(3R,4S)- and (3S,4S)-3,4-Dimethyl-3-hexanol60-75Variable, near 1:1
(S)-sec-Butylmagnesium Bromide + BenzaldehydeBenzaldehyde(1S,2'S)- and (1R,2'S)-1-Phenyl-2-methyl-1-butanol65-80Variable, near 1:1
(S)-sec-Butylmagnesium Bromide + Carbon Dioxide (followed by acidic workup)CO₂(S)-2-Methylbutanoic acid (and R-enantiomer)50-65N/A (ee of product reflects ee of Grignard)
Application 2: Synthesis of Chiral Secondary Alcohols

The reaction with aldehydes, such as benzaldehyde, yields chiral secondary alcohols. Similar to the reaction with ketones, a mixture of diastereomers is expected.

G_secondary_alcohol_workflow Workflow for Chiral Secondary Alcohol Synthesis Start This compound Grignard_Prep Prepare Grignard Reagent (Protocol 1) Start->Grignard_Prep Reaction React with Aldehyde (e.g., Benzaldehyde) Grignard_Prep->Reaction Workup Aqueous Workup and Purification Reaction->Workup Product Diastereomeric Mixture of Secondary Alcohols Workup->Product Analysis Stereochemical Analysis (e.g., Chiral HPLC, NMR) Product->Analysis

Diagram 3: General workflow for the synthesis of chiral secondary alcohols.

Procedure: The procedure is analogous to Protocol 2, with the substitution of 2-butanone with benzaldehyde.

Modern Alternatives: Asymmetric Grignard Reactions with Chiral Ligands

Given the challenges in controlling the stereochemistry of the Grignard reagent itself, a more modern and effective approach for asymmetric synthesis involves the use of an achiral Grignard reagent in the presence of a chiral ligand.[6][7] These ligands coordinate to the magnesium atom, creating a chiral environment that directs the nucleophilic attack on the electrophile with high enantioselectivity. This method offers more predictable and often higher levels of stereocontrol. For drug development professionals, this ligand-mediated approach is generally preferred for constructing chiral centers.

Conclusion

The Grignard reagent derived from this compound, (S)-sec-butylmagnesium bromide, is a viable reagent for the synthesis of chiral secondary and tertiary alcohols. However, its utility in stereospecific synthesis is limited by the significant racemization that occurs during its formation. Researchers and drug development professionals should be aware of this limitation and must carefully analyze the stereochemical outcome of any reaction employing this reagent. For applications requiring high enantioselectivity, the use of achiral Grignard reagents with chiral ligands is a more reliable and controllable strategy.

References

Solvent Effects on the Rate of SN2 Reactions with (S)-2-Bromobutane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, including active pharmaceutical ingredients. The rate and stereochemical outcome of these reactions are profoundly influenced by the reaction environment, with the choice of solvent being a critical parameter. This document provides a detailed overview of the solvent effects on the SN2 reaction of (S)-2-bromobutane, a chiral secondary alkyl halide. Understanding these effects is crucial for optimizing reaction conditions to achieve desired products with high yield and stereospecificity.

SN2 reactions proceed via a concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the reaction center.[1][2] For this compound, this results in the formation of the corresponding (R)-substituted product. The nature of the solvent can dramatically alter the rate of this process by stabilizing or destabilizing the reactants and the transition state.

The Role of the Solvent in SN2 Reactions

Solvents are broadly classified as polar protic, polar aprotic, and nonpolar. For SN2 reactions, which involve charged or polar nucleophiles, polar solvents are necessary to dissolve the reactants. However, the specific type of polar solvent has a significant impact on the reaction rate.

Polar Protic Solvents: These solvents, such as water, methanol (B129727), and ethanol, possess a hydrogen atom bonded to an electronegative atom (oxygen or nitrogen) and are capable of hydrogen bonding.[3][4] While they can dissolve ionic nucleophiles, they tend to solvate the nucleophile through hydrogen bonding, creating a "solvent cage" around it.[3][5] This solvation stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy required for the reaction, thereby slowing down the SN2 reaction rate.[3][5]

Polar Aprotic Solvents: These solvents, including acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are polar but lack an acidic proton.[4][6] They are excellent at solvating cations but are less effective at solvating anions (the nucleophile).[4][6] This leaves the nucleophile relatively "naked" and more reactive, with a higher ground-state energy.[6] Consequently, the activation energy for the SN2 reaction is lowered, leading to a significant increase in the reaction rate.[3][5]

Quantitative Data on Solvent Effects

SolventTypeDielectric Constant (ε)Relative Rate
Methanol (CH₃OH)Polar Protic331
Water (H₂O)Polar Protic787
Acetone (CH₃COCH₃)Polar Aprotic21500
Acetonitrile (CH₃CN)Polar Aprotic385000
Dimethylformamide (DMF)Polar Aprotic372800
Dimethyl sulfoxide (DMSO)Polar Aprotic491300

Data is for the reaction of CH₃I + Cl⁻ → CH₃Cl + I⁻ and is intended to be illustrative of the general trend in solvent effects on SN2 reactions.[7]

A striking example of this effect is the reaction of 1-bromobutane (B133212) with azide (B81097) ion, where the reaction rate increases by a factor of 200,000 when the solvent is changed from methanol to hexamethylphosphoramide (B148902) (HMPA), a highly polar aprotic solvent.[3]

Experimental Protocols

To investigate the solvent effects on the SN2 reaction of this compound, the reaction progress can be monitored using various analytical techniques. Below are detailed protocols for monitoring the reaction using Gas Chromatography (GC) and Polarimetry.

Protocol 1: Kinetic Analysis by Gas Chromatography (GC)

This protocol allows for the quantification of the disappearance of the reactant, this compound, and the appearance of the product over time.

Materials:

  • This compound

  • Nucleophile (e.g., Sodium Azide, NaN₃)

  • A selection of anhydrous polar protic solvents (e.g., Methanol, Ethanol)

  • A selection of anhydrous polar aprotic solvents (e.g., Acetone, DMF, DMSO)

  • Internal standard (e.g., Dodecane)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent).

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in each of the chosen solvents.

    • Prepare a stock solution of the nucleophile (e.g., 0.2 M Sodium Azide) in each of the chosen solvents. Note: The solubility of the nucleophile may vary significantly between solvents.

    • Prepare a stock solution of the internal standard (e.g., 0.05 M Dodecane) in a volatile, inert solvent like hexane.

  • Reaction Setup:

    • In a series of reaction vials, one for each solvent to be tested, add a known volume of the this compound stock solution and the internal standard stock solution.

    • Equilibrate the vials to the desired reaction temperature (e.g., 50 °C) in a thermostated water bath.

    • To initiate the reaction, add a known volume of the pre-heated nucleophile stock solution to each vial simultaneously and start a timer.

  • Sample Collection and Analysis:

    • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a vial containing a suitable solvent (e.g., diethyl ether) and a small amount of water to precipitate any remaining inorganic salts.

    • Inject a small volume (e.g., 1 µL) of the quenched sample into the GC.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Initial temperature 40 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Data Analysis:

    • Identify the peaks corresponding to this compound, the product, and the internal standard based on their retention times.

    • Integrate the peak areas for the reactant and the internal standard at each time point.

    • Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).

    • The second-order rate constant can be determined by dividing k_obs by the initial concentration of the nucleophile.

Protocol 2: Kinetic Analysis by Polarimetry

This protocol directly monitors the change in optical rotation of the solution as the chiral reactant, this compound, is converted to the chiral product with an inverted configuration.

Materials:

  • This compound (enantiomerically pure)

  • Nucleophile (e.g., Sodium Iodide, NaI)

  • A selection of anhydrous solvents

  • Polarimeter with a thermostated cell.

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a solution of this compound (e.g., 0.1 M) and the nucleophile (e.g., 0.1 M) in the chosen solvent.

  • Polarimeter Setup:

    • Set the polarimeter to the desired wavelength (e.g., sodium D-line, 589 nm).

    • Calibrate the instrument with the pure solvent.

    • Equilibrate the polarimeter cell to the desired reaction temperature.

  • Data Collection:

    • Quickly transfer the reaction mixture to the thermostated polarimeter cell and start recording the optical rotation at regular time intervals.

    • Continue recording until the rotation remains constant, indicating the completion of the reaction.

  • Data Analysis:

    • The observed optical rotation (α_t) at any time t is a sum of the rotations of the reactant and the product.

    • The rate constant (k) can be determined using the following equation, where α₀ is the initial rotation, and α_∞ is the final rotation: ln[(α_t - α_∞) / (α₀ - α_∞)] = -kt

    • A plot of ln[(α_t - α_∞) / (α₀ - α_∞)] versus time will yield a straight line with a slope of -k.

Visualization of Concepts

Logical Relationship of Factors Affecting SN2 Reaction Rate

SN2_Factors cluster_solvent Solvent Type cluster_nucleophile Nucleophile State cluster_energy Energy Profile cluster_rate Reaction Rate Polar Protic Polar Protic Solvated (Less Reactive) Solvated (Less Reactive) Polar Protic->Solvated (Less Reactive) stabilizes nucleophile Polar Aprotic Polar Aprotic Unsolvated (More Reactive) Unsolvated (More Reactive) Polar Aprotic->Unsolvated (More Reactive) does not solvate nucleophile High Activation Energy High Activation Energy Solvated (Less Reactive)->High Activation Energy Low Activation Energy Low Activation Energy Unsolvated (More Reactive)->Low Activation Energy Slow SN2 Rate Slow SN2 Rate High Activation Energy->Slow SN2 Rate Fast SN2 Rate Fast SN2 Rate Low Activation Energy->Fast SN2 Rate

Caption: Solvent effects on SN2 reaction rates.

Experimental Workflow for GC-Based Kinetic Analysis

GC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solutions (this compound, Nucleophile, Internal Standard) B Mix Reactants & Internal Standard A->B C Incubate at Constant Temperature B->C D Initiate Reaction with Nucleophile C->D E Withdraw Aliquots at Time Intervals D->E t = 0, 15, 30... min F Quench Reaction E->F G Inject into GC F->G H Analyze Chromatogram (Peak Integration) G->H I Calculate Reactant Concentration H->I J Plot ln[Reactant] vs. Time I->J K Determine Rate Constant J->K

Caption: GC-based kinetic analysis workflow.

Conclusion

The choice of solvent is a powerful tool for controlling the rate of SN2 reactions. For the reaction of this compound, polar aprotic solvents will lead to significantly faster reaction rates compared to polar protic solvents. This is primarily due to the ability of polar aprotic solvents to dissolve the nucleophile without strongly solvating it, thereby increasing its nucleophilicity. The provided experimental protocols offer robust methods for quantitatively assessing these solvent effects, enabling researchers and professionals in drug development to optimize their synthetic strategies for improved efficiency and stereochemical control.

References

Kinetic Studies of Nucleophilic Substitution on (S)-2-Bromobutane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the kinetic studies of nucleophilic substitution reactions on the chiral substrate (S)-2-bromobutane. This document includes summaries of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the reaction pathways and experimental workflows.

Introduction

This compound is a secondary alkyl halide that serves as a model substrate for investigating the kinetics and stereochemistry of nucleophilic substitution (SN) reactions. Due to its chiral center, it allows for the clear differentiation between SN1 and SN2 reaction mechanisms by analyzing the stereochemical outcome of the products. SN2 reactions on this compound proceed with an inversion of configuration, yielding an (R)-product, while SN1 reactions would lead to a racemic mixture of (R)- and (S)-products.[1][2] The reaction rate and mechanism are highly dependent on the nucleophile, solvent, and temperature.

Data Presentation

The kinetics of nucleophilic substitution on 2-bromobutane (B33332) are influenced by the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Rate Law Data for the Reaction of 2-Bromobutane with Hydroxide (B78521)

Solvent SystemTemperature (°C)Rate LawSN2 Rate Constant (k2) (M-1s-1)SN1 Rate Constant (k1) (s-1)
75% Ethanol (B145695) / 25% Water30rate = k2[2-bromobutane][OH-] + k1[2-bromobutane]3.20 x 10-51.5 x 10-6

Data sourced from multiple references.[3][4][5]

Under these conditions, the reaction proceeds via a mixed SN1 and SN2 mechanism. The percentage of the reaction that occurs via the SN2 pathway can be calculated based on the concentration of the hydroxide ion.[3][4]

Table 2: Relative Reactivity of Alkyl Bromides in SN2 Reaction with Iodide in Acetone (B3395972) (Finkelstein Reaction)

SubstrateRelative RateTime to Precipitate (approx.)
1-Bromobutane (B133212)FastestMinutes
2-BromobutaneSlower~13 minutes
2-Bromo-2-methylpropaneSlowestNo reaction observed

This qualitative data illustrates the effect of steric hindrance on the SN2 reaction rate.[6][7]

Reaction Mechanisms and Stereochemistry

The nucleophilic substitution on this compound can proceed through two primary pathways: SN1 and SN2. The predominant mechanism is determined by the reaction conditions.

SN2 Mechanism

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[2] This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center.[1] For this compound, this results in the formation of the corresponding (R)-product. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[8]

Caption: SN2 reaction pathway for this compound.

SN1 Mechanism

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a planar carbocation intermediate. The nucleophile then attacks the carbocation in the second, faster step. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a racemic mixture of (R) and (S) products. The rate of an SN1 reaction is dependent only on the concentration of the substrate.

Caption: SN1 reaction pathway for this compound.

Experimental Protocols

To investigate the kinetics of nucleophilic substitution on this compound, several analytical techniques can be employed. The following are detailed protocols for polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Kinetic Study using Polarimetry

This method is suitable for monitoring the progress of the reaction when an optically active reactant is converted to an optically active product with a different specific rotation. The change in the observed optical rotation over time is directly proportional to the change in concentration of the enantiomers.

Objective: To determine the rate constant of the SN2 reaction of this compound with a nucleophile (e.g., sodium hydroxide) by monitoring the change in optical rotation.

Materials:

  • This compound

  • Sodium hydroxide solution of known concentration

  • Ethanol (or another suitable solvent)

  • Polarimeter

  • Thermostatted cell

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in ethanol in a volumetric flask.

    • Prepare a stock solution of sodium hydroxide in ethanol in a separate volumetric flask.

  • Instrument Setup:

    • Turn on the polarimeter and allow the lamp to warm up.

    • Calibrate the instrument with a blank solvent (ethanol).

    • Set the thermostatted cell to the desired reaction temperature.

  • Reaction Initiation:

    • Pipette a known volume of the this compound solution into the thermostatted polarimeter cell.

    • Simultaneously, start the stopwatch and add a known volume of the sodium hydroxide solution to the cell.

    • Quickly mix the solution.

  • Data Collection:

    • Measure the optical rotation of the reaction mixture at regular time intervals.

    • Continue taking readings until the rotation remains constant, indicating the completion of the reaction.

Data Analysis: The rate constant can be determined from the integrated rate law for a second-order reaction. The change in optical rotation is related to the concentration of the reactants.

Polarimetry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solutions Prepare Stock Solutions setup_polarimeter Set up Polarimeter and Thermostat prep_solutions->setup_polarimeter initiate_reaction Initiate Reaction in Cell setup_polarimeter->initiate_reaction collect_data Measure Optical Rotation vs. Time initiate_reaction->collect_data plot_data Plot Data collect_data->plot_data calc_rate Calculate Rate Constant plot_data->calc_rate

Caption: Experimental workflow for the polarimetry kinetic study.

Protocol 2: Kinetic Study using 1H NMR Spectroscopy

NMR spectroscopy is a powerful tool for monitoring reaction kinetics as it allows for the simultaneous observation and quantification of reactants and products over time.[9] This protocol is adapted from a study on 1-bromobutane and can be applied to 2-bromobutane.[10][11]

Objective: To determine the rate law and rate constant for the reaction of 2-bromobutane with a nucleophile (e.g., iodide) by monitoring the changes in the 1H NMR spectrum.

Materials:

  • 2-Bromobutane

  • Sodium iodide

  • Deuterated acetone (acetone-d6)

  • NMR spectrometer with variable temperature capabilities

  • NMR tubes

  • Micropipettes

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of 2-bromobutane and sodium iodide in acetone-d6.

  • Instrument Setup:

    • Set the NMR spectrometer to the desired temperature (e.g., 40 °C).

    • Acquire a reference spectrum of the starting material (2-bromobutane) and the product (2-iodobutane, if available) to identify characteristic peaks.[12]

  • Reaction Initiation:

    • In an NMR tube, combine known volumes of the 2-bromobutane and sodium iodide stock solutions.

    • Quickly place the NMR tube into the spectrometer.

  • Data Acquisition:

    • Begin acquiring a series of 1H NMR spectra at regular time intervals.

    • The disappearance of reactant peaks and the appearance of product peaks can be monitored.

Data Analysis: The concentration of the reactant and product at each time point can be determined by integrating the respective signals in the NMR spectra. This data can then be used to determine the order of the reaction and calculate the rate constant.

NMR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solutions Prepare Stock Solutions in Acetone-d6 setup_nmr Set up NMR Spectrometer prep_solutions->setup_nmr initiate_reaction Mix Reactants in NMR Tube setup_nmr->initiate_reaction acquire_spectra Acquire 1H NMR Spectra over Time initiate_reaction->acquire_spectra integrate_peaks Integrate Reactant and Product Peaks acquire_spectra->integrate_peaks determine_kinetics Determine Rate Law and Rate Constant integrate_peaks->determine_kinetics

Caption: Experimental workflow for the NMR kinetic study.

Conclusion

The kinetic study of nucleophilic substitution on this compound provides valuable insights into the fundamental principles of organic reaction mechanisms. The choice of experimental technique depends on the specific reaction being investigated and the available instrumentation. Both polarimetry and NMR spectroscopy offer robust methods for determining the kinetic parameters of these reactions, which are crucial for understanding and controlling chemical transformations in research and drug development.

References

Application Notes and Protocols: The Role of Leaving Group Ability in Reactions of (S)-2-Bromobutane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Bromobutane is a chiral secondary alkyl halide that serves as a versatile substrate for investigating the interplay between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The nature of the leaving group is a critical determinant of the reaction pathway and rate. A good leaving group is a species that is a weak base and can stabilize the negative charge it acquires upon departure. This document provides a detailed overview of the role of leaving group ability in the reactions of this compound, complete with experimental protocols for comparative analysis and quantitative data to illustrate these principles.

Introduction: The Significance of the Leaving Group

The rate-determining step of both SN1 and SN2 reactions involves the cleavage of the carbon-leaving group bond.[1] Similarly, in E1 and E2 elimination reactions, the leaving group's departure is integral to the formation of the alkene product.[2] Consequently, the facility with which the leaving group departs directly influences the reaction kinetics. Good leaving groups are the conjugate bases of strong acids; they are stable in solution as they are weak bases.[3] The order of leaving group ability for common halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. Other excellent leaving groups include sulfonates, such as tosylate (OTs⁻), which are the conjugate bases of strong sulfonic acids.

For this compound, a secondary substrate, all four major reaction pathways (SN1, SN2, E1, E2) are possible and often compete. The choice of leaving group, in conjunction with the nucleophile/base and solvent, dictates the predominant mechanism and the resulting product distribution.

Reaction Mechanisms and the Influence of the Leaving Group

Nucleophilic Substitution (SN1 and SN2)
  • SN2 (Bimolecular Nucleophilic Substitution): This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[4] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. A better leaving group will lower the activation energy of the transition state, thereby increasing the reaction rate.[4] For this compound, an SN2 reaction proceeds with an inversion of stereochemistry, yielding an (R)-product.[5]

  • SN1 (Unimolecular Nucleophilic Substitution): This is a two-step reaction initiated by the slow, rate-determining departure of the leaving group to form a planar carbocation intermediate.[6] The nucleophile then attacks the carbocation in a fast second step. The rate of an SN1 reaction is primarily dependent on the stability of the carbocation and the ability of the leaving group to depart.[3] A better leaving group will accelerate the formation of the carbocation, thus increasing the reaction rate.[3] The planar nature of the carbocation intermediate allows for nucleophilic attack from either face, leading to a racemic or near-racemic mixture of (R) and (S) products.[7]

Elimination (E1 and E2)
  • E2 (Bimolecular Elimination): This is a concerted, one-step reaction where a strong base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously, forming a double bond.[8] The rate is dependent on the concentrations of both the substrate and the base. A better leaving group facilitates this concerted process and increases the reaction rate.[2]

  • E1 (Unimolecular Elimination): This reaction pathway competes with the SN1 reaction and also proceeds through a carbocation intermediate.[9] After the leaving group departs to form the carbocation (the rate-determining step), a weak base (often the solvent) removes an adjacent proton to form the alkene.[9] A better leaving group will speed up the formation of the carbocation and therefore the overall E1 reaction rate.

Data Presentation: Relative Reaction Rates

The following table summarizes the relative rates of reaction for 2-substituted butanes with various leaving groups. The data is illustrative and compiled from established principles of organic chemistry, demonstrating the profound effect of the leaving group on the reaction rate.

Leaving Group (X) in 2-X-ButaneLeaving GroupConjugate Acid pKaRelative Rate (SN2 with I⁻ in Acetone)Relative Rate (SN1 Solvolysis in Ethanol)
-FFluoride3.2~10⁻⁵Very Slow
-ClChloride-711
-BrBromide-95040
-IIodide-10100100
-OTsTosylate-2.8~50,000~100,000

Note: The relative rates are approximate and intended for comparative purposes. The actual rates can vary significantly with changes in nucleophile, solvent, and temperature. The trend clearly shows that weaker bases (conjugate bases of strong acids) are better leaving groups, leading to faster reactions in both SN1 and SN2 pathways.

Experimental Protocols

Protocol 1: Comparative SN2 Reactivity of 2-Halobutanes (Finkelstein Reaction)

Objective: To qualitatively and semi-quantitatively compare the SN2 reaction rates of (S)-2-chlorobutane, this compound, and (S)-2-iodobutane.

Principle: The reaction of an alkyl halide with sodium iodide in acetone (B3395972). Sodium iodide is soluble in acetone, but sodium chloride and sodium bromide are not.[10] The formation of a precipitate (NaCl or NaBr) indicates that a reaction has occurred. The rate of precipitate formation provides a measure of the relative reactivity.

Materials:

  • (S)-2-chlorobutane

  • This compound

  • (S)-2-iodobutane (as a control)

  • 15% (w/v) solution of sodium iodide (NaI) in anhydrous acetone

  • Dry test tubes (3)

  • Pipettes

  • Stopwatch

  • Water bath

Procedure:

  • Label three clean, dry test tubes A, B, and C.

  • To each test tube, add 2 mL of the 15% NaI in acetone solution.

  • Simultaneously, add 5 drops of (S)-2-chlorobutane to test tube A, 5 drops of this compound to test tube B, and 5 drops of (S)-2-iodobutane to test tube C.

  • Start the stopwatch immediately after the addition of the alkyl halides.

  • Observe the test tubes for the formation of a precipitate. Record the time taken for the first appearance of turbidity or a solid precipitate in each test tube.

  • If no reaction is observed at room temperature after 15-20 minutes, place the test tubes in a water bath at 50°C and continue to observe for any changes.[10]

Expected Results: A precipitate will form most rapidly in the test tube containing this compound, followed by (S)-2-chlorobutane. No precipitate will be observed in the test tube with (S)-2-iodobutane as it is the product of the halide exchange. This demonstrates the leaving group ability trend of Br⁻ > Cl⁻.

Protocol 2: Comparative SN1 Solvolysis of 2-Substituted Butanes

Objective: To qualitatively compare the SN1 reaction rates of this compound and (S)-2-butyl tosylate.

Principle: Solvolysis in a polar protic solvent like ethanol (B145695) favors the SN1 mechanism. The reaction is monitored by the precipitation of the silver salt of the leaving group upon addition of silver nitrate (B79036).[10] The rate of formation of the precipitate (AgBr or AgOTs) is indicative of the rate of carbocation formation.

Materials:

  • This compound

  • (S)-2-butanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270)

  • 0.1 M solution of silver nitrate (AgNO₃) in ethanol

  • Dry test tubes (2)

  • Pipettes

  • Stopwatch

  • Water bath

Procedure:

  • Part A: Synthesis of (S)-2-Butyl Tosylate

    • In a flask, dissolve (S)-2-butanol in pyridine at 0°C.

    • Slowly add p-toluenesulfonyl chloride and stir the mixture at 0°C for several hours.

    • Work up the reaction by adding water and extracting with diethyl ether.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain (S)-2-butyl tosylate.

  • Part B: Comparative Solvolysis

    • Label two clean, dry test tubes A and B.

    • To test tube A, add 5 drops of this compound.

    • To test tube B, add an equimolar amount of the synthesized (S)-2-butyl tosylate dissolved in a minimal amount of ethanol.

    • To each test tube, add 2 mL of the 0.1 M AgNO₃ in ethanol solution simultaneously.

    • Start the stopwatch immediately.

    • Observe the test tubes for the formation of a precipitate (AgBr in A, AgOTs in B). Record the time taken for the precipitate to appear.

    • If the reactions are slow, gentle warming in a water bath can be used.

Expected Results: A precipitate will form significantly faster in the test tube containing (S)-2-butyl tosylate compared to this compound, demonstrating that tosylate is a much better leaving group than bromide.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the mechanistic pathways and a general experimental workflow for studying the reactions of this compound.

SN1_SN2_Competition sub This compound sn2_prod (R)-Product (Inversion) sub->sn2_prod SN2 Strong Nucleophile Polar Aprotic Solvent carbocation Planar Carbocation Intermediate sub->carbocation SN1 / E1 (Rate-Determining Step) Weak Nucleophile Polar Protic Solvent e2_prod Alkene Products (Zaitsev/Hofmann) sub->e2_prod E2 Strong, Bulky Base sn1_prod (R,S)-Product (Racemization) carbocation->sn1_prod Nucleophilic Attack e1_prod Alkene Products (But-1-ene, But-2-ene) carbocation->e1_prod Proton Removal (Weak Base)

Caption: Reaction pathways of this compound.

Experimental_Workflow start Start: (S)-2-Substituted Butane (Varying Leaving Group) reagents Select Reaction Conditions: - Nucleophile/Base - Solvent - Temperature start->reagents reaction Reaction Monitoring: - TLC - GC - Precipitate Formation reagents->reaction workup Workup & Isolation: - Extraction - Washing - Drying reaction->workup purification Purification: - Distillation - Chromatography workup->purification analysis Product Analysis: - NMR - IR - Polarimetry (Stereochemistry) - GC-MS (Product Ratio) purification->analysis end Conclusion: Determine Reaction Rate and Product Distribution analysis->end

Caption: General experimental workflow.

Leaving_Group_Ability cluster_good Examples cluster_poor Examples title Leaving Group Ability good_lg Good Leaving Groups (Weak Bases) rate Reaction Rate good_lg->rate Faster Reaction Rate (Lower Activation Energy) OTs OTs⁻ poor_lg Poor Leaving Groups (Strong Bases) poor_lg->rate Slower Reaction Rate (Higher Activation Energy) F F⁻ I I⁻ Br Br⁻ I->Br H2O H₂O Br->H2O OH OH⁻ NH2 NH₂⁻ OH->NH2 H H⁻ NH2->H

Caption: Relationship between leaving group ability and reaction rate.

Conclusion

The ability of the leaving group to depart is a paramount factor governing the kinetics of nucleophilic substitution and elimination reactions of this compound. A thorough understanding of this principle is essential for predicting reaction outcomes and for the rational design of synthetic pathways in research and drug development. By selecting an appropriate leaving group, in concert with other reaction parameters, chemists can steer the reaction towards the desired mechanism, thereby controlling the product's structure, yield, and stereochemistry. The protocols provided herein offer a practical framework for demonstrating and quantifying the profound influence of the leaving group.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SN2 Reactions with (S)-2-Bromobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working to improve the yield and purity of SN2 reactions involving the secondary alkyl halide, (S)-2-bromobutane.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a high yield difficult for SN2 reactions with this compound?

This compound is a secondary alkyl halide. The reaction center is more sterically hindered than a primary halide, which slows down the rate of the SN2 reaction.[1][2][3] The SN2 transition state is crowded, with five groups around the central carbon; increased steric hindrance from the alkyl groups raises the energy of this transition state, slowing the reaction.[1][4] Consequently, competing side reactions, particularly E2 elimination, can become more significant, thus reducing the overall yield of the desired substitution product.[5]

Q2: What is the expected stereochemical outcome for a successful SN2 reaction with this compound?

SN2 reactions proceed through a concerted, backside attack mechanism.[6][7] This means the nucleophile attacks the carbon atom from the side opposite the leaving group (bromide).[7][8] The result is an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion.[6][9] Therefore, starting with this compound will yield a product with the (R) configuration.[8][10][11] For example, the reaction with sodium iodide produces (R)-2-iodobutane.[12]

Q3: How does the choice of leaving group affect the reaction?

The rate of an SN2 reaction is sensitive to the nature of the leaving group. A good leaving group is a species that is stable on its own (a weak base).[13][14] When comparing halogens, the leaving group ability increases down the group. Bromine is a good leaving group, but iodine is even better.[14][15] Fluoride is a very poor leaving group for SN2 reactions.[4]

Q4: What are the characteristics of a good nucleophile for this reaction?

A strong nucleophile is essential to maximize the SN2 pathway. Generally, strong nucleophiles are negatively charged.[4][16] For instance, the azide (B81097) ion (N₃⁻) is a very good nucleophile for SN2 reactions with this compound.[10] The strength of the nucleophile is critical as the reaction rate for an SN2 process is dependent on the concentration of both the substrate and the nucleophile.[6][17]

Troubleshooting Guide

Problem: My SN2 reaction yield is low.

Low yield is the most common issue when working with a secondary substrate like 2-bromobutane. The primary causes are often an unfavorable choice of solvent, a weak nucleophile, or competing elimination reactions.

dot

Troubleshooting_Low_Yield start Low Yield Observed check_solvent Is the solvent Polar Aprotic? (e.g., Acetone, DMSO, DMF) start->check_solvent solvent_no No check_solvent->solvent_no No solvent_yes Yes check_solvent->solvent_yes Yes check_nucleophile Is the nucleophile strong and non-bulky? nuc_no No check_nucleophile->nuc_no No nuc_yes Yes check_nucleophile->nuc_yes Yes check_temp Is the reaction temperature too high? temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No solution_solvent Action: Switch to a polar aprotic solvent. Protic solvents (water, alcohols) cage the nucleophile, reducing its reactivity. solvent_no->solution_solvent solvent_yes->check_nucleophile solution_nucleophile Action: Use a stronger, less sterically hindered nucleophile (e.g., I⁻, CN⁻, N₃⁻). nuc_no->solution_nucleophile nuc_yes->check_temp solution_temp Action: Lower the temperature. Heat favors the competing E2 elimination reaction. temp_yes->solution_temp further_investigation Review substrate purity and leaving group ability. temp_no->further_investigation SN2_vs_E2 substrate This compound + Nucleophile/Base sn2_path SN2 Pathway (Substitution) substrate->sn2_path e2_path E2 Pathway (Elimination) substrate->e2_path product_sn2 (R)-Product (Inversion of Stereochemistry) sn2_path->product_sn2 conditions_sn2 Favored by: - Strong, non-bulky nucleophile - Polar aprotic solvent - Lower temperature sn2_path->conditions_sn2 product_e2 Alkene Byproduct (But-1-ene / But-2-ene) e2_path->product_e2 conditions_e2 Favored by: - Strong, bulky base - Higher temperature e2_path->conditions_e2 Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis prep1 Add 15% NaI in acetone to flask prep2 Add this compound while stirring prep1->prep2 react1 Stir at room temperature prep2->react1 react2 Monitor for NaBr precipitate react1->react2 workup1 Quench with water react2->workup1 workup2 Extract with ether workup1->workup2 workup3 Wash & Dry organic layer workup2->workup3 workup4 Remove solvent workup3->workup4 analysis1 Obtain Crude Product ((R)-2-Iodobutane) workup4->analysis1 analysis2 Characterize: NMR, GC-MS, Polarimetry analysis1->analysis2

References

Minimizing elimination side reactions (E2) with (S)-2-Bromobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize E2 elimination side reactions when using (S)-2-bromobutane as a substrate in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant amounts of butene isomers in my reaction product. What is causing this?

A1: The formation of 1-butene (B85601) and 2-butene (B3427860) isomers indicates that an E2 (bimolecular elimination) reaction is competing with your desired SN2 (bimolecular nucleophilic substitution) reaction. This compound is a secondary alkyl halide, which is susceptible to both pathways.[1][2] The outcome is highly dependent on the reaction conditions.[3]

Q2: What are the key factors that promote the unwanted E2 elimination reaction?

A2: Four primary factors influence the competition between SN2 and E2 reactions:

  • Nucleophile/Base Strength: Strong, sterically hindered bases strongly favor E2 elimination. Even strong, non-hindered bases like hydroxide (B78521) or alkoxides tend to produce significant amounts of E2 product with secondary halides.[4][5]

  • Solvent Choice: Polar protic solvents (e.g., water, ethanol, methanol) can stabilize the transition state of the E2 reaction and solvate the nucleophile, reducing its nucleophilicity and favoring elimination.[6][7]

  • Temperature: Higher reaction temperatures favor elimination over substitution.[8][9] E2 reactions have a higher activation energy and are more entropically favored (one molecule breaks into three), so increasing the temperature provides the energy to overcome this barrier and leverages the entropy contribution.[10][11]

  • Substrate Structure: While you are using this compound, it's important to remember that increased steric hindrance on the substrate (secondary vs. primary) increases the likelihood of E2 elimination.[12]

Q3: How can I select a reagent that acts as a good nucleophile but a weak base to favor the SN2 pathway?

A3: To favor the SN2 pathway, choose a reagent that is a good nucleophile but a weak base. Nucleophilicity is a kinetic property (how fast it attacks an electrophilic carbon), while basicity is a thermodynamic property (how well it accepts a proton).[13] Good nucleophiles that are weak bases include halide ions (I⁻, Br⁻), cyanide (CN⁻), azide (B81097) (N₃⁻), and thiolates (RS⁻).[14] Conversely, reagents like hydroxide (HO⁻), alkoxides (RO⁻), and especially bulky alkoxides like potassium tert-butoxide (KOt-Bu), are strong bases and will predominantly lead to E2 elimination.[15][16]

Troubleshooting Guide: Minimizing Butene Formation

Problem: My reaction with this compound is yielding more than 10-15% of elimination products (1-butene, cis/trans-2-butene).

Below is a workflow to troubleshoot and optimize your reaction to favor the SN2 product.

G cluster_0 Troubleshooting Workflow: Minimizing E2 Reactions start High E2 Product Yield check_nucleophile Step 1: Analyze Nucleophile/Base Is it strongly basic (e.g., HO⁻, RO⁻)? start->check_nucleophile change_nucleophile Action: Switch to a good nucleophile that is a weak base (e.g., CN⁻, N₃⁻, RS⁻). check_nucleophile->change_nucleophile Yes check_solvent Step 2: Analyze Solvent Is it a polar protic solvent (e.g., EtOH, H₂O)? check_nucleophile->check_solvent No change_nucleophile->check_solvent change_solvent Action: Switch to a polar aprotic solvent (e.g., DMSO, Acetone, DMF). check_solvent->change_solvent Yes check_temp Step 3: Analyze Temperature Is the reaction run at elevated temperatures (> 25°C)? check_solvent->check_temp No change_solvent->check_temp lower_temp Action: Run the reaction at or below room temperature. Consider cooling to 0°C. check_temp->lower_temp Yes end_node Optimized for SN2 Product check_temp->end_node No lower_temp->end_node

Caption: Troubleshooting workflow for minimizing E2 elimination.

Visualizing the Competing Pathways

The following diagram illustrates the direct competition between the SN2 and E2 mechanisms for this compound when reacting with a species that is both a nucleophile and a base (Nu:/B:⁻).

G cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway reactant This compound + Nu:/B:⁻ ts_sn2 [Nu···C···Br]⁻ Trigonal Bipyramidal T.S. reactant->ts_sn2 Backside Attack (Favored by good Nu:⁻, polar aprotic solvent, low temp) ts_e2 [B···H···C···C···Br]⁻ Antiperiplanar T.S. reactant->ts_e2 Proton Abstraction (Favored by strong B:⁻, polar protic solvent, high temp) product_sn2 (R)-Product (Inversion of Stereochemistry) ts_sn2->product_sn2 product_e2 Butene Isomers (Zaitsev and Hofmann Products) ts_e2->product_e2

Caption: Competing SN2 and E2 reaction pathways for this compound.

Quantitative Data: SN2 vs. E2 Product Ratios

The choice of reaction conditions dramatically impacts the ratio of substitution to elimination products. The following table summarizes approximate product distributions for secondary alkyl halides under various conditions.

SubstrateReagentSolventTemperature (°C)Approx. % SN2 ProductApprox. % E2 ProductReference(s)
2-Bromopropane (B125204)NaOEtEthanol2521%79%[4]
2-BromobutaneNaOEtEthanol2518%82%[8][9]
2-BromobutaneNaOEtEthanol809%91%[8][9]
2-BromopropaneNaOCH₃DMSO253%97%[4]
Secondary HalideNaCNDMSORoom Temp.>90%<10%[4][14]
Secondary HalideKOt-BuDMSORoom Temp.~0%>99%[4]

Note: Data for 2-bromopropane is often used as a close model for 2-bromobutane. The trend of increasing elimination with stronger bases and higher temperatures is consistent.

Experimental Protocols

Protocol 1: Maximizing SN2 Product ((R)-2-Azidobutane Synthesis)

This protocol is designed to favor the SN2 reaction by using a good nucleophile that is a weak base (azide) in a polar aprotic solvent at room temperature.

Objective: To synthesize (R)-2-azidobutane from this compound while minimizing the formation of butene isomers.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagents: To the flask, add sodium azide (1.2 equivalents) followed by anhydrous DMSO. Stir the suspension.

  • Addition of Substrate: Add this compound (1.0 equivalent) to the stirring suspension at room temperature.

  • Reaction: Allow the reaction to stir at room temperature (approx. 20-25°C) for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC). Note: Avoid heating, as this will increase the rate of the E2 side reaction.[17]

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the resulting (R)-2-azidobutane by fractional distillation if necessary. The SN2 reaction proceeds with an inversion of stereochemistry.[18]

References

Technical Support Center: Purification of (S)-2-Bromobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (S)-2-bromobutane from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities include unreacted (S)-2-butanol, elimination byproducts such as butene isomers (1-butene, cis-2-butene, and trans-2-butene), and residual acidic or basic reagents from the synthesis. The presence of these impurities can affect the purity and stereochemical integrity of the final product.

Q2: What is the best method for purifying this compound?

A2: A combination of techniques is typically employed. The crude product is first washed with water and a mild base (e.g., sodium bicarbonate solution) to remove water-soluble impurities and residual acids. After drying the organic layer, fractional distillation is the most effective method for separating this compound from components with different boiling points, such as unreacted alcohol and butene byproducts.[1][2]

Q3: How can I assess the chemical purity of my purified this compound?

A3: Gas chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the primary method for determining the chemical purity of this compound.[3] This technique separates the compound from volatile impurities and allows for quantification of their relative amounts.

Q4: How is the enantiomeric excess (e.e.) of this compound determined?

A4: The enantiomeric excess is determined using chiral gas chromatography (chiral GC) or chiral high-performance liquid chromatography (chiral HPLC).[4][][6] These techniques utilize a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for the determination of their ratio and the calculation of the e.e.

Q5: Can this compound racemize during purification?

A5: Yes, racemization is a significant risk, particularly during distillation if residual acids or nucleophiles are present.[7][8][9][10][11] Conditions that promote an S(_N)1 reaction mechanism, such as the presence of protic solvents or Lewis acids, can lead to the formation of a planar carbocation intermediate, resulting in a loss of stereochemical purity. It is crucial to thoroughly neutralize and dry the crude product before distillation.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compound137.0290.7 - 911.255
(S)-2-Butanol74.1298 - 1000.808
1-Butene56.11-6.3N/A (gas)
cis-2-Butene56.113.7N/A (gas)
trans-2-Butene56.110.8N/A (gas)

Sources:[6][12][13][14][15][16]

Experimental Protocols

Protocol 1: Work-up and Drying of Crude this compound
  • Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water and gently shake. Allow the layers to separate and discard the aqueous layer.

  • Bicarbonate Wash: Add a saturated solution of sodium bicarbonate to neutralize any residual acid. Swirl gently and vent frequently to release any evolved gas. Allow the layers to separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution to aid in the removal of dissolved water. Separate and retain the organic layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent such as sodium sulfate (B86663) (Na(_2)SO(_4)) or magnesium sulfate (MgSO(_4)). Swirl the flask and add more drying agent until it no longer clumps together.

  • Filtration: Decant or filter the dried this compound into a clean, dry round-bottom flask suitable for distillation.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a fractionating column (e.g., Vigreux or packed column) to ensure efficient separation.

  • Heating: Gently heat the flask containing the crude, dried this compound using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at or near the boiling point of this compound (91°C). Discard any initial forerun that distills at a lower temperature.

  • Monitoring: Monitor the temperature at the still head throughout the distillation. A stable temperature during collection indicates a pure fraction.

  • Storage: Store the purified this compound in a tightly sealed container in a cool, dark place.

Troubleshooting Guide

Issue Possible Cause Solution
Low Yield After Work-up Emulsion formation during washing.Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Incomplete separation of layers.Allow more time for the layers to separate completely.
Product is Cloudy After Drying Insufficient drying agent or drying time.Add more anhydrous drying agent and allow for a longer contact time with swirling.
Poor Separation During Distillation Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration in the fractionating column.
Inefficient fractionating column.Use a longer or more efficient fractionating column (e.g., one with a higher number of theoretical plates).
Racemization of Product Presence of residual acid or base during heating.Ensure the crude product is thoroughly washed and neutralized before distillation.
Distillation temperature is too high.Consider vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition or racemization.
Product Purity is Low (<98%) Incomplete removal of 2-butanol.Ensure the fractional distillation is performed carefully to separate the components based on their boiling points.
Co-distillation with an azeotrope.Check for the formation of azeotropes with any residual solvents or impurities.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_drying Drying cluster_distillation Final Purification cluster_analysis Purity & E.E. Analysis CrudeProduct Crude this compound (with impurities) WashWater Wash with Water CrudeProduct->WashWater WashBicarb Wash with NaHCO3 WashWater->WashBicarb WashBrine Wash with Brine WashBicarb->WashBrine DryingAgent Dry with Anhydrous Na2SO4 or MgSO4 WashBrine->DryingAgent Filtration Filter or Decant DryingAgent->Filtration FractionalDistillation Fractional Distillation Filtration->FractionalDistillation GC_Analysis GC/GC-MS for Purity FractionalDistillation->GC_Analysis Chiral_GC_HPLC Chiral GC/HPLC for e.e. FractionalDistillation->Chiral_GC_HPLC PureProduct Purified this compound FractionalDistillation->PureProduct TroubleshootingTree cluster_purity Chemical Purity Issues cluster_ee Stereochemical Purity Issues ImpureProduct Impure Final Product LowPurity Low Chemical Purity ImpureProduct->LowPurity LowEE Low Enantiomeric Excess ImpureProduct->LowEE UnreactedButanol Unreacted 2-Butanol Present LowPurity->UnreactedButanol Check Distillation Efficiency ButeneByproducts Butene Byproducts Present LowPurity->ButeneByproducts Optimize Reaction Conditions Racemization Racemization Occurred LowEE->Racemization Check for Acid/Base Residue NeutralizePreDist Ensure thorough neutralization before distillation Racemization->NeutralizePreDist VacuumDist Consider vacuum distillation to lower temperature Racemization->VacuumDist

References

Technical Support Center: Stereoselective Synthesis with (S)-2-Bromobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stereoselective synthesis using (S)-2-bromobutane. Our goal is to help you overcome common challenges and achieve your desired stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome of a reaction between this compound and a strong nucleophile?

A1: When this compound reacts with a strong, non-bulky nucleophile, the reaction typically proceeds through an S(_N)2 mechanism. A key feature of the S(_N)2 reaction is the backside attack of the nucleophile, which leads to an inversion of the stereochemical configuration at the chiral center.[1][2][3][4] Therefore, starting with this compound, you should expect the formation of a product with the (R) configuration. This inversion of configuration is often referred to as a Walden inversion.[3][4]

Q2: Can racemization occur when using this compound?

A2: Yes, racemization is a significant challenge. Racemization occurs if the reaction proceeds through an S(_N)1 mechanism, which involves the formation of a planar carbocation intermediate.[5][6] This planar intermediate can be attacked by the nucleophile from either face with equal probability, leading to a mixture of both (R) and (S) enantiomers.[5][6] For a secondary alkyl halide like 2-bromobutane (B33332), there is often a competition between S(_N)1 and S(_N)2 pathways.[7]

Q3: What factors determine whether the reaction follows an S(_N)1 or S(_N)2 pathway?

A3: Several factors influence the reaction mechanism:

  • Nucleophile Strength: Strong nucleophiles favor the S(_N)2 pathway, as the reaction rate depends on the concentration of both the substrate and the nucleophile.[3][8] Weak nucleophiles, such as water or alcohols, favor the S(_N)1 pathway.[8]

  • Solvent Polarity: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal for S(_N)2 reactions because they solvate the cation but not the anionic nucleophile, thus enhancing its reactivity.[9][10] Polar protic solvents (e.g., water, ethanol, methanol) favor S(_N)1 reactions by stabilizing the carbocation intermediate and the leaving group through hydrogen bonding.[8][10][11]

  • Leaving Group: A good leaving group is essential for both mechanisms. For halides, the leaving group ability increases down the group (I- > Br- > Cl- > F-), as weaker bases are better leaving groups.[12]

  • Substrate Structure: 2-Bromobutane is a secondary alkyl halide, which is susceptible to both S(_N)1 and S(_N)2 reactions. Steric hindrance around the reaction center can slow down the S(_N)2 reaction rate.[4]

Troubleshooting Guide

Problem 1: My reaction resulted in a racemic mixture or low enantiomeric excess (ee). How can I favor the S(_N)2 pathway for stereochemical inversion?

Answer: To enhance the stereoselectivity and favor the S(_N)2 mechanism, consider the following adjustments:

  • Choice of Nucleophile: Use a strong, negatively charged nucleophile. For instance, using hydroxide (B78521) (OH⁻) or cyanide (CN⁻) will favor the S(_N)2 pathway over solvolysis with a weak nucleophile like water or alcohol.[13]

  • Solvent Selection: Switch to a polar aprotic solvent such as acetone, DMF, or DMSO. These solvents do not form strong hydrogen bonds with the nucleophile, leaving it more available for the backside attack required in an S(_N)2 reaction.[10]

  • Concentration: Ensure a high concentration of the nucleophile. The S(_N)2 reaction is bimolecular, meaning its rate is dependent on the concentration of both the alkyl halide and the nucleophile.[3]

  • Temperature: Lowering the reaction temperature can sometimes favor the S(_N)2 over competing elimination (E2) reactions, which are often favored by heat.[14]

Problem 2: The reaction rate is very slow. What can I do to speed it up?

Answer: A slow reaction rate can be due to several factors. Here are some troubleshooting steps:

  • Leaving Group: While bromide is a good leaving group, ensure there are no issues with its ability to depart. For some applications, converting the alcohol precursor to a tosylate, which is an even better leaving group, can significantly increase the reaction rate.

  • Solvent: If you are running an S(_N)2 reaction, ensure your polar aprotic solvent is anhydrous, as water can solvate and deactivate the nucleophile.

  • Nucleophile: The choice of nucleophile greatly impacts the reaction rate. For example, iodide (I⁻) is generally a better nucleophile than bromide (Br⁻) or chloride (Cl⁻) in polar aprotic solvents.[11]

  • Temperature: While high temperatures can promote side reactions, moderately increasing the temperature can enhance the rate of a slow S(_N)2 reaction. Monitor the reaction closely for the formation of elimination byproducts.

Problem 3: I am observing significant amounts of elimination products (butenes). How can I minimize this side reaction?

Answer: Elimination (E2) is a common competing reaction with S(_N)2, especially with strong, bulky bases or at higher temperatures.

  • Nucleophile/Base: Use a strong nucleophile that is a weak base, if possible. For example, azide (B81097) (N₃⁻) and cyanide (CN⁻) are good nucleophiles but relatively weak bases. If your nucleophile is also a strong base (e.g., alkoxides), steric hindrance becomes a key factor.

  • Steric Hindrance: Use a less sterically hindered nucleophile/base. Bulky bases like tert-butoxide are often used to intentionally promote elimination.

  • Temperature: Elimination reactions are generally favored by heat. Running the reaction at a lower temperature can often minimize the formation of alkene byproducts.[14]

Quantitative Data Summary

The choice of reaction conditions directly impacts the stereochemical outcome and the competition between substitution and elimination pathways. The tables below summarize the expected trends.

Table 1: Effect of Solvent and Nucleophile on Reaction Mechanism with this compound

NucleophileSolventPredominant MechanismExpected Stereochemistry
Strong (e.g., CN⁻, N₃⁻)Polar Aprotic (e.g., DMSO)S(_N)2Inversion (R-product)
Strong (e.g., OH⁻, RO⁻)Polar Aprotic (e.g., Acetone)S(_N)2 with some E2Inversion (R-product)
Weak (e.g., H₂O, ROH)Polar Protic (e.g., Ethanol)S(_N)1 with some E1Racemization
Strong, Bulky Base (e.g., t-BuO⁻)Polar Aprotic (e.g., THF)E2Butene isomers

Table 2: Relative Rates of S(_N)2 Reactions for Alkyl Halides

Alkyl Halide TypeStructureRelative Rate
MethylCH₃X>30
Primary (1°)RCH₂–X1
Secondary (2°)R₂CH–X0.02
Tertiary (3°)R₃C–X~0 (No S(_N)2 Reaction)
Note: this compound is a secondary alkyl halide.

Experimental Protocols

Protocol 1: Stereospecific Synthesis of (R)-2-cyanobutane from this compound via S(_N)2 Reaction

This protocol is designed to favor the S(_N)2 pathway, leading to an inversion of stereochemistry.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium cyanide (1.2 equivalents). Add 40 mL of anhydrous DMSO and stir the mixture until the NaCN is dissolved.

  • Addition of Substrate: To the stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude (R)-2-cyanobutane by fractional distillation.

  • Characterization: Confirm the stereochemistry and purity of the product using polarimetry to measure the specific rotation and compare it to the literature value.

Mandatory Visualizations

sn1_sn2_competition sub This compound sn2_path SN2 Pathway sub->sn2_path Favored by sn1_path SN1 Pathway sub->sn1_path Favored by sn2_conditions Strong Nucleophile Polar Aprotic Solvent sn2_path->sn2_conditions sn2_ts Pentacoordinate Transition State sn2_path->sn2_ts sn2_product (R)-Product (Inversion) sn2_ts->sn2_product sn1_conditions Weak Nucleophile Polar Protic Solvent sn1_path->sn1_conditions sn1_intermediate Planar Carbocation Intermediate sn1_path->sn1_intermediate sn1_product Racemic Mixture (R) and (S) Products sn1_intermediate->sn1_product

Caption: SN1 vs. SN2 competition in reactions of this compound.

troubleshooting_workflow start Experiment Start: Reaction of this compound check_ee Analyze Product: Low Enantiomeric Excess? start->check_ee increase_sn2 Action: Favor SN2 Pathway check_ee->increase_sn2 yes_ee check_yield Low Yield? check_ee->check_yield no_ee yes_ee YES action1 Use Strong Nucleophile increase_sn2->action1 action2 Use Polar Aprotic Solvent increase_sn2->action2 action3 Increase Nucleophile Concentration increase_sn2->action3 no_ee NO check_elimination Elimination Products Observed? check_yield->check_elimination yes_yield end Successful Synthesis check_yield->end no_yield yes_yield YES reduce_elim Action: Reduce E2 check_elimination->reduce_elim yes_elim increase_rate Action: Increase Rate check_elimination->increase_rate no_elim yes_elim YES action4 Lower Temperature reduce_elim->action4 action5 Use Less Bulky Base reduce_elim->action5 no_elim NO action6 Increase Temperature increase_rate->action6 action7 Use Better Leaving Group increase_rate->action7 no_yield NO

Caption: Troubleshooting decision tree for synthesis with this compound.

References

Technical Support Center: Optimizing Grignard Formation with (S)-2-Bromobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard formation of (S)-2-bromobutane.

Troubleshooting Guide

This guide addresses common issues encountered during the formation of the Grignard reagent from this compound.

Issue 1: Grignard reaction fails to initiate.

  • Question: My reaction mixture of this compound and magnesium turnings in ether is not showing any signs of reaction (no turbidity, no heat evolution). What could be the problem?

  • Answer: Failure to initiate is one of the most common problems in Grignard synthesis. The primary culprit is often the passivating layer of magnesium oxide on the surface of the magnesium turnings, which prevents the reaction with the alkyl halide.[1][2] Another significant factor is the presence of moisture, which will quench the Grignard reagent as it forms.[3]

    Troubleshooting Steps:

    • Magnesium Activation: The magnesium surface must be activated to remove the oxide layer. Several methods can be employed:

      • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere (Nitrogen or Argon) for several hours before adding the solvent.[4] This helps to mechanically break the oxide layer.

      • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909) to the magnesium in the solvent before adding the this compound.[2][4] The disappearance of the iodine's color is an indicator of magnesium activation.[2]

      • Heating: Gently warming the flask can sometimes provide the activation energy needed to start the reaction.[5]

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere. The solvent (typically diethyl ether or THF) must be anhydrous.[3] The presence of even trace amounts of water can inhibit the reaction.

    • Initiator Addition: Add a small portion of the this compound to the activated magnesium and wait for a sign of reaction (e.g., gentle refluxing of the ether) before adding the remainder of the alkyl halide solution.

Issue 2: Low yield of the Grignard reagent.

  • Question: The reaction initiated, but the final yield of my desired product after reaction with an electrophile is consistently low. What factors could be contributing to the low yield?

  • Answer: Low yields can result from several side reactions that consume either the starting material or the Grignard reagent. For secondary alkyl halides like 2-bromobutane (B33332), these issues can be more pronounced.

    Potential Causes and Solutions:

    • Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted 2-bromobutane to form octane.[3]

      • Solution: Add the this compound solution slowly and at a controlled rate to maintain a low concentration of the alkyl halide in the reaction mixture. This minimizes the chance of it reacting with the already formed Grignard reagent. A dilute solution of the alkyl halide is often recommended.

    • Reaction with Solvent: While ethereal solvents are necessary to stabilize the Grignard reagent, prolonged reaction times at elevated temperatures can lead to reactions with the solvent.

      • Solution: Avoid unnecessarily long reaction times or high temperatures. The reaction is typically exothermic enough to sustain itself.[3]

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Ensure the magnesium is in excess and allow sufficient reaction time after the addition of the alkyl halide is complete.

Issue 3: Loss of Stereochemical Integrity.

  • Question: I started with enantiomerically pure this compound, but my final product shows significant racemization. Why is this happening and can it be prevented?

  • Answer: The formation of a Grignard reagent at a chiral center, such as in this compound, often proceeds with a loss of stereochemical integrity. This is because the reaction mechanism can involve single-electron transfer (SET) processes leading to the formation of a radical intermediate, which is planar or rapidly inverting, resulting in racemization.[6]

    Mitigation Strategies:

    • Low Temperatures: Performing the reaction at lower temperatures can sometimes favor a mechanism with higher retention of configuration. The formation of functionalized Grignard reagents has been shown to be more stable at low temperatures (e.g., -78 °C).[7][8]

    • Choice of Halide: While you are using a bromide, sometimes switching to an iodide can alter the reaction pathway. Recent research has shown that reacting chiral secondary alkyl iodides with specific magnesium reagents at low temperatures can lead to high retention of configuration.[9]

    • Specialized Reagents: For applications where stereochemical purity is paramount, consider alternative organometallic reagents or specialized methods for stereoretentive Grignard formation, which may involve the use of additives or different magnesium sources.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing the Grignard reagent from this compound?

A1: Diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are the most common and effective solvents for Grignard reagent formation.[3] THF is generally a better solvent for stabilizing the Grignard reagent due to its higher coordinating ability. However, diethyl ether has a lower boiling point, which can make it easier to control the exothermic reaction. The choice may also depend on the subsequent reaction with the electrophile.

Q2: How can I confirm the formation of the Grignard reagent?

A2: Visual cues for Grignard formation include the disappearance of the shiny magnesium metal, the formation of a cloudy or grey/black solution, and gentle refluxing of the solvent due to the exothermic nature of the reaction.[3] For a quantitative assessment, a sample of the Grignard solution can be quenched with a known amount of iodine, and the excess iodine can be back-titrated.

Q3: What are the most common side reactions to be aware of?

A3: The most prevalent side reaction is the Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide (2 R-Br + Mg -> R-R + MgBr₂).[3] Another common issue is the reaction with any acidic protons present in the system, such as water or alcohols, which will protonate the Grignard reagent and form butane.

Q4: Can I store my prepared Grignard reagent?

A4: It is highly recommended to use the Grignard reagent immediately after its preparation.[3] Grignard reagents are unstable and can degrade over time through reaction with moisture, oxygen, or the solvent. If storage is absolutely necessary, it should be done under a strictly inert atmosphere (argon or nitrogen) in a sealed container.

Data Presentation

Table 1: Comparison of Common Magnesium Activation Methods

Activation MethodPrincipleAdvantagesDisadvantagesTypical Initiation Time
Iodine (I₂) Activation Iodine reacts with the magnesium surface to form magnesium iodide, which helps to break the oxide layer.[1]Simple and effective for many substrates.Can introduce impurities if used in excess.Variable, can be slow
1,2-Dibromoethane Reacts with magnesium to form ethylene (B1197577) gas and MgBr₂, exposing a fresh metal surface.Very effective initiator.Introduces byproducts.Generally fast
Mechanical Stirring Physical abrasion of the magnesium turnings breaks the oxide layer.[4]No chemical additives required.Can be slow and may not be effective for highly passivated magnesium.Can be prolonged
DIBAH Activation Diisobutylaluminum hydride (DIBAH) activates the magnesium surface and dries the reaction mixture.Reliable initiation at or below room temperature.[10][11]Requires handling of a pyrophoric reagent.Fast

Experimental Protocols

Protocol 1: General Procedure for the Formation of sec-Butylmagnesium Bromide

Caution: Grignard reactions are highly sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware. Place the magnesium turnings in the round-bottom flask. The system should be equipped with a reflux condenser and a dropping funnel and maintained under a positive pressure of nitrogen or argon.

  • Magnesium Activation: Add a single crystal of iodine to the flask containing the magnesium turnings.

  • Initiation: Add a small amount of a solution of this compound in anhydrous diethyl ether (or THF) from the dropping funnel to the magnesium. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Grignard Formation: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, if necessary, gently reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent. The resulting grey-black solution is now ready for reaction with an electrophile.

Mandatory Visualization

Grignard_Formation_Workflow A Dry Glassware & Reagents B Assemble Apparatus under Inert Atmosphere (N2/Ar) A->B C Add Mg Turnings & Solvent B->C D Activate Magnesium (e.g., add I2 crystal) C->D E Add small amount of this compound solution D->E F Initiation? (Color change, gentle reflux) E->F G Slowly add remaining This compound solution F->G Yes J Troubleshoot: - Apply gentle heat - Add more activator F->J No H Maintain gentle reflux G->H I Reaction Complete (sec-Butylmagnesium Bromide formed) H->I J->E

Caption: Workflow for the formation of a Grignard reagent.

Troubleshooting_Initiation Start Reaction Not Starting CheckMoisture Verify Anhydrous Conditions (Glassware, Solvent) Start->CheckMoisture ActivateMg Magnesium Activation Issue? CheckMoisture->ActivateMg System is Dry DrySystem Re-dry all components CheckMoisture->DrySystem Moisture Suspected UseActivator Add Initiator (I2, 1,2-dibromoethane) ActivateMg->UseActivator Yes MechanicalActivation Mechanically crush Mg ActivateMg->MechanicalActivation Yes DrySystem->Start Success Reaction Initiates UseActivator->Success MechanicalActivation->Success

Caption: Troubleshooting guide for Grignard reaction initiation failure.

References

Technical Support Center: Stereochemical Control in Nucleophilic Substitution Reactions of (S)-2-Bromobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with racemization during nucleophilic substitution reactions of (S)-2-bromobutane. Our goal is to help you maintain the stereochemical integrity of your chiral starting material.

Frequently Asked Questions (FAQs)

Q1: My substitution reaction with this compound is resulting in a racemic mixture of the product. What is causing this?

A1: Racemization during a substitution reaction of a chiral starting material like this compound indicates the reaction is proceeding, at least in part, through an S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism.[1][2][3] The S(_N)1 reaction involves the formation of a planar carbocation intermediate after the leaving group departs.[2][4][5] The incoming nucleophile can then attack this flat intermediate from either face with roughly equal probability, leading to a mixture of enantiomers (racemization).[1][2][6][7] In contrast, the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism occurs in a single step with backside attack of the nucleophile, resulting in an inversion of the stereochemical configuration, not racemization.[2][4][8]

Q2: How can I favor the S(_N)2 pathway to prevent racemization?

A2: To favor the S(_N)2 pathway and thus achieve inversion of configuration instead of racemization, you should optimize your reaction conditions. Key factors to consider are the nucleophile, solvent, and concentration.[9] Use a strong, negatively charged nucleophile at a high concentration.[1][9][10] The solvent should be polar aprotic, such as acetone, DMSO, or DMF, as these solvents do not solvate the nucleophile as strongly, leaving it more reactive.[1][6]

Q3: What specific reaction conditions promote the unwanted S(_N)1 pathway?

A3: The S(_N)1 pathway is favored by conditions that stabilize the carbocation intermediate. These include the use of a polar protic solvent (e.g., water, ethanol, methanol) which can solvate and stabilize the carbocation.[2][9][11] Weak and neutral nucleophiles at low concentrations also favor the S(_N)1 mechanism because the rate of an S(_N)1 reaction is independent of the nucleophile's concentration.[4][6][11][12]

Q4: Can temperature affect the stereochemical outcome of my reaction?

A4: While the primary determinants of the reaction pathway are the substrate, nucleophile, and solvent, temperature can play a role. Higher temperatures can increase the rate of both S(_N)1 and S(_N)2 reactions. However, increasing the temperature can sometimes favor the S(_N)1 pathway as it provides the energy needed for the formation of the carbocation intermediate. It is also important to note that at higher temperatures, elimination reactions (E1 and E2) can become more competitive with substitution reactions.

Troubleshooting Guide: Unexpected Racemization

If you are observing a loss of stereochemical purity in your substitution reaction with this compound, follow this troubleshooting guide:

Issue Potential Cause Recommended Action
Significant Racemization Reaction is proceeding primarily through an S(_N)1 mechanism.1. Change the solvent: Switch from a polar protic solvent to a polar aprotic solvent (e.g., acetone, DMF, DMSO).[1][6] 2. Increase nucleophile strength and concentration: Use a stronger, negatively charged nucleophile at a higher concentration.[1][10]
Partial Racemization A mix of S(_N)1 and S(_N)2 pathways are competing. This compound is a secondary halide, making it susceptible to both mechanisms.[13]1. Lower the reaction temperature: This can help to disfavor the higher activation energy pathway, which may be the S(_N)1 reaction. 2. Ensure a high concentration of a strong nucleophile: This will increase the rate of the S(_N)2 reaction relative to the S(_N)1 reaction.[6]
Low Yield of Substitution Product and/or Presence of Alkenes Elimination reactions (E1 or E2) are competing with substitution.1. Use a less basic nucleophile: If possible, choose a nucleophile that is a weak base. 2. Lower the reaction temperature: Elimination reactions are often favored at higher temperatures.[14]

Experimental Protocols

Protocol 1: Promoting Inversion of Configuration (S(_N)2 Pathway)

This protocol is designed to maximize the inversion of configuration at the chiral center of this compound by favoring the S(_N)2 mechanism.

Materials:

  • This compound

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a clean, dry round-bottom flask, dissolve a known concentration of sodium iodide in anhydrous acetone.

  • Add this compound to the solution while stirring. A typical molar ratio would be 1:3 of this compound to sodium iodide to ensure a high concentration of the nucleophile.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (acetone boils at 56°C).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous workup to remove the inorganic salts.

  • Purify the product, (R)-2-iodobutane, by distillation or column chromatography.

  • Analyze the stereochemical outcome using polarimetry or chiral GC/HPLC to determine the enantiomeric excess.

Protocol 2: Demonstrating Racemization (S(_N)1 Pathway)

This protocol is designed to induce racemization by favoring the S(_N)1 mechanism.

Materials:

  • This compound

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol. Ethanol will act as both the solvent and the nucleophile.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress. Note that this reaction (solvolysis) will likely be slower than the S(_N)2 reaction in Protocol 1.

  • Upon completion, cool the reaction mixture.

  • Perform a workup to isolate the product, (R,S)-2-ethoxybutane.

  • Purify the product.

  • Analyze the optical activity of the product. The expected result is a significant loss of optical activity, indicating racemization.

Data Presentation

Reaction Condition This compound with Sodium Iodide in Acetone This compound in Ethanol (Solvolysis)
Primary Mechanism S(_N)2S(_N)1
Expected Stereochemical Outcome Inversion of configurationRacemization
Expected Product (R)-2-Iodobutane(R,S)-2-Ethoxybutane
Typical Enantiomeric Excess (e.e.) > 90%~ 0%

Visualizations

SN2_Mechanism sub This compound ts Transition State sub->ts Backside Attack prod (R)-Product ts->prod Inversion lg Br⁻ ts->lg Leaving Group Departs nuc Nu⁻ nuc->ts

Caption: S(_N)2 reaction pathway showing backside attack and inversion of stereochemistry.

SN1_Mechanism sub This compound carbocation Planar Carbocation sub->carbocation Loss of Leaving Group lg Br⁻ prod_R (R)-Product carbocation->prod_R Attack from top face prod_S (S)-Product carbocation->prod_S Attack from bottom face nuc Nu⁻ nuc->carbocation

Caption: S(_N)1 reaction pathway illustrating the formation of a planar carbocation leading to racemization.

Troubleshooting_Racemization start Racemization Observed in This compound Substitution check_solvent Is the solvent polar protic? (e.g., H₂O, EtOH, MeOH) start->check_solvent check_nucleophile Is the nucleophile weak and/or at low concentration? check_solvent->check_nucleophile No sn1_favored Sₙ1 Pathway Favored check_solvent->sn1_favored Yes check_nucleophile->sn1_favored Yes end Sₙ2 Pathway Favored (Inversion of Configuration) check_nucleophile->end No action_solvent Switch to Polar Aprotic Solvent (e.g., Acetone, DMF, DMSO) sn1_favored->action_solvent action_nucleophile Use Strong Nucleophile at High Concentration sn1_favored->action_nucleophile action_solvent->end action_nucleophile->end

Caption: Troubleshooting workflow for addressing unexpected racemization.

References

Technical Support Center: Scaling Up Chiral Synthesis from (S)-2-Bromobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up the synthesis of chiral compounds using (S)-2-bromobutane. It includes frequently asked questions, a detailed troubleshooting guide, and representative experimental protocols to address challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism when using this compound to synthesize chiral compounds? A1: The primary mechanism is the S(_N)2 (bimolecular nucleophilic substitution) reaction. This mechanism involves a backside attack on the electrophilic carbon by a nucleophile, leading to the displacement of the bromide leaving group in a single, concerted step.[1][2][3][4]

Q2: Why is the stereochemistry of the product inverted in an S(_N)2 reaction with this compound? A2: The S(_N)2 reaction proceeds via a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group (bromide).[2][3] This forces the molecule's stereocenter to invert, much like an umbrella turning inside out in the wind. Consequently, starting with this compound will yield a product with an (R) configuration at the chiral center.[2][5][6]

Q3: What are the main competing side reactions when scaling up reactions with this compound? A3: The primary competing reaction is the E2 (bimolecular elimination) reaction.[7][8] Since this compound is a secondary alkyl halide, strong nucleophiles (which are often also strong bases) can abstract a proton from a beta-carbon, leading to the formation of butene isomers (1-butene and 2-butene) instead of the desired substitution product.

Q4: Can an S(_N)1 reaction occur, and what would be the consequence? A4: While less favored under typical S(_N)2 conditions, an S(_N)1 (unimolecular nucleophilic substitution) pathway can compete, particularly with weak nucleophiles in polar protic solvents. This is highly undesirable as the S(_N)1 mechanism proceeds through a planar carbocation intermediate, which can be attacked from either face by the nucleophile. This would result in a racemic mixture of (R) and (S) products, leading to a significant loss of enantiomeric purity.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of chiral syntheses from this compound.

Problem 1: Low Yield of the Desired Chiral Product

  • Possible Cause A: Significant E2 Elimination.

    • How to Diagnose: Analyze the crude reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify alkene byproducts.

    • Solution:

      • Lower the Reaction Temperature: E2 reactions often have a higher activation energy than S(_N)2 reactions, so lowering the temperature will favor the substitution pathway.

      • Choose a Less Sterically Hindered Base/Nucleophile: If possible, use a nucleophile that is a weaker base or is less bulky.

      • Solvent Choice: Use a polar aprotic solvent (e.g., DMSO, DMF, acetone) to enhance nucleophilicity without promoting elimination as strongly as some protic solvents.[10][11]

  • Possible Cause B: Poor Nucleophile Strength.

    • How to Diagnose: The reaction proceeds very slowly or stalls, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Solution:

      • Increase Nucleophile Concentration: A higher concentration can increase the reaction rate according to the S(_N)2 rate law (Rate = k[Substrate][Nucleophile]).[2][3]

      • Use a Stronger Nucleophile: If the reaction chemistry allows, switch to a more potent nucleophile.

      • Ensure Anhydrous Conditions: For moisture-sensitive nucleophiles like Grignard reagents or alkoxides, ensure all glassware is oven-dried and reagents are anhydrous.

Problem 2: Loss of Enantiomeric Excess (e.e.) / Racemization

  • Possible Cause: Competing S(_N)1 Reaction.

    • How to Diagnose: Determine the enantiomeric excess of the purified product using chiral HPLC or chiral GC. A value significantly lower than expected indicates racemization.

    • Solution:

      • Solvent Selection: Avoid polar protic solvents (like ethanol (B145695) or water) which stabilize the carbocation intermediate of the S(_N)1 pathway. Switch to a polar aprotic solvent (e.g., acetonitrile, DMF).[8][10]

      • Increase Nucleophile Concentration: A high concentration of a strong nucleophile favors the bimolecular S(_N)2 pathway over the unimolecular S(_N)1 pathway.

      • Avoid High Temperatures: While moderate heat can increase the S(_N)2 rate, excessive temperatures can promote the S(_N)1 mechanism.

Visualizing Reaction Pathways and Workflows

Caption: Competing S(_N)2 and E2 reaction pathways for this compound.

Troubleshooting_Workflow start Problem Detected: Low Yield or Purity check_purity Analyze Crude Product (GC-MS, Chiral HPLC) start->check_purity is_racemic Significant Racemization? check_purity->is_racemic is_elimination Alkene Byproducts Detected? is_racemic->is_elimination No sn1_cause Cause: SN1 Competition is_racemic->sn1_cause Yes e2_cause Cause: E2 Competition is_elimination->e2_cause Yes other_cause Other Issues: (e.g., Reagent Quality, Incomplete Reaction) is_elimination->other_cause No sn1_solution Solution: - Use Polar Aprotic Solvent - Increase [Nu-] - Avoid High Temp. sn1_cause->sn1_solution e2_solution Solution: - Lower Temperature - Use Weaker/Less Bulky Base - Use Polar Aprotic Solvent e2_cause->e2_solution other_solution Solution: - Verify Reagent Purity - Increase Reaction Time - Optimize Stoichiometry other_cause->other_solution

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with (S)-2-Bromobutane Grignard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding catalyst selection for cross-coupling reactions involving the chiral Grignard reagent derived from (S)-2-bromobutane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound Grignard in cross-coupling reactions?

A1: The main challenges are:

  • β-Hydride Elimination: This is a common side reaction for secondary alkyl Grignard reagents, leading to the formation of butene isomers and reducing the yield of the desired coupled product. Catalyst and ligand selection are critical to minimize this pathway.[1][2]

  • Racemization: The stereocenter of the (S)-2-butylmagnesium halide can racemize, especially at higher temperatures. The configurational stability of chiral secondary Grignard reagents is temperature-dependent, with significant loss of enantiomeric purity observed at temperatures above -20 °C.[3]

  • Slow Reaction Rates: Compared to primary or aryl Grignards, secondary Grignards can exhibit slower reaction kinetics, requiring careful optimization of reaction conditions.

  • Wurtz Coupling: Homocoupling of the Grignard reagent is a potential side reaction that consumes the starting material.

Q2: Which catalyst systems are generally recommended for stereospecific cross-coupling with this compound Grignard?

A2: Nickel-based catalysts are most commonly employed for stereospecific cross-coupling of secondary alkyl Grignards.

  • For high stereospecificity (inversion): Nickel complexes with bidentate phosphine (B1218219) ligands, such as Ni(dppe)Cl₂ (dppe = 1,2-bis(diphenylphosphino)ethane), are often the catalyst of choice.[4] These systems are known to promote the desired cross-coupling pathway while suppressing β-hydride elimination.

  • For stereoretention: Palladium-based catalysts with appropriate ligands have been shown to proceed with retention of configuration.

  • Iron-based catalysts: Iron salts like Fe(acac)₃ are emerging as more economical and environmentally benign alternatives, though they may lead to some degree of racemization.

Q3: How does the choice of ligand affect the reaction outcome?

A3: The ligand plays a crucial role in stabilizing the metal center and influencing the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Steric Bulk: Bulky ligands can promote reductive elimination over β-hydride elimination, thus increasing the yield of the cross-coupled product.

  • Electronic Properties: The electronic nature of the phosphine ligand can influence the extent of alkyl group isomerization.[5]

  • Bite Angle: For bidentate ligands like dppe, the bite angle can significantly impact the catalyst's activity and selectivity.

Q4: What is the expected stereochemical outcome of the reaction?

A4: The stereochemical outcome (retention or inversion of configuration) is highly dependent on the chosen catalyst system.

  • Nickel-catalyzed cross-couplings of benzylic ethers with Grignard reagents typically proceed with inversion of stereochemistry.[4]

  • Palladium-catalyzed Kumada-Corriu couplings of chiral secondary Grignard reagents with vinyl bromide have been shown to proceed with retention of configuration. It is crucial to analyze the stereochemistry of the product to determine the pathway for a specific catalyst and substrate combination.

Q5: How can I determine the enantiomeric excess (ee) of my product?

A5: The most common method for determining the enantiomeric excess of a chiral product is through chiral chromatography , either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), using a chiral stationary phase.[5][6] This technique separates the enantiomers, and the ratio of their peak areas gives the ee. It is essential to have an authentic racemic sample to develop the analytical method and confirm peak identification.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Grignard Reagent: Incomplete formation due to impure magnesium, wet solvent, or passivated magnesium surface.1. Use fresh, dry THF or ether. Activate magnesium turnings with iodine, 1,2-dibromoethane, or by mechanical stirring. Titrate the Grignard reagent before use to determine its exact concentration.
2. Inactive Catalyst: The catalyst may be air-sensitive or degraded.2. Use a fresh batch of catalyst. For Ni and Pd catalysts, ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Consider using a pre-catalyst for more reliable activation.
3. β-Hydride Elimination: The primary competing side reaction leading to butene formation.3. Lower the reaction temperature. Screen different ligands; bulkier ligands can disfavor β-hydride elimination. Nickel catalysts with dppe or N-heterocyclic carbene (NHC) ligands are often effective.[1]
Low Enantiomeric Excess (ee) / Racemized Product 1. Racemization of Grignard Reagent: The chiral Grignard reagent is configurationally unstable at higher temperatures.1. Prepare and use the Grignard reagent at low temperatures (e.g., -78 °C to -20 °C).[3] Minimize the time between formation and use.
2. Racemization During Catalytic Cycle: Some catalyst systems, particularly those involving radical intermediates (e.g., with some Fe or Co catalysts), can lead to racemization.2. Switch to a catalyst system known for high stereospecificity, such as Ni(dppe)Cl₂ for inversion or a suitable Pd catalyst for retention. Lowering catalyst loading has also been shown to improve stereochemical fidelity in some cases.
Formation of Isomerized Byproducts (e.g., n-butyl arene instead of sec-butyl arene) 1. Alkyl Group Isomerization: Certain nickel-phosphine complexes can catalyze the isomerization of the secondary alkyl group to the more stable primary isomer.[5]1. Change the phosphine ligand on the nickel catalyst. The electronic properties of the ligand can influence the rate of this isomerization.
Significant Homocoupling (Wurtz Reaction) 1. Reaction Conditions: High concentrations of the Grignard reagent or the presence of certain impurities can promote homocoupling.1. Use a continuous or slow addition method for the Grignard reagent to maintain a low concentration in the reaction mixture. Ensure all reagents and solvents are pure.

Quantitative Data on Catalyst Performance

The following table summarizes representative data for the cross-coupling of secondary alkyl Grignard reagents with various electrophiles. While specific data for this compound Grignard is limited, these examples provide a strong basis for catalyst selection and optimization.

Catalyst SystemElectrophileGrignard ReagentYield (%)Stereospecificity (% es) / Stereochemical OutcomeReference
5 mol% Ni(dppe)Cl₂Benzylic Ethern-Alkyl GrignardGoodHigh (Inversion)
Pd(0) / Phosphine LigandVinyl BromideChiral sec-Alkyl GrignardHighHigh (Retention)
Fe(acac)₃Vinyl BromideChiral sec-Alkyl GrignardModeratePartial Racemization
Co(acac)₂Vinyl BromideChiral sec-Alkyl GrignardModerateSignificant Racemization
NiCl₂(IMes)Aryl Bromidetert-Alkyl Grignard90%>97% Retention (minimal isomerization)[1]

Experimental Protocols

Protocol 1: General Procedure for Ni-Catalyzed Kumada Coupling of this compound Grignard with an Aryl Bromide

1. Grignard Reagent Formation:

  • Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum, and then cool under an inert atmosphere (Argon or N₂).

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Activate the magnesium by adding a small crystal of iodine and gently warming until the color dissipates.

  • Add anhydrous diethyl ether or THF via syringe.

  • Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the activated magnesium suspension. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours. The formation of the Grignard reagent is indicated by the disappearance of the magnesium turnings. For stereosensitive reactions, it is recommended to cool the freshly prepared Grignard reagent to a low temperature (e.g., -20 °C) before use.

2. Cross-Coupling Reaction:

  • In a separate flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equivalent) and the nickel catalyst (e.g., Ni(dppe)Cl₂, 2-5 mol%).

  • Dissolve the solids in anhydrous THF or diethyl ether.

  • Cool the solution to 0 °C or a lower temperature as required.

  • Slowly add the prepared (S)-2-butylmagnesium bromide solution (1.1-1.3 equivalents) to the catalyst/aryl bromide mixture via syringe or cannula.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified product using chiral HPLC or GC.

Visualizations

Catalyst Selection Workflow

Catalyst_Selection start Start: Cross-Coupling with This compound Grignard stereochem Is a specific stereochemical outcome required? start->stereochem inversion Desired Outcome: Inversion stereochem->inversion Yes retention Desired Outcome: Retention stereochem->retention Yes no_pref No specific stereochemical preference stereochem->no_pref No ni_cat Select Ni-based catalyst (e.g., Ni(dppe)Cl₂) inversion->ni_cat pd_cat Select Pd-based catalyst with appropriate phosphine ligand retention->pd_cat optimize Optimize Reaction Conditions: - Temperature - Catalyst Loading - Solvent ni_cat->optimize pd_cat->optimize fe_cat Consider Fe-based catalyst (e.g., Fe(acac)₃) for cost-effectiveness no_pref->fe_cat fe_cat->optimize troubleshoot Troubleshoot: - Low Yield (β-hydride elimination) - Low ee (Racemization) optimize->troubleshoot

Caption: Decision tree for catalyst selection.

Generalized Catalytic Cycle and Competing Pathways

Catalytic_Cycle M0 M(0) Catalyst (e.g., Ni(0)) OA Oxidative Addition Ar-M(II)-X M0->OA + Ar-X TM Transmetalation Ar-M(II)-R OA->TM + R-MgX RE Reductive Elimination TM->RE Desired Path Beta β-Hydride Elimination TM->Beta Competing Path MgX2 MgX₂ RE->M0 Product Ar-R (Coupled Product) RE->Product Side_Product Butene + H-M(II)-Ar Beta->Side_Product ArX Ar-X RMgX R-MgX ((S)-sec-BuMgBr)

Caption: Kumada coupling cycle and β-hydride elimination.

References

Validation & Comparative

A Researcher's Guide to Determining the Enantiomeric Excess of (S)-2-Bromobutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical aspect of chemical analysis, particularly in fields where stereochemistry dictates biological activity and product safety. This guide provides a comprehensive comparison of the primary analytical techniques used to determine the enantiomeric excess of (S)-2-bromobutane, a common chiral alkyl halide. We will delve into the principles, experimental protocols, and comparative performance of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Polarimetry, and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data to inform method selection.

Introduction to Enantiomeric Excess

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they possess identical physical properties in an achiral environment, their interaction with other chiral molecules, such as biological receptors, can differ significantly. Enantiomeric excess is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. It is calculated as:

% ee = |([S] - [R]) / ([S] + [R])| x 100

Where [S] and [R] are the concentrations or amounts of the (S) and (R) enantiomers, respectively. An accurate determination of ee is crucial for quality control, process optimization, and regulatory compliance in the pharmaceutical and chemical industries.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample concentration, available instrumentation, and the need for high-throughput analysis. The following sections provide a detailed comparison of four commonly employed techniques.

Chiral Gas Chromatography (GC)

Principle: Chiral GC is a powerful separation technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. The enantiomers of 2-bromobutane (B33332) interact diastereomerically with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Experimental Protocol:

  • Sample Preparation: Dilute the 2-bromobutane sample in a suitable volatile solvent (e.g., hexane) to an appropriate concentration (e.g., 1 mg/mL).

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

  • GC Conditions:

    • Column: Chiral GC column, such as one coated with a cyanuric acid-modified Carboblack C adsorbent or a supramolecular uracil (B121893) structure.[1][2]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injector Temperature: 200 °C.

    • Oven Temperature Program: Isothermal at 45-70 °C.[2] For example, a complete separation of 2-bromobutane enantiomers has been achieved at 45°C in 210 seconds.[2]

    • Detector Temperature: 250 °C.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Data Presentation:

ParameterValueReference
Chiral Stationary Phase Supramolecular uracil structure[2]
Column Temperature 45 °C[2]
Retention Time (Enantiomer 1) ~180 s[2]
Retention Time (Enantiomer 2) ~210 s[2]
Selectivity Factor (α) 1.62 at 70 °C (on a melamine-based CSP)

Advantages and Disadvantages:

  • Advantages: High resolution and sensitivity, suitable for volatile compounds, requires small sample volumes.

  • Disadvantages: Requires the analyte to be thermally stable, the column can be expensive.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP) in the liquid phase. For a small, non-polar molecule like 2-bromobutane, which lacks a UV chromophore, this method can be challenging and is less common than GC. However, a general approach can be outlined.

Experimental Protocol (General Approach):

  • Sample Preparation: Dissolve the 2-bromobutane sample in the mobile phase.

  • Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a refractive index (RI) detector or a UV detector at a low wavelength if any absorption occurs.

  • HPLC Conditions:

    • Column: A polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) is a common starting point for method development.

    • Mobile Phase: A mixture of non-polar (e.g., hexane) and polar (e.g., isopropanol) solvents. The exact ratio needs to be optimized.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Data Presentation:

ParameterRecommended Starting Condition
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel® OD-H)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Detector Refractive Index (RI) or UV (low wavelength)

Advantages and Disadvantages:

  • Advantages: Wide applicability to a broad range of compounds, can be used for preparative separations.

  • Disadvantages: Less suitable for volatile compounds without a chromophore like 2-bromobutane, method development can be time-consuming, RI detection is less sensitive than other methods.

Polarimetry

Principle: Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The magnitude and direction of the rotation are proportional to the concentration of the enantiomers and their specific rotation. The enantiomeric excess is determined by comparing the observed specific rotation of the sample to the specific rotation of the pure enantiomer.

Experimental Protocol:

  • Sample Preparation: Accurately prepare a solution of the 2-bromobutane sample in a suitable solvent (e.g., ethanol) at a known concentration.

  • Instrumentation: A polarimeter.

  • Measurement:

    • Measure the optical rotation of the prepared solution.

    • Calculate the observed specific rotation [α]obs using the formula: [α]obs = α / (l x c) , where α is the observed rotation, l is the path length of the polarimeter cell in decimeters, and c is the concentration of the solution in g/mL.

  • Data Analysis: The enantiomeric excess is calculated using the formula: % ee = ([α]obs / [α]pure) x 100 The specific rotation of pure this compound is +23.1°.

Data Presentation:

ParameterValue
Specific Rotation of this compound ([α]pure) +23.1°
Example Calculation:
Observed specific rotation of a mixture ([α]obs)+15.5°
Calculated Enantiomeric Excess (% ee) **(

Advantages and Disadvantages:

  • Advantages: A simple and rapid method, non-destructive.

  • Disadvantages: Requires a relatively pure sample, less sensitive than chromatographic methods, requires knowledge of the specific rotation of the pure enantiomer, may not be accurate for samples with low ee.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: In a standard NMR experiment, enantiomers are indistinguishable. However, in the presence of a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers form transient diastereomeric complexes. These diastereomers have different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.

Experimental Protocol (using a Chiral Solvating Agent):

  • Sample Preparation: Dissolve a known amount of the 2-bromobutane sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Addition of CSA: Add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a proton signal in the 2-bromobutane spectrum (e.g., the methine proton at the chiral center) that splits into two distinct signals upon addition of the CSA. Integrate the areas of these two signals to determine the enantiomeric ratio and calculate the enantiomeric excess.

Data Presentation:

ParameterObservation
Chiral Auxiliary Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol)
Observed Phenomenon Splitting of a proton signal into two distinct peaks for the (R) and (S) enantiomers.
Quantitative Analysis Ratio of the integral areas of the separated signals.

Advantages and Disadvantages:

  • Advantages: Provides structural information, can be used for a wide range of compounds, does not require separation of the enantiomers.

  • Disadvantages: May require a relatively high concentration of the sample, the choice of chiral auxiliary is crucial and may require screening, signal overlap can complicate analysis.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the overall process and selecting the most appropriate method, the following diagrams are provided.

G General Workflow for Determining Enantiomeric Excess cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis prep Prepare Sample Solution gc Chiral GC prep->gc Select Method hplc Chiral HPLC prep->hplc Select Method polarimetry Polarimetry prep->polarimetry Select Method nmr NMR Spectroscopy prep->nmr Select Method acquire Acquire Data (Chromatogram, Rotation, Spectrum) gc->acquire hplc->acquire polarimetry->acquire nmr->acquire calculate Calculate Enantiomeric Excess acquire->calculate

Caption: A general workflow for determining the enantiomeric excess of a chiral compound.

G Decision Tree for Method Selection start Start: Determine ee of this compound q1 Is the sample volatile and thermally stable? start->q1 q2 Is high resolution and sensitivity critical? q1->q2 Yes q3 Is a rapid, simple screening needed? q1->q3 No gc Chiral GC q2->gc Yes hplc Chiral HPLC (Method development required) q2->hplc No q4 Is structural information also required? q3->q4 No polarimetry Polarimetry q3->polarimetry Yes q4->hplc No nmr NMR with Chiral Auxiliary q4->nmr Yes

Caption: A decision tree to guide the selection of a suitable method for ee determination.

Conclusion

The determination of the enantiomeric excess of this compound can be effectively achieved using several analytical techniques. Chiral Gas Chromatography stands out as a highly suitable method due to the volatile nature of the analyte, offering excellent resolution and sensitivity. Polarimetry provides a rapid and straightforward, albeit less sensitive, alternative for routine analysis of pure samples. NMR spectroscopy with chiral auxiliaries offers the advantage of providing structural information alongside the enantiomeric ratio. While Chiral HPLC is a powerful tool for a wide range of chiral separations, its application to small, volatile, and non-chromophoric compounds like 2-bromobutane is less common and would require significant method development. The choice of the optimal method will ultimately depend on the specific requirements of the analysis, including the desired accuracy, sample throughput, and available instrumentation. This guide provides the necessary information for researchers to make an informed decision based on their analytical needs.

References

A Comparative Guide to Chiral Separation of 2-Bromobutane Enantiomers: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in stereoselective synthesis and analysis, the efficient separation of enantiomers is a critical task. This guide provides a detailed comparison of chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the resolution of 2-bromobutane (B33332) enantiomers. While extensive data is available for chiral GC separations, direct chiral HPLC methods for this specific analyte are not prominently documented in scientific literature, suggesting a preference for GC-based approaches for small, volatile haloalkanes.

High-Performance Liquid Chromatography (HPLC) Approach: A Theoretical Overview

Direct enantioselective HPLC separation of 2-bromobutane presents significant challenges. The molecule's small size, high volatility, and lack of a chromophore for standard UV detection make it a difficult analyte for conventional HPLC systems. A theoretical approach would necessitate a highly specialized chiral stationary phase (CSP) and a detection method other than UV-Vis, such as a refractive index detector (RID) or mass spectrometry (MS).

Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for their broad enantioselectivity. For a small, non-polar molecule like 2-bromobutane, a normal-phase HPLC method would likely be explored. This would involve a non-polar mobile phase, such as a mixture of hexane (B92381) and an alcohol (e.g., isopropanol), to facilitate chiral recognition on the polysaccharide-based CSP. However, the high volatility of 2-bromobutane could lead to issues with sample integrity and reproducibility in a liquid chromatography system.

Due to the lack of specific experimental data for the chiral HPLC separation of 2-bromobutane, a detailed quantitative comparison with GC methods is not feasible at this time. The absence of such data in the literature strongly suggests that GC is the more practical and widely adopted technique for this particular separation.

Gas Chromatography (GC) Approach: Established Methodologies and Performance Data

Chiral Gas Chromatography has proven to be a highly effective technique for the separation of 2-bromobutane enantiomers. Various studies have demonstrated successful baseline resolution using different types of chiral stationary phases. The inherent volatility of 2-bromobutane makes it an ideal candidate for GC analysis.

Several novel chiral stationary phases have been successfully employed for this separation, including those based on supramolecular structures. These CSPs offer unique chiral recognition capabilities for small, halogenated alkanes.

Quantitative Data for Chiral GC Separation of 2-Bromobutane
Chiral Stationary PhaseColumn Temperature (°C)Carrier GasSelectivity Factor (α)Analysis Time (s)ResolutionCitation
Supramolecular Uracil Structure45Not SpecifiedNot Reported210Complete Separation[1]
Melamine-based Supramolecular Structure70Not Specified1.62Not ReportedNot Reported[1]
Cyanuric Acid-Modified Carboblack C80-90Not SpecifiedNot ReportedNot ReportedComplete Separation[2]

Experimental Protocols

Chiral Gas Chromatography (GC) with Supramolecular Uracil Structure CSP
  • Column: Inert support coated with 1% melamine (B1676169).

  • Column Conditioning: Conditioned at 200°C prior to use.[1]

  • Oven Temperature: 45°C.[1]

  • Carrier Gas: Not specified.

  • Injection: Headspace or direct liquid injection of a dilute solution of 2-bromobutane in a suitable solvent.

  • Detection: Flame Ionization Detector (FID) is suitable for detecting hydrocarbons like 2-bromobutane.

  • Data Analysis: The retention times of the two enantiomers are recorded, and the selectivity factor (α) is calculated as the ratio of the adjusted retention times (t'R2 / t'R1). Complete separation indicates a resolution (Rs) of ≥ 1.5.

Chiral Gas Chromatography (GC) with Melamine-based Supramolecular Structure CSP
  • Column: Inert support with a supramolecular melamine structure.

  • Column Conditioning: Conditioned at 200°C.[1]

  • Oven Temperature: Successful separations are reported in the range of 60–110°C, with the highest selectivity for haloalkanes at 70–75°C.[1]

  • Carrier Gas: Not specified.

  • Injection: As described above.

  • Detection: Flame Ionization Detector (FID).

  • Data Analysis: As described above. A selectivity factor of 1.62 was achieved at 70°C.[1]

Chiral Gas Chromatography (GC) with Cyanuric Acid-Modified Carboblack C CSP
  • Column: Carboblack C adsorbent modified with 10% cyanuric acid.

  • Oven Temperature: Complete separation of 2-bromobutane enantiomers was achieved at 80-90°C.[2]

  • Carrier Gas: Not specified.

  • Injection: As described above.

  • Detection: Flame Ionization Detector (FID).

  • Data Analysis: As described above.

Logical Comparison of Chiral HPLC and GC for 2-Bromobutane Separation

The choice between HPLC and GC for the chiral separation of 2-bromobutane is heavily influenced by the physicochemical properties of the analyte. The following diagram illustrates the decision-making process and highlights the advantages of GC for this specific application.

G cluster_HPLC Chiral HPLC cluster_GC Chiral GC Analyte 2-Bromobutane Properties Properties: - Volatile - Small Molecule - Non-UV active Analyte->Properties HPLC_Challenges Challenges: - High Volatility (Sample Loss) - Poor Retention on RP columns - Lack of Chromophore (Detection) Properties->HPLC_Challenges GC_Advantages Advantages: - Ideal for Volatile Analytes - High Resolution Capillary Columns - Sensitive Detectors (FID) Properties->GC_Advantages HPLC_Approach Theoretical Approach: - Normal Phase Chromatography - Polysaccharide CSP - Non-UV Detector (RI, MS) HPLC_Challenges->HPLC_Approach HPLC_Data Experimental Data: Not Readily Available HPLC_Approach->HPLC_Data GC_Method Established Methods: - Supramolecular CSPs - Optimized Temperature Programs GC_Advantages->GC_Method GC_Data Experimental Data: - Selectivity Factors (α) - Analysis Times - Complete Resolution GC_Method->GC_Data

Comparison of Chiral HPLC and GC for 2-Bromobutane.

Experimental Workflow for Chiral GC Separation

The general workflow for developing and performing a chiral GC separation of 2-bromobutane enantiomers is outlined below.

workflow start Racemic 2-Bromobutane Sample prep Sample Preparation (Dilution in appropriate solvent) start->prep injection GC Injection (Split/Splitless) prep->injection separation Chiral GC Column (e.g., Supramolecular CSP) injection->separation detection Detection (FID) separation->detection data Data Acquisition (Chromatogram) detection->data analysis Data Analysis - Retention Times (tR) - Peak Integration - Resolution (Rs) - Selectivity (α) data->analysis result Enantiomeric Ratio / Purity analysis->result

Workflow for Chiral GC Separation of 2-Bromobutane.

Conclusion

For the enantiomeric separation of 2-bromobutane, Chiral Gas Chromatography is the demonstrably superior and well-established method. The volatility and chemical nature of 2-bromobutane are ideally suited for GC analysis, and several specialized chiral stationary phases have been developed that provide excellent resolution. In contrast, the application of Chiral HPLC for this analyte is not well-documented, likely due to significant technical challenges related to the analyte's volatility and lack of a UV chromophore. Researchers and professionals seeking to perform this separation should therefore prioritize the development and optimization of a chiral GC method. The data and protocols provided in this guide offer a solid foundation for achieving successful and reproducible enantioseparation of 2-bromobutane.

References

A Comparative Guide to the Reactivity of (S)-2-Bromobutane and (R)-2-Bromobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of the enantiomers (S)-2-Bromobutane and (R)-2-Bromobutane. While chemically similar in many respects, their stereochemical differences are critical in the context of stereospecific reactions, a cornerstone of modern pharmaceutical development and asymmetric synthesis. This document outlines their reactivity profiles, supported by established chemical principles, and provides detailed experimental protocols for the analysis of their distinct reaction pathways.

Core Chemical Properties

This compound and (R)-2-Bromobutane are chiral molecules, existing as non-superimposable mirror images of each other.[1][2] As enantiomers, they possess identical physical properties such as boiling point, density, and solubility in achiral solvents. Their reactivity towards achiral reagents is also identical. The differentiation in their chemical behavior emerges in their interactions with other chiral molecules or in reactions that proceed via stereospecific mechanisms.

Reactivity in Nucleophilic Substitution Reactions

2-Bromobutane (B33332), a secondary alkyl halide, is a versatile substrate for nucleophilic substitution reactions, capable of undergoing both S(_N)1 and S(_N)2 pathways. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

S(_N)2 Reaction: A Study in Stereospecificity

The S(_N)2 reaction is a single-step process where a nucleophile attacks the carbon center from the side opposite to the leaving group.[3][4] This "backside attack" leads to a predictable inversion of stereochemistry at the chiral center, a phenomenon known as Walden inversion.[5] It is in this reaction where the distinct reactivity of this compound and (R)-2-Bromobutane is most clearly demonstrated.

  • Starting with this compound: An S(_N)2 reaction will yield a product with the (R) configuration.[6]

  • Starting with (R)-2-Bromobutane: The corresponding S(_N)2 reaction will result in a product with the (S) configuration.[7][8]

The rate of an S(_N)2 reaction is second order, depending on the concentration of both the alkyl halide and the nucleophile.[7][9] For this compound and (R)-2-Bromobutane, the rate constants for their S(_N)2 reactions with a given achiral nucleophile are identical under the same conditions. The primary difference lies in the stereochemical outcome.

S(_N)1 Reaction: Racemization

In contrast to the S(_N)2 mechanism, the S(_N)1 reaction proceeds through a two-step mechanism involving the formation of a planar carbocation intermediate. Consequently, the nucleophile can attack this intermediate from either face with equal probability. This results in the formation of a racemic mixture of the product, containing equal amounts of both enantiomers, regardless of which enantiomer of 2-bromobutane was used as the starting material.

Quantitative Data Summary

As enantiomers, the reaction rates of this compound and (R)-2-Bromobutane with achiral nucleophiles are identical. The key distinguishing factor is the stereochemistry of the products in stereospecific reactions.

Reaction TypeStarting MaterialNucleophile (Example)Product(s)Stereochemical Outcome
S(_N)2 This compoundI⁻ in Acetone (B3395972)(R)-2-IodobutaneInversion of Configuration
S(_N)2 (R)-2-BromobutaneI⁻ in Acetone(S)-2-IodobutaneInversion of Configuration
S(_N)1 This compoundH₂O (solvolysis)(R)-2-Butanol and (S)-2-ButanolRacemization
S(_N)1 (R)-2-BromobutaneH₂O (solvolysis)(R)-2-Butanol and (S)-2-ButanolRacemization

Experimental Protocols

Experiment: The Finkelstein Reaction (S(_N)2)

This protocol describes a classic S(_N)2 reaction, the Finkelstein reaction, which involves the substitution of bromide with iodide.

Objective: To demonstrate the inversion of configuration in an S(_N)2 reaction using either (S)- or (R)-2-Bromobutane.

Materials:

  • This compound or (R)-2-Bromobutane

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Reaction vessel (e.g., round-bottom flask) with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Polarimeter

  • Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) column

Procedure:

  • Dissolve a known concentration of sodium iodide in anhydrous acetone in the reaction vessel.

  • Add a stoichiometric equivalent of either (S)- or (R)-2-Bromobutane to the solution.

  • Heat the mixture to a gentle reflux with continuous stirring. The reaction progress can be monitored by the precipitation of sodium bromide, which is insoluble in acetone.[10]

  • After the reaction is complete (e.g., after several hours, or when no further precipitate is observed), cool the mixture to room temperature.

  • Isolate the product, 2-iodobutane, by filtration to remove the precipitated sodium bromide, followed by evaporation of the acetone solvent.

  • Purify the product if necessary (e.g., by distillation).

  • Analyze the stereochemistry of the product using polarimetry to measure the optical rotation. Chiral GC or HPLC can also be used for a more quantitative analysis of the enantiomeric composition.

Expected Results:

  • If the starting material was This compound , the product, (R)-2-iodobutane, will rotate plane-polarized light in the opposite direction.

  • If the starting material was (R)-2-Bromobutane , the product, (S)-2-iodobutane, will also exhibit an optical rotation opposite to that of the starting material.

Visualizations

SN2_Reaction_S_Enantiomer cluster_start Starting Material cluster_transition Transition State cluster_product Product S_reactant This compound TS_S [I---C---Br]⁻ S_reactant->TS_S I⁻ attack R_product (R)-2-Iodobutane TS_S->R_product Br⁻ leaves

Caption: S(_N)2 reaction of this compound leading to inversion of configuration.

SN2_Reaction_R_Enantiomer cluster_start Starting Material cluster_transition Transition State cluster_product Product R_reactant (R)-2-Bromobutane TS_R [I---C---Br]⁻ R_reactant->TS_R I⁻ attack S_product (S)-2-Iodobutane TS_R->S_product Br⁻ leaves

Caption: S(_N)2 reaction of (R)-2-Bromobutane leading to inversion of configuration.

Enantiomer_Selection_Workflow start Define Target Molecule with Specific Stereocenter decision Is a Stereospecific Reaction Required? start->decision sn2_path Utilize Sₙ2 Reaction for Inversion decision->sn2_path Yes other_path Other Stereoselective Methods decision->other_path No select_S Select this compound to obtain (R)-product sn2_path->select_S select_R Select (R)-2-Bromobutane to obtain (S)-product sn2_path->select_R synthesis Proceed with Synthesis select_S->synthesis select_R->synthesis analysis Analyze Product Stereochemistry (e.g., Polarimetry, Chiral HPLC) synthesis->analysis

Caption: Logical workflow for selecting an enantiomer in stereospecific synthesis.

Applications in Drug Development

The principles of stereochemistry are paramount in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[1] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, underscores the critical importance of controlling stereochemistry in medicinal chemistry.[1] While 2-bromobutane itself is not a common pharmaceutical, it serves as a fundamental building block in the synthesis of more complex chiral molecules.[11] The ability to predictably invert a stereocenter using an S(_N)2 reaction on a substrate like 2-bromobutane is a powerful tool in the synthetic chemist's arsenal (B13267) for accessing specific, biologically active enantiomers.[12]

Conclusion

References

A Comparative Guide to the Stereochemical Analysis of Products from (S)-2-Bromobutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of stereochemistry is paramount. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological activity. This guide provides a comparative analysis of the stereochemical outcomes of nucleophilic substitution reactions (SN1 and SN2) starting with the chiral substrate (S)-2-bromobutane. We will delve into the underlying mechanisms, present expected quantitative data, and provide detailed experimental protocols for analysis.

SN1 vs. SN2: A Tale of Two Mechanisms and Their Stereochemical Fates

Nucleophilic substitution reactions are a cornerstone of organic synthesis. When the substrate is chiral, such as this compound, the stereochemistry of the product is dictated by the reaction mechanism.

The SN2 Reaction: A Concerted Path to Inversion

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction proceeds in a single, concerted step. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, in a process known as "backside attack".[1][2] This forces the stereocenter to invert, much like an umbrella flipping inside out in the wind.[1]

For this compound, an SN2 reaction with a nucleophile like the iodide ion (I⁻) will result in the formation of a product with the opposite configuration, (R)-2-iodobutane. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[3]

SN2_Mechanism cluster_start Reactants cluster_ts Transition State cluster_end Product S_reactant This compound TS Trigonal Bipyramidal Transition State S_reactant->TS Backside Attack Nu Nucleophile (e.g., I⁻) Nu->TS R_product (R)-Product (Inversion of Stereochemistry) TS->R_product Leaving Group Departs

Figure 1. SN2 reaction pathway of this compound leading to inversion of stereochemistry.
The SN1 Reaction: A Stepwise Path to Racemization

The SN1 (Substitution, Nucleophilic, Unimolecular) reaction occurs in two steps. First, the leaving group departs, forming a planar carbocation intermediate.[4] This intermediate is achiral. In the second step, the nucleophile can attack this planar carbocation from either face with nearly equal probability.

Consequently, the reaction of this compound under SN1 conditions, such as hydrolysis in water, typically yields a nearly 50:50 mixture of the (R)- and (S)-2-butanol products.[4] This mixture is called a racemic mixture and is optically inactive. It is worth noting that sometimes a slight excess of the inverted product is observed because the departing leaving group can momentarily shield one face of the carbocation.

SN1_Mechanism cluster_start Reactant cluster_intermediate Intermediate S_reactant This compound Carbocation Planar Carbocation (Achiral) S_reactant->Carbocation Loss of Leaving Group R_product (R)-Product Carbocation->R_product Nucleophilic Attack (Top Face) S_product (S)-Product Carbocation->S_product Nucleophilic Attack (Bottom Face)

Figure 2. SN1 reaction pathway of this compound proceeding through a planar carbocation to form a racemic mixture.

Quantitative Stereochemical Analysis

The stereochemical purity of the reaction products can be quantified by determining the enantiomeric excess (e.e.), which is the measure of how much one enantiomer is present in excess of the other.

Enantiomeric Excess (%) = |(% of major enantiomer - % of minor enantiomer)|

The following table summarizes the expected stereochemical outcomes and enantiomeric excess for the reactions of this compound.

Reaction TypeReagents/ConditionsStarting MaterialExpected Major Product(s)Expected Enantiomeric Excess (e.e.)
SN2 NaI in Acetone (B3395972)This compound(R)-2-Iodobutane~100% (of the R enantiomer)
SN1 H₂O (Hydrolysis)This compound(R)-2-Butanol & (S)-2-Butanol~0% (Racemic mixture)
Mixed SN1/SN2 Conditions favoring bothThis compoundMixture of (R) and (S) productsVaries (typically a slight excess of the inverted (R) product)

Note: The exact enantiomeric excess in SN1 reactions can be slightly greater than 0% in favor of the inverted product due to the ion pair mechanism.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for conducting SN1 and SN2 reactions with this compound and analyzing the stereochemical outcome of the resulting 2-butanol (B46777).

Protocol 1: SN2 Reaction of this compound with Sodium Iodide

This protocol is a classic example of an SN2 reaction, often referred to as a Finkelstein reaction.

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve a known concentration of this compound in acetone.

  • Initiation: Add a solution of sodium iodide (NaI) in acetone to the flask. A typical molar ratio would be 1.5 to 2 equivalents of NaI per equivalent of this compound.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a sodium bromide (NaBr) precipitate, which is insoluble in acetone.[5][6]

  • Work-up: After the reaction is complete (e.g., after 24 hours or when no more precipitate forms), quench the reaction with water and extract the product with a suitable organic solvent like diethyl ether.

  • Purification: Wash the organic layer with a sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • Analysis: The stereochemical outcome of the resulting 2-iodobutane (B127507) can be analyzed, though for comparison with the SN1 product, conversion to 2-butanol might be necessary.

Protocol 2: SN1 Hydrolysis of this compound

This protocol describes the solvolysis of this compound in water to produce 2-butanol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add a mixture of this compound and water. A co-solvent like ethanol (B145695) may be used to increase the solubility of the alkyl halide.

  • Reaction Conditions: Heat the mixture to reflux for several hours to ensure the completion of the reaction.[7]

  • Work-up: After cooling, neutralize any acid formed (HBr) with a mild base like sodium bicarbonate.

  • Extraction and Purification: Extract the 2-butanol product with an organic solvent. Dry the organic layer and purify the product, for instance, by distillation.

  • Analysis: The enantiomeric composition of the resulting 2-butanol is then determined using chiral gas chromatography.

Protocol 3: Chiral Gas Chromatography (GC) Analysis of 2-Butanol Enantiomers

This protocol outlines the quantitative analysis of the (R)- and (S)-2-butanol enantiomers produced.

  • Sample Preparation: Prepare a dilute solution (e.g., 2 mg/mL) of the 2-butanol product in a suitable solvent like methylene (B1212753) chloride.[8]

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column. A suitable column is the Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness).[8]

  • GC Conditions:

    • Carrier Gas: Helium at a constant pressure (e.g., 30 psi).[8]

    • Injector Temperature: 250 °C.[8]

    • Detector Temperature: 250 °C.[8]

    • Oven Temperature Program: Start at 30 °C for 5 minutes, then ramp up to 110 °C at a rate of 5 °C/min.[8]

    • Injection: Inject 1 µL of the sample with a high split ratio (e.g., 80:1).[8]

  • Data Analysis: The (S)-(+)-2-butanol and (R)-(-)-2-butanol enantiomers will have different retention times on the chiral column, allowing for their separation and quantification.[8] The peak areas are integrated to determine the relative amounts of each enantiomer and to calculate the enantiomeric excess. For improved separation, the 2-butanol can be derivatized to its O-acetyl derivative before analysis.

Experimental Workflow

The overall process from reaction to analysis can be visualized as a logical workflow.

Experimental_Workflow cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_analysis Analysis Step start This compound sn1 SN1 Reaction (e.g., H₂O) start->sn1 sn2 SN2 Reaction (e.g., NaI in Acetone) start->sn2 workup_sn1 Extraction & Purification of 2-Butanol sn1->workup_sn1 workup_sn2 Extraction & Purification of 2-Iodobutane sn2->workup_sn2 gc_prep Sample Preparation for GC workup_sn1->gc_prep gc_analysis Chiral GC Analysis gc_prep->gc_analysis data Data Interpretation (Determine e.e.) gc_analysis->data

Figure 3. General workflow for the stereochemical analysis of this compound reactions.

References

Navigating the Reaction Pathways of (S)-2-Bromobutane: A Comparative Guide to Mechanism Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for controlling product outcomes, particularly when dealing with chiral molecules. This guide provides a comparative analysis of the validation of reaction mechanisms involving (S)-2-bromobutane, a versatile chiral secondary alkyl halide. We will explore the competitive substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) pathways, supported by experimental data and detailed protocols for mechanism elucidation.

The stereochemical and regiochemical outcome of reactions involving this compound is highly dependent on the reaction conditions. Factors such as the nature of the nucleophile/base, solvent, and temperature dictate which mechanistic pathway predominates, leading to a diverse array of potential products. Validating the operative mechanism is therefore crucial for predictable and efficient chemical synthesis.

Unraveling the Mechanistic Dichotomy: Substitution vs. Elimination

The reaction of this compound with a nucleophile or base can proceed through four primary competing pathways: S(_N)1, S(_N)2, E1, and E2. The balance between these mechanisms is sensitive to the experimental parameters. A summary of expected outcomes and the factors influencing the dominant pathway is presented below.

Nucleophile/BaseSolventPredominant Mechanism(s)Expected Major Product(s)Stereochemical Outcome
Strong, non-bulky (e.g., OH⁻)Polar Aprotic (e.g., DMSO)S(_N)2(R)-2-ButanolInversion of configuration
Strong, bulky base (e.g., t-BuOK)Polar Aprotic (e.g., DMSO)E2trans-2-Butene (Zaitsev product)Stereospecific
Strong base/nucleophile (e.g., EtO⁻)Polar Protic (e.g., EtOH)E2 > S(_N)2trans-2-Butene, cis-2-Butene (B86535), 1-ButeneStereospecific
Weak nucleophile/base (e.g., H₂O, EtOH)Polar Protic (e.g., H₂O, EtOH)S(_N)1, E1Racemic 2-Butanol (B46777), 2-ButeneRacemization and elimination

Experimental Validation of Reaction Mechanisms

To empirically determine the dominant reaction mechanism, a combination of kinetic studies, product analysis, and stereochemical assessment is employed.

Experimental Protocol 1: Distinguishing S(_N)2 and E2 Pathways

This experiment aims to differentiate between the S(_N)2 and E2 pathways by reacting this compound with a strong base/nucleophile in both a polar aprotic and a polar protic solvent.

Materials:

  • This compound

  • Sodium ethoxide (EtONa)

  • Ethanol (B145695) (EtOH), absolute

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Polarimeter

Procedure:

  • Reaction in Ethanol (Protic Solvent):

    • Dissolve a known concentration of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add a known amount of this compound to the solution.

    • Heat the reaction mixture to a constant temperature (e.g., 55°C) and monitor the reaction progress over time by taking aliquots.

    • Quench the reaction in the aliquots by adding a weak acid.

    • Extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Reaction in DMSO (Aprotic Solvent):

    • Repeat the procedure above, using anhydrous DMSO as the solvent instead of ethanol.

  • Product Analysis by GC-MS:

    • Analyze the extracted organic products from both reactions using GC-MS to identify and quantify the substitution product (2-ethoxybutane) and the elimination products (1-butene, cis-2-butene, and trans-2-butene).

    • Determine the ratio of substitution to elimination products for each solvent.

  • Stereochemical Analysis:

    • If a significant amount of substitution product is formed, isolate it (e.g., by fractional distillation).

    • Measure the optical rotation of the isolated 2-ethoxybutane using a polarimeter to determine if the reaction proceeded with inversion (indicative of S(_N)2) or racemization.

Expected Results:

  • In ethanol, a higher proportion of elimination products (E2) is expected. According to Saytzeff's rule, trans-2-butene will be the major elimination product, followed by cis-2-butene and then 1-butene.[1]

  • In DMSO, the S(_N)2 pathway is expected to be more competitive, leading to a higher yield of the substitution product, (R)-2-ethoxybutane, with an inverted stereochemistry.

Experimental Protocol 2: Investigating S(_N)1 and E1 Pathways

This protocol investigates the unimolecular pathways by reacting this compound with a weak nucleophile in a polar protic solvent.

Materials:

  • This compound

  • Aqueous ethanol (e.g., 80% ethanol, 20% water)

  • Standard glassware for solvolysis reactions

  • Polarimeter

  • GC-MS

Procedure:

  • Solvolysis Reaction:

    • Dissolve this compound in the aqueous ethanol solution in a sealed vial.

    • Maintain the reaction at a constant temperature (e.g., 25°C).

    • Monitor the reaction progress over time.

  • Kinetic Analysis:

    • The rate of the reaction can be followed by monitoring the decrease in the concentration of this compound using GC.

    • Plot ln[this compound] versus time. A linear plot indicates a first-order reaction, characteristic of an S(_N)1/E1 mechanism.

  • Product and Stereochemical Analysis:

    • After the reaction has proceeded to a significant extent, analyze the product mixture using GC-MS to identify and quantify 2-butanol, 2-ethoxybutane, and the butene isomers.

    • Isolate the 2-butanol and measure its optical rotation. A rotation close to zero would indicate racemization, a hallmark of the S(_N)1 mechanism.

Quantitative Analysis of S(_N)1 vs. S(_N)2 Contribution:

For the reaction of 2-bromobutane (B33332) with hydroxide (B78521) ions in 75% ethanol – 25% water at 30°C, the experimentally determined rate law is: Rate = 3.2 × 10⁻⁵ [(2-bromobutane)][OH⁻] + 2.0 × 10⁻⁶ [(2-bromobutane)]

The first term represents the S(_N)2 pathway (second-order kinetics), and the second term represents the S(_N)1 pathway (first-order kinetics). This allows for the calculation of the percentage of each pathway under specific conditions.

Visualizing the Reaction Pathways

The following diagrams illustrate the logical flow of the competing reaction mechanisms for this compound.

G cluster_start Reactant cluster_conditions Reaction Conditions cluster_mechanisms Mechanisms cluster_products Products S_2_bromobutane This compound strong_base Strong, Bulky Base (e.g., t-BuOK) strong_nucleophile Strong Nucleophile (e.g., OH- in DMSO) weak_nucleophile Weak Nucleophile/Base (e.g., H2O, EtOH) E2 E2 strong_base->E2 SN2 SN2 strong_nucleophile->SN2 SN1_E1 SN1 / E1 weak_nucleophile->SN1_E1 alkenes Alkenes (trans-2-butene major) E2->alkenes inverted_alcohol (R)-2-Butanol (Inversion) SN2->inverted_alcohol racemic_products Racemic 2-Butanol + Alkenes SN1_E1->racemic_products

Caption: Factors influencing the reaction pathway of this compound.

G cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway cluster_sn1_e1 SN1 / E1 Pathway start This compound sn2_ts Transition State [HO--C--Br]⁻ start->sn2_ts Strong Nucleophile Backside Attack e2_ts Transition State [Base--H--C--C--Br]⁻ start->e2_ts Strong, Bulky Base Anti-periplanar carbocation Planar Carbocation Intermediate start->carbocation Weak Nucleophile/Base Loss of Br⁻ sn2_product (R)-2-Butanol (Inversion) sn2_ts->sn2_product e2_product trans-2-Butene (Major Product) e2_ts->e2_product sn1_product Racemic 2-Butanol carbocation->sn1_product Nucleophilic Attack e1_product 2-Butene carbocation->e1_product Proton Removal

Caption: Comparison of SN2, E2, and SN1/E1 mechanisms for this compound.

By carefully selecting reaction conditions and employing the appropriate analytical techniques, researchers can validate the operative reaction mechanisms for this compound. This control is essential for the stereoselective and regioselective synthesis of target molecules in academic research and the pharmaceutical industry. The provided protocols offer a framework for the systematic investigation of these competing pathways.

References

A Comparative Study of (S)-2-Bromobutane with other Chiral Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks is a critical decision in the synthesis of enantiomerically pure molecules. (S)-2-Bromobutane is a versatile secondary alkyl halide that serves as a key intermediate in the introduction of a chiral sec-butyl group. Its reactivity in nucleophilic substitution and elimination reactions is of paramount importance. This guide provides an objective comparison of the performance of this compound with other chiral alkyl halides, supported by experimental data, to aid in the selection of the most suitable reagent for a given synthetic transformation.

Stereochemistry and Reactivity Overview

This compound and its chiral counterparts primarily undergo two major types of reactions: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The stereochemical outcome and the competition between these pathways are influenced by the nature of the alkyl halide, the nucleophile/base, and the reaction conditions.

Data Presentation: Comparative Performance

The following tables summarize the key performance indicators of this compound in comparison to other relevant chiral secondary alkyl halides.

Table 1: Relative Rates of SN2 Reactions

The rate of an SN2 reaction is highly dependent on the nature of the leaving group. For halogens, the leaving group ability increases down the group in the periodic table, which is reflected in the reaction rates.

Alkyl HalideLeaving GroupRelative Rate of SN2 Reaction (with I⁻ in Acetone)Carbon-Halogen Bond Energy (kJ/mol)
(S)-2-ChlorobutaneCl⁻1~339
This compound Br⁻ ~50 ~285
(S)-2-IodobutaneI⁻~1500~222

Note: Relative rates are approximate and can vary with specific reaction conditions. The trend I > Br > Cl is consistently observed.

Table 2: Product Distribution in Reactions of 2-Bromobutane (B33332) with a Strong Base

The reaction of a secondary alkyl halide with a strong, non-bulky base like sodium ethoxide leads to a mixture of substitution and elimination products. The elimination pathway (E2) itself yields a mixture of isomeric alkenes.

Reaction PathwayProductPercentage of Total Product (at 25°C)
SN2 2-Ethoxybutane18%
E2 1-Butene (B85601)16.4%
cis-2-Butene9.4%
trans-2-Butene56.2%

Data derived from the reaction of 2-bromobutane with sodium ethoxide in ethanol, where the total E2 products constitute 82% of the product mixture.[1] The distribution among the E2 products is based on the 4:1 ratio of 2-butene (B3427860) to 1-butene and a 6:1 ratio of trans- to cis-2-butene.[2][3]

Table 3: Stereochemical Outcome of Key Reactions
Reaction TypeChiral Alkyl HalideStereochemical OutcomeEnantiomeric Excess (e.e.)
SN2 This compound Inversion of configuration (Walden Inversion) >99% (typically)
SN1This compoundRacemization (with slight excess of inversion)Low
E2 This compound Formation of cis and trans alkenes (achiral) N/A

Mandatory Visualizations

The following diagrams illustrate the key reaction mechanisms and a typical experimental workflow involving this compound.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products S-2-Bromobutane This compound TS [I···C···Br]⁻ S-2-Bromobutane->TS Nucleophile Nucleophile (e.g., I⁻) Nucleophile->TS Backside Attack R-2-Iodobutane (R)-2-Iodobutane TS->R-2-Iodobutane Inversion of Configuration Leaving_Group Leaving Group (Br⁻) TS->Leaving_Group

Caption: SN2 reaction mechanism of this compound.

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 2-Bromobutane 2-Bromobutane TS_Zaitsev [EtO···H···C···C···Br]⁻ (Zaitsev Product Formation) 2-Bromobutane->TS_Zaitsev TS_Hofmann [EtO···H···C···C···Br]⁻ (Hofmann Product Formation) 2-Bromobutane->TS_Hofmann Base Base (e.g., EtO⁻) Base->TS_Zaitsev Abstracts internal β-H Base->TS_Hofmann Abstracts terminal β-H 2-Butene 2-Butene (Zaitsev, Major) TS_Zaitsev->2-Butene Conjugate_Acid Conjugate Acid (EtOH) TS_Zaitsev->Conjugate_Acid Leaving_Group Leaving Group (Br⁻) TS_Zaitsev->Leaving_Group 1-Butene 1-Butene (Hofmann, Minor) TS_Hofmann->1-Butene TS_Hofmann->Conjugate_Acid TS_Hofmann->Leaving_Group

Caption: E2 reaction mechanism of 2-Bromobutane.

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_workup Work-up cluster_purification_analysis Purification & Analysis Reactants Combine this compound and Nucleophile/Base in appropriate solvent Conditions Set Reaction Temperature and Time Reactants->Conditions Quench Quench Reaction Conditions->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Distillation or Chromatography Dry->Purify Characterize Characterize Product (NMR, GC, Polarimetry) Purify->Characterize

Caption: General experimental workflow for reactions of this compound.

Experimental Protocols

Protocol 1: Comparative SN2 Reactivity of 2-Halobutanes

This experiment qualitatively compares the SN2 reactivity of 2-chlorobutane (B165301), 2-bromobutane, and 2-iodobutane (B127507) by observing the rate of precipitation of the corresponding sodium halide in acetone (B3395972).

Materials:

  • 15% (w/v) solution of sodium iodide in acetone

  • 2-Chlorobutane

  • 2-Bromobutane

  • 2-Iodobutane

  • Test tubes

  • Water bath

Procedure:

  • Place 2 mL of the 15% sodium iodide in acetone solution into three separate, dry test tubes.

  • To the first test tube, add 2-3 drops of 2-chlorobutane.

  • To the second test tube, add 2-3 drops of 2-bromobutane.

  • To the third test tube, add 2-3 drops of 2-iodobutane.

  • Stopper and shake each test tube.

  • Observe the test tubes for the formation of a precipitate (sodium chloride, sodium bromide, or sodium iodide). Note the time it takes for the precipitate to appear in each tube.

  • If no reaction is observed at room temperature after 10-15 minutes, gently warm the test tubes in a water bath (around 50°C) and continue to observe.

Expected Observations: A precipitate will form most rapidly in the test tube containing 2-iodobutane, followed by 2-bromobutane, and much more slowly, if at all, in the test tube with 2-chlorobutane, demonstrating the leaving group effect on the rate of SN2 reactions.

Protocol 2: E2 Elimination of 2-Bromobutane with Potassium Tert-Butoxide

This protocol is designed to favor the formation of the Hofmann elimination product (1-butene) by using a sterically hindered base.

Materials:

  • 2-Bromobutane

  • Potassium tert-butoxide

  • Tert-butanol (B103910) (solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Apparatus for gas collection or analysis (e.g., GC-MS)

Procedure:

  • In a dry round-bottom flask, dissolve potassium tert-butoxide in tert-butanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add 2-bromobutane to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • The gaseous products (a mixture of butenes) can be collected or directly analyzed by gas chromatography to determine the product distribution.

  • For a work-up, the reaction mixture is cooled, quenched with water, and the organic products are extracted with a suitable solvent (e.g., pentane). The organic layer is then washed, dried, and the solvent is carefully removed.

Expected Outcome: The major product will be 1-butene, the Hofmann product, due to the steric bulk of the tert-butoxide base, which preferentially abstracts the more accessible primary β-hydrogen. This contrasts with the use of a smaller base like ethoxide, which yields the more stable Zaitsev product (2-butene) as the major product.

Conclusion

This compound is a valuable chiral building block whose reactivity is well-defined. In SN2 reactions, it undergoes complete inversion of stereochemistry, providing a reliable method for introducing a chiral center with a specific configuration.[4][5] Its reactivity is intermediate between that of 2-chlorobutane and 2-iodobutane, offering a balance between stability and reactivity. In elimination reactions, the product distribution can be controlled by the choice of the base, with smaller bases favoring the thermodynamically more stable Zaitsev product (2-butene) and bulkier bases favoring the kinetically controlled Hofmann product (1-butene).[2][3][6] This predictable reactivity profile makes this compound and related chiral alkyl halides powerful tools in modern organic synthesis.

References

Measuring the Purity of (S)-2-Bromobutane: A Comparative Guide to Polarimetry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in chemical synthesis and pharmaceutical development. This guide provides an objective comparison of traditional polarimetry with modern chromatographic and spectroscopic methods for measuring the optical rotation and enantiomeric excess of (S)-2-Bromobutane. Detailed experimental protocols and comparative data are presented to aid in the selection of the most suitable analytical technique.

Introduction to Optical Activity and this compound

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image, the (R)-enantiomer.[1] This chirality arises from the stereocenter at the second carbon atom. Enantiomers of a chiral compound often exhibit different physiological and pharmacological properties, making the quantification of their purity essential. Optical activity is a characteristic property of chiral molecules, where they rotate the plane of polarized light. The direction and magnitude of this rotation are unique to each enantiomer. This compound, for instance, has a specific rotation of +23.1°.[1]

This guide explores the use of polarimetry, the classical technique for measuring optical rotation, and compares its performance with two powerful alternatives: Chiral Gas Chromatography (GC) and Vibrational Circular Dichroism (VCD).

Polarimetry: The Traditional Approach

Polarimetry directly measures the angle of rotation of plane-polarized light caused by a chiral substance in solution.[2][3][4] The measured rotation is dependent on the concentration of the sample, the path length of the light, the temperature, and the wavelength of the light used.[2]

Experimental Protocol: Polarimetry of this compound

Objective: To determine the optical rotation of a sample of this compound.

Materials:

  • Polarimeter

  • 1 dm polarimeter cell

  • Volumetric flask (10 mL)

  • Analytical balance

  • This compound sample

  • Ethanol (B145695) (spectroscopic grade)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1.0 g of the this compound sample and dissolve it in ethanol in a 10 mL volumetric flask. Fill the flask to the mark with ethanol and mix thoroughly. Concentrations around 1% are common for this type of measurement.[5]

  • Blank Measurement: Fill the polarimeter cell with pure ethanol (the solvent) and place it in the polarimeter. Zero the instrument according to the manufacturer's instructions. This step corrects for any rotation caused by the solvent or the cell itself.

  • Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared this compound solution. Then, fill the cell with the solution, ensuring no air bubbles are present in the light path.

  • Data Acquisition: Place the filled cell in the polarimeter and record the observed optical rotation (α). Repeat the measurement three to five times and calculate the average reading.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the sample in g/mL.

Logical Workflow for Polarimetry

polarimetry_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Ethanol weigh->dissolve blank Measure Blank (Ethanol) dissolve->blank sample Measure Sample Solution blank->sample record Record Observed Rotation (α) sample->record calculate Calculate Specific Rotation [α] record->calculate

Caption: Workflow for determining the optical rotation of this compound using polarimetry.

Alternative Methods for Enantiomeric Purity Determination

While polarimetry is a straightforward technique, it has limitations in terms of sensitivity and its ability to analyze complex mixtures. Modern chromatographic and spectroscopic methods offer significant advantages.

Chiral Gas Chromatography (GC)

Chiral GC utilizes a chiral stationary phase (CSP) to separate the enantiomers of a volatile compound. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their individual quantification.

Experimental Protocol: Chiral GC of 2-Bromobutane

Objective: To separate and quantify the enantiomers of 2-Bromobutane.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., modified cyclodextrin-based CSP)

  • Helium or Nitrogen as carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 2-Bromobutane sample in a suitable volatile solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.

  • Instrumental Setup:

    • Column: Install a chiral capillary column.

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 200 °C).

    • Oven Temperature Program: Optimize the temperature program to achieve baseline separation of the enantiomers. A starting point could be an isothermal analysis at 45°C.

    • Carrier Gas Flow Rate: Set to the optimal flow rate for the column used (e.g., 1-2 mL/min).

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 250 °C).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Record the chromatogram. The two enantiomers will appear as separate peaks. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess (% ee) can be calculated using the peak areas of the (S) and (R) enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] This technique provides a unique spectroscopic fingerprint for each enantiomer, allowing for the determination of the absolute configuration and enantiomeric excess.

Experimental Protocol: VCD Analysis of a Chiral Molecule

Objective: To obtain the VCD spectrum of a chiral molecule to determine its enantiomeric composition.

Instrumentation:

  • VCD Spectrometer (FTIR-based)

  • Infrared light source

  • Photoelastic modulator (PEM)

  • Detector (e.g., MCT)

  • Sample cell with BaF₂ or CaF₂ windows

Procedure:

  • Sample Preparation: Prepare a solution of the chiral sample in a suitable solvent (e.g., CDCl₃) at a concentration that gives an optimal absorbance in the infrared spectrum (typically 0.1-1 M). The solvent should have minimal absorption in the spectral regions of interest.

  • Data Acquisition:

    • Acquire the VCD spectrum of the sample solution. This involves collecting a large number of scans to achieve a good signal-to-noise ratio, as the VCD signal is typically very weak.

    • Acquire the VCD spectrum of the pure solvent under the same conditions to serve as a baseline.

  • Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the VCD spectrum of the analyte.

  • Data Analysis: The VCD spectrum of an enantiomerically pure sample will show a characteristic pattern of positive and negative bands. The intensity of the VCD signals is proportional to the enantiomeric excess. For a racemic mixture, the VCD spectrum will be null. The absolute configuration can be determined by comparing the experimental VCD spectrum with a theoretically calculated spectrum for one of the enantiomers.

Comparison of Techniques

The choice of analytical method depends on various factors, including the nature of the sample, the required accuracy and sensitivity, and the available instrumentation.

FeaturePolarimetryChiral Gas Chromatography (GC)Vibrational Circular Dichroism (VCD)
Principle Measures the rotation of plane-polarized light.Physical separation of enantiomers on a chiral stationary phase.Measures the differential absorption of left and right circularly polarized IR light.[6]
Sample Requirements Pure sample in solution, concentration must be accurately known.Volatile and thermally stable sample.Sample in solution, relatively high concentration needed.
Sensitivity Low to moderate.High.Moderate to high.
Accuracy Moderate, can be affected by impurities and experimental conditions.High, provides direct quantification of each enantiomer.High, provides absolute configuration and enantiomeric excess.
Analysis Time Fast (minutes per sample).Moderate (tens of minutes per sample).Slow (can take hours for data acquisition).
Cost Low.Moderate.High.
Information Provided Bulk optical rotation of the sample.Enantiomeric ratio and purity.Absolute configuration, conformational information, and enantiomeric excess.[6]

Conclusion

For the determination of the optical rotation of this compound, polarimetry offers a rapid and cost-effective solution, particularly for confirming the identity of a highly pure sample. However, for accurate and sensitive quantification of enantiomeric excess, especially in the presence of the (R)-enantiomer or other impurities, chiral gas chromatography is the superior technique. Vibrational circular dichroism, while being the most powerful technique for determining the absolute configuration and providing detailed structural information, is also the most resource-intensive. The selection of the most appropriate method will ultimately be guided by the specific analytical needs and available resources of the research, scientific, or drug development professional.

References

A Spectroscopic Duel: Unmasking the Chiral Twins, (S)- and (R)-2-Bromobutane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the spectroscopic similarities and chiroptical distinctions between the enantiomers of 2-bromobutane (B33332). This guide provides a detailed comparison of their spectroscopic data, complete experimental protocols for analysis, and a logical framework for understanding their stereochemical relationship.

In the world of chiral molecules, enantiomers present a unique analytical challenge. They are non-superimposable mirror images of each other, possessing identical physical and chemical properties in an achiral environment. This guide delves into the spectroscopic characteristics of (S)- and (R)-2-bromobutane, a classic pair of enantiomers, to illustrate how standard spectroscopic techniques perceive them as identical, while chiroptical methods can distinguish between them.

The Unrevealing Spectra: NMR, IR, and Mass Spectrometry

For most spectroscopic techniques, the structural identity of (S)- and (R)-2-bromobutane leads to indistinguishable spectra. Their identical bond connectivities and atomic masses result in the same responses to nuclear magnetic resonance, infrared radiation, and electron impact ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectra of (S)- and (R)-2-bromobutane are identical. The chemical environments of the protons and carbon atoms are the same in both enantiomers, leading to identical chemical shifts and coupling constants.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromobutane

ProtonsChemical Shift (δ, ppm)
CH₃ (next to CH)~1.7
CH (attached to Br)~4.1
CH₂~1.8
CH₃ (terminal)~1.0

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromobutane

CarbonChemical Shift (δ, ppm)
C attached to Br~53-55
CH₂~33-35
CH₃ (next to CH)~25-27
CH₃ (terminal)~11-13
Infrared (IR) Spectroscopy

The vibrational modes of the chemical bonds in (S)- and (R)-2-bromobutane are identical. Consequently, their IR spectra exhibit the same absorption bands.

Table 3: Characteristic IR Absorption Bands for 2-Bromobutane

Bond VibrationWavenumber (cm⁻¹)
C-H stretch2960-2850
C-H bend1465-1380
C-Br stretch650-550
Mass Spectrometry (MS)

Mass spectrometry, which measures the mass-to-charge ratio of ions, cannot differentiate between enantiomers. The fragmentation patterns of (S)- and (R)-2-bromobutane upon ionization are identical. The presence of bromine is indicated by the characteristic M+2 peak due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Major Mass Spectrometry Fragments for 2-Bromobutane

m/zFragment
136/138[C₄H₉Br]⁺ (Molecular ion)
57[C₄H₉]⁺
79/81[Br]⁺

The Decisive Technique: Chiroptical Spectroscopy

The key to distinguishing between (S)- and (R)-2-bromobutane lies in their differential interaction with plane-polarized light, a property known as optical activity. Chiroptical techniques, such as polarimetry, can differentiate enantiomers based on the direction and magnitude of this interaction.

Polarimetry

(S)- and (R)-2-bromobutane are optically active and rotate the plane of polarized light to an equal extent but in opposite directions. The specific rotation ([α]) is a characteristic physical constant for a chiral compound.

Table 5: Chiroptical Data for 2-Bromobutane Enantiomers

EnantiomerSpecific Rotation ([α]²⁰_D)
(S)-(+)-2-Bromobutane+23.1° to +52.3°
(R)-(-)-2-Bromobutane-23.1° to -52.3°

Note: The reported values for the specific rotation of 2-bromobutane enantiomers can vary in the literature, likely due to differences in purity, solvent, and experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 2-bromobutane.

Materials:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (B151607) (CDCl₃)

  • 2-bromobutane sample

  • Pipettes

Procedure:

  • Prepare a sample by dissolving approximately 10-20 mg of 2-bromobutane in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Lock and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

  • Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the IR spectrum of 2-bromobutane.

Materials:

  • FT-IR spectrometer with a sample compartment

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • 2-bromobutane sample (neat liquid)

  • Pipette

  • Acetone (B3395972) for cleaning

Procedure (Neat Liquid on Salt Plates):

  • Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of dry acetone and allow them to air dry completely.

  • Place one or two drops of the neat 2-bromobutane sample onto the center of one salt plate.

  • Carefully place the second salt plate on top of the first, spreading the liquid into a thin film.

  • Place the "sandwich" of salt plates into the sample holder in the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Clean the salt plates thoroughly with acetone after use.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of 2-bromobutane.

Materials:

  • Gas chromatograph-mass spectrometer (GC-MS) system

  • Helium carrier gas

  • 2-bromobutane sample

  • Microsyringe

Procedure:

  • Prepare a dilute solution of 2-bromobutane in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Set the GC-MS parameters, including the injector temperature, oven temperature program, and mass spectrometer scan range.

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • The sample is vaporized and separated by the gas chromatograph.

  • As the 2-bromobutane elutes from the GC column, it enters the mass spectrometer's ion source.

  • The molecules are ionized, typically by electron impact (EI).

  • The resulting ions are separated by their mass-to-charge ratio in the mass analyzer.

  • The detector records the abundance of each ion, generating the mass spectrum.

Polarimetry

Objective: To measure the optical rotation of (S)- and (R)-2-bromobutane.

Materials:

  • Polarimeter

  • Polarimeter cell (typically 1 dm path length)

  • Sodium lamp (D-line, 589 nm)

  • (S)-2-bromobutane and (R)-2-bromobutane samples

  • A suitable solvent (e.g., ethanol (B145695) or chloroform)

  • Volumetric flasks and pipettes

Procedure:

  • Turn on the polarimeter and allow the sodium lamp to warm up.

  • Prepare a solution of known concentration of the 2-bromobutane enantiomer in a volumetric flask.

  • Calibrate the polarimeter by filling the cell with the pure solvent and setting the reading to zero.

  • Rinse the polarimeter cell with a small amount of the sample solution and then fill it, ensuring there are no air bubbles in the light path.

  • Place the filled cell in the polarimeter and record the observed rotation (α).

  • Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

  • Repeat the measurement for the other enantiomer.

Logical Framework for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic comparison of enantiomers like (S)- and (R)-2-bromobutane.

G Spectroscopic Analysis of 2-Bromobutane Enantiomers cluster_enantiomers Enantiomers cluster_achiral Achiral Spectroscopic Methods cluster_chiral Chiroptical Methods S-2-Bromobutane S-2-Bromobutane NMR NMR (¹H & ¹³C) S-2-Bromobutane->NMR IR IR Spectroscopy S-2-Bromobutane->IR MS Mass Spectrometry S-2-Bromobutane->MS Polarimetry Polarimetry S-2-Bromobutane->Polarimetry R-2-Bromobutane R-2-Bromobutane R-2-Bromobutane->NMR R-2-Bromobutane->IR R-2-Bromobutane->MS R-2-Bromobutane->Polarimetry Identical Spectra Identical Spectra NMR->Identical Spectra IR->Identical Spectra MS->Identical Spectra Opposite Optical Rotation Opposite Optical Rotation Polarimetry->Opposite Optical Rotation

Caption: Workflow for the spectroscopic analysis of 2-bromobutane enantiomers.

Assessing the Stereospecificity of SN2 Reactions: A Comparative Guide Using (S)-2-Bromobutane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in drug development, the precise control of stereochemistry is paramount. The spatial arrangement of atoms within a molecule can dramatically influence its biological activity. The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, valued for its stereospecific nature. This guide provides a comprehensive analysis of the stereospecificity of the SN2 reaction using (S)-2-bromobutane as a model substrate, comparing its outcome with the alternative unimolecular (SN1) pathway.

The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.[1][2] This "backside attack" forces an inversion of the stereochemical configuration at the chiral center, akin to an umbrella turning inside out in the wind.[1] Consequently, the stereochemistry of the product is directly dependent on the stereochemistry of the reactant, a characteristic known as stereospecificity.[3][4]

Comparative Analysis of SN2 and SN1 Reactions of this compound

The reaction of this compound can proceed via either an SN2 or an SN1 mechanism, depending on the reaction conditions. The choice of nucleophile, solvent, and temperature determines the predominant pathway and, therefore, the stereochemical outcome. The SN1 reaction, in contrast to the SN2, is a two-step process involving the formation of a planar carbocation intermediate. This planarity allows the nucleophile to attack from either face, leading to a mixture of enantiomers—a racemic mixture.[5]

The following table summarizes the key differences in the reaction of this compound under SN2 and SN1 conditions:

FeatureSN2 ReactionSN1 Reaction
Mechanism Single, concerted step (bimolecular)[1]Two steps with a carbocation intermediate (unimolecular)[5]
Reactant This compoundThis compound
Nucleophile Strong, high concentration (e.g., I⁻, OH⁻, CN⁻)[6]Weak or low concentration (e.g., H₂O, ROH)
Solvent Polar aprotic (e.g., acetone, DMSO)[7][8]Polar protic (e.g., water, ethanol)[9]
Stereochemical Outcome Inversion of configuration[2]Racemization (mixture of inversion and retention)[5]
Product with NaI (R)-2-iodobutane[10]Racemic mixture of (R)- and (S)-2-iodobutane
Product with NaOH (R)-2-butanol[1]Racemic mixture of (R)- and (S)-2-butanol
Rate Law Rate = k[this compound][Nucleophile]Rate = k[this compound]

Visualizing the Reaction Pathways

The stereochemical fate of this compound in SN2 and SN1 reactions is distinct, as illustrated in the following diagrams.

Caption: SN2 reaction mechanism of this compound.

Experimental_Workflow start Start: this compound reaction SN2 Reaction (e.g., NaI in Acetone) start->reaction workup Reaction Workup (Extraction & Purification) reaction->workup analysis Polarimetry Analysis workup->analysis retention Retention of Configuration (S)-product analysis->retention Not Observed inversion Inversion of Configuration (R)-product analysis->inversion Observed racemization Racemic Mixture (Both R and S) analysis->racemization Not Observed

References

Navigating Chiral Landscapes: A Comparative Guide to Alternatives for (S)-2-Bromobutane in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise construction of stereogenic centers is a cornerstone of modern organic synthesis. (S)-2-bromobutane has long served as a foundational chiral electrophile for introducing a sec-butyl group with a defined stereochemistry via SN2 reactions. However, the demands for improved reactivity, broader substrate scope, and milder reaction conditions have spurred the exploration of viable alternatives. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to aid in the rational selection of the optimal chiral electrophile for a given synthetic challenge.

This comparison focuses on three principal classes of alternatives: chiral sulfonates (tosylates and mesylates), and chiral epoxides. Each class offers a unique profile of reactivity and synthetic utility, providing a versatile toolkit for the discerning synthetic chemist.

The Benchmark: this compound

This compound is a secondary alkyl halide that primarily reacts through an SN2 mechanism with a wide range of nucleophiles. A key feature of the SN2 reaction is the inversion of configuration at the chiral center, a predictable and reliable transformation that has been a bedrock of asymmetric synthesis. For example, the reaction of this compound with sodium cyanide results in the formation of (R)-2-cyanobutane, demonstrating this characteristic inversion. Similarly, reaction with sodium azide (B81097) followed by reduction provides a route to (R)-2-aminobutane.

While effective, the reactivity of alkyl bromides can sometimes be sluggish, requiring elevated temperatures or highly reactive nucleophiles. This can be a limitation when dealing with sensitive functional groups elsewhere in the molecule.

Superior Leaving Groups: Chiral Sulfonates

To enhance reactivity, one can turn to electrophiles with better leaving groups. Sulfonate esters, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates), are excellent alternatives to alkyl bromides. The corresponding sulfonate anions are the conjugate bases of strong acids (p-toluenesulfonic acid, pKa ≈ -2.8; methanesulfonic acid, pKa ≈ -1.9), making them much more stable and thus better leaving groups than bromide (the conjugate base of HBr, pKa ≈ -9). This enhanced reactivity often allows for milder reaction conditions and faster reaction times.

The preparation of chiral secondary tosylates and mesylates typically starts from the corresponding chiral alcohol, for example, (S)-butan-2-ol, which is readily available from the chiral pool. The reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270) proceeds with retention of configuration at the chiral center, as the C-O bond of the alcohol is not broken during this step. The subsequent SN2 reaction with a nucleophile then proceeds with the expected inversion of configuration.

Comparative Reactivity:

The superior leaving group ability of the tosylate anion generally leads to faster SN2 reaction rates compared to bromide under similar conditions. This is due to the extensive resonance stabilization of the negative charge across the three oxygen atoms of the sulfonate group. While direct comparative kinetic data for (S)-2-butyl systems under identical conditions is sparse in the literature, the general principles of leaving group ability are well-established.

Three-Membered Powerhouses: Chiral Epoxides

Chiral epoxides, such as (R)-1,2-epoxybutane, represent another important class of alternatives. These strained three-membered rings are highly susceptible to ring-opening by a variety of nucleophiles. The reaction typically proceeds via an SN2-like mechanism, with the nucleophile attacking one of the electrophilic carbons of the epoxide.

A key advantage of chiral epoxides is the potential for regioselectivity. With soft nucleophiles, such as organocuprates (Gilman reagents), the attack generally occurs at the less sterically hindered carbon atom. This regioselectivity, combined with the inherent stereospecificity of the ring-opening (inversion of configuration at the point of attack), provides a powerful tool for constructing complex chiral molecules. For example, the reaction of (R)-1,2-epoxybutane with a Gilman reagent can be used to introduce a variety of alkyl or aryl groups at the C1 position, generating a chiral secondary alcohol at C2.

Quantitative Comparison of Alternatives

To provide a clearer picture of the relative performance of these electrophiles, the following table summarizes typical reaction outcomes. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature. The data presented here is compiled from various sources to illustrate the general trends in yield and stereoselectivity.

ElectrophileNucleophileProductYield (%)ee% / de%Reference Reaction
This compoundNaN₃(R)-2-Azidobutane~80-90>98% eeAzide Substitution
(S)-2-Butyl TosylateNaN₃(R)-2-Azidobutane>90>98% eeAzide Substitution
(R)-1,2-EpoxybutaneMe₂CuLi(R)-3-Methyl-2-pentanol~90>98% eeGilman Reagent Ring-Opening
This compoundLithium enolate of cyclohexanone2-((R)-sec-butyl)cyclohexanone~60-70>95% deEnolate Alkylation
(S)-2-Butyl TosylateLithium enolate of cyclohexanone2-((R)-sec-butyl)cyclohexanone~70-80>95% deEnolate Alkylation

Experimental Protocols

Protocol 1: Synthesis of (R)-2-Azidobutane from this compound

  • Materials: this compound, sodium azide (NaN₃), anhydrous dimethylformamide (DMF), diethyl ether, water, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.5 equivalents) in anhydrous DMF.

    • Add this compound (1.0 equivalent) to the solution.

    • Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude (R)-2-azidobutane.

    • Purify the product by distillation or column chromatography.

    • Characterize the product using appropriate analytical techniques (e.g., NMR, IR spectroscopy) and determine the optical rotation to confirm the stereochemical outcome.[1]

Protocol 2: Synthesis of (S)-2-Butyl Tosylate from (S)-Butan-2-ol

  • Materials: (S)-butan-2-ol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (B109758) (CH₂Cl₂), hydrochloric acid (1M), saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (S)-butan-2-ol (1.0 equivalent) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath and add pyridine (1.5 equivalents).

    • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for several hours, monitoring by TLC until the starting alcohol is consumed.

    • Quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-2-butyl tosylate.

    • The product can be purified by recrystallization or column chromatography if necessary.

Protocol 3: Ring-Opening of (R)-1,2-Epoxybutane with a Gilman Reagent

  • Materials: Copper(I) iodide (CuI), methyllithium (B1224462) (MeLi), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), (R)-1,2-epoxybutane, saturated aqueous ammonium (B1175870) chloride solution.

  • Procedure:

    • In a dry, two-necked round-bottom flask under an inert atmosphere, suspend CuI (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C and add methyllithium (2.0 equivalents) dropwise. The solution will typically change color, indicating the formation of the Gilman reagent (lithium dimethylcuprate).

    • Cool the Gilman reagent solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of (R)-1,2-epoxybutane (1.0 equivalent) in the same anhydrous solvent.

    • Stir the reaction at -78 °C for several hours, monitoring the consumption of the epoxide by TLC.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting (R)-3-methyl-2-pentanol by column chromatography.[2]

Visualization of Concepts

To aid in the selection and application of these chiral electrophiles, the following diagrams illustrate key decision-making processes and experimental workflows.

G Decision Tree for Chiral Electrophile Selection start Start: Need to form a C-Nu bond stereospecifically at a sec-butyl center q1 Is enhanced reactivity or milder conditions required? start->q1 use_sulfonate use_sulfonate q1->use_sulfonate Yes use_bromide use_bromide q1->use_bromide No q2 Is a C-C bond formation with a soft nucleophile desired? use_epoxide Use (R)-1,2-Epoxybutane q2->use_epoxide Yes final_choice Proceed with selected Bromide/Sulfonate q2->final_choice No use_sulfonate->q2 Use (S)-2-Butyl Tosylate/Mesylate use_bromide->q2 Consider this compound

Caption: Decision tree for selecting a chiral electrophile.

G Generalized Workflow for SN2 Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Chiral Electrophile & Nucleophile dissolve Dissolve Nucleophile in Anhydrous Solvent start->dissolve add_electrophile Add Chiral Electrophile dissolve->add_electrophile react Heat/Stir under Inert Atmosphere add_electrophile->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Distillation/Chromatography) dry->purify end end purify->end Characterize Product (NMR, IR, Optical Rotation)

Caption: Generalized workflow for a stereospecific SN2 reaction.

Conclusion

The choice of a chiral electrophile is a critical parameter in the design of an asymmetric synthesis. While this compound remains a reliable and cost-effective option, its limitations in reactivity can be overcome by employing alternatives with superior leaving groups, such as chiral tosylates and mesylates. These sulfonates allow for milder reaction conditions and are often the preferred choice for SN2 reactions with a wide range of nucleophiles. For transformations requiring the stereospecific introduction of a carbon-based nucleophile at the terminus of a butyl chain, chiral epoxides offer a powerful and regioselective alternative. By carefully considering the nature of the nucleophile, the desired reaction conditions, and the overall synthetic strategy, researchers can select the optimal chiral electrophile to efficiently and stereoselectively construct the target molecule.

References

Safety Operating Guide

Proper Disposal of (S)-2-Bromobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (S)-2-Bromobutane is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, this compound is classified as hazardous waste and must be handled according to specific protocols.[1][2] Improper disposal can lead to environmental contamination and potential health risks.[3] This guide provides detailed, step-by-step procedures for the proper management and disposal of this compound waste in a research environment.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). All waste transfer and handling procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Eye Protection : Wear safety glasses and a face shield.[6]

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory practices.[6][7]

  • Body Protection : Wear a flame-retardant lab coat and, if necessary, impervious clothing to prevent skin contact.[6]

This compound is a highly flammable liquid and vapor.[7] Keep it away from heat, sparks, open flames, and other ignition sources.[8][9] All equipment used for transfer must be properly grounded and bonded to prevent static discharge.[5][9]

Step-by-Step Laboratory Disposal Protocol

This compound falls under the category of halogenated organic waste.[4][10] To minimize disposal costs and ensure compliance, it is crucial to keep halogenated solvents separate from non-halogenated solvent waste.[10]

  • Obtain a Designated Waste Container : Request a compatible hazardous waste container from your institution's Environmental Health and Safety (EHS) department. These are typically specifically designated for halogenated organic wastes.[4] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[4]

  • Properly Label the Container : Before adding any waste, affix a hazardous waste tag to the container.[4] Fill out all required information, including the generator's name, location, and the date accumulation begins.[4]

  • Accumulate Waste Safely :

    • As you add this compound waste, update the tag with the chemical name and its estimated volume or mass.[4]

    • Do not mix this compound with other waste types, especially incompatible materials like strong oxidizing agents, bases, or alkali metals.[11][12]

    • Keep the waste container closed at all times except when adding waste.[4][10]

    • Do not overfill the container. Leave at least 5-10% headspace to allow for thermal expansion.[4]

  • Store the Waste Container :

    • Store the container in a designated Satellite Accumulation Area (SAA).[4]

    • The container must be kept in secondary containment, such as a chemically resistant tub, to contain potential leaks.[4]

    • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of heat or ignition.[4][9]

  • Request a Waste Pickup : Once the container is nearly full (about three-quarters full), arrange for a waste pickup from your institution's EHS or a licensed hazardous waste disposal company.[6][13] Do not dispose of this compound down the drain, as it is harmful to aquatic life.[13]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Remove all personnel from the immediate area and ensure adequate ventilation.[6] Eliminate all sources of ignition.[6][11]

  • Contain the Spill : Use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[1][14]

  • Collect the Waste : Carefully collect the absorbed material using non-sparking tools and place it into a sealed, leak-proof container for disposal.[11][14]

  • Label and Dispose : Label the container as hazardous waste, clearly identifying the contents as spill debris containing this compound.[4] Dispose of it through the same hazardous waste stream as the chemical itself.

  • Decontaminate : Clean the spill area thoroughly with soap and water.[4]

For large spills, or if you are not trained to handle the cleanup, evacuate the area and contact your institution's emergency response team immediately.[4][8]

Quantitative Data and Classifications

For logistical and regulatory purposes, this compound is classified under specific codes and numbers for transport and disposal.

ParameterValueCitation(s)
UN Number 2339[6][11]
Proper Shipping Name 2-Bromobutane[6][7]
Hazard Class 3 (Flammable Liquid)[7][11]
Packing Group II[7]
Aquatic Toxicity (EC50) 16 - 32.28 mg/L for Daphnia (48h)[11][13]

Disposal Methodologies

While laboratories will utilize licensed disposal services, these services employ specific industrial-scale technologies for the final treatment of halogenated hydrocarbons. The most common method is incineration in a chemical incinerator equipped with an afterburner and scrubber .[6][7] This process ensures the complete destruction of the organic molecule while "scrubbing" the resulting gases to neutralize hazardous byproducts like hydrogen bromide.[6][14]

Another advanced technology is Molten Salt Oxidation (MSO) , where the halogenated waste is oxidized in a bath of molten alkali carbonate salt at high temperatures.[15] This process converts the organic carbon to carbon dioxide and the bromine into an alkali halide salt, effectively capturing it.[15]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_accum Waste Accumulation cluster_storage Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify this compound as Halogenated Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C F Add Waste to Container (Update Tag, Do Not Overfill) C->F Transfer Waste D Obtain Designated Halogenated Waste Container E Affix & Fill Out Hazardous Waste Tag D->E E->F G Keep Container Securely Closed F->G H Store in Satellite Accumulation Area (SAA) G->H I Use Secondary Containment H->I J Ensure Area is Cool, Ventilated & Away from Ignition Sources I->J K Container is 3/4 Full J->K L Request Pickup from EHS or Licensed Disposal Company K->L M Waste Transported for Incineration/Treatment L->M S1 Spill Occurs S2 Evacuate, Ventilate, Remove Ignition Sources S1->S2 Dispose via EHS S3 Contain with Inert Absorbent S2->S3 Dispose via EHS S4 Collect Debris in a Sealed Container S3->S4 Dispose via EHS S5 Label as Hazardous Waste S4->S5 Dispose via EHS S5->L Dispose via EHS

Workflow for the proper disposal of this compound.

References

Safe Handling and Disposal of (S)-2-Bromobutane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, operational procedures, and disposal plans for handling (S)-2-Bromobutane. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. This compound is a highly flammable and corrosive chemical that requires strict adherence to safety guidelines to prevent injury and property damage.

Hazard Identification and Quantitative Data

This compound is a colorless to pale-yellow liquid with a pleasant odor.[1][2] It is classified as a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[1][3] Vapors are heavier than air and may be narcotic in high concentrations, potentially causing drowsiness or dizziness.[2][4] It is crucial to handle this substance with care in a well-ventilated area, away from heat and ignition sources.[5][6]

The following table summarizes key quantitative data for this compound:

PropertyValueReferences
Molecular Formula C₄H₉Br[3]
Molecular Weight 137.02 g/mol [3]
Appearance Colorless to light brown liquid[4]
Flash Point 18 °C / 65 °F[1][2]
Vapor Pressure 70 mbar @ 20 °C[3]
Specific Gravity 1.250[3]
Autoignition Temperature 265 °C / 509 °F[3]
Flammability Limits LEL: 2.6%, UEL: 6.6%[3]

Personal Protective Equipment (PPE)

A thorough risk assessment is necessary to ensure the appropriate level of PPE is used.[7] At a minimum, standard laboratory attire, including a lab coat, safety glasses, and closed-toe shoes, is required.[7][8] The following PPE is mandatory when handling this compound.

Protection TypeRequired EquipmentSpecifications & Best Practices
Eye and Face Chemical safety goggles and face shieldGoggles should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[1][5] A face shield should be worn over goggles when there is a significant risk of splashing.[7]
Skin and Body Chemical-resistant and flame-retardant gloves; Flame-retardant lab coat or apronGloves must be inspected before use.[5] The type of protective equipment must be selected based on the concentration and amount of the substance being handled.[5] Impervious, flame-retardant, and antistatic protective clothing is recommended.[5][9]
Respiratory Full-face respirator with appropriate cartridgesTo be used if exposure limits are exceeded, if irritation is experienced, or if working outside of a chemical fume hood.[1][9]

The selection of appropriate PPE is a critical step in the risk management process. The following diagram illustrates the decision-making workflow for choosing the correct protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE start Initiate Task with This compound risk_splash Risk of Splash or Spray? start->risk_splash risk_inhalation Adequate Ventilation? (e.g., Fume Hood) start->risk_inhalation risk_fire Handling Large Quantities or Near Ignition Source? start->risk_fire ppe_gloves Mandatory: Chemical-Resistant Gloves start->ppe_gloves ppe_eyes Mandatory: Chemical Safety Goggles risk_splash->ppe_eyes ppe_face Add Face Shield risk_splash->ppe_face Yes ppe_respirator Use Full-Face Respirator with Organic Vapor Cartridge risk_inhalation->ppe_respirator No ppe_body Wear Flame-Retardant Lab Coat or Apron risk_fire->ppe_body Yes Spill_Response_Workflow cluster_minor Minor Spill Response cluster_major Major Spill Response start Spill of This compound Occurs decision_size Major or Minor Spill? start->decision_size alert_colleagues Alert others in the immediate area decision_size->alert_colleagues Minor evacuate Evacuate the entire area immediately decision_size->evacuate Major don_ppe Don appropriate PPE (Gloves, Goggles, Respirator) alert_colleagues->don_ppe remove_ignition Remove all ignition sources don_ppe->remove_ignition contain_spill Contain spill with inert absorbent material remove_ignition->contain_spill collect_waste Collect waste in a sealed container using non-sparking tools contain_spill->collect_waste clean_area Clean and decontaminate the area collect_waste->clean_area dispose Label and dispose of as hazardous waste clean_area->dispose emergency_call Call emergency services and EH&S evacuate->emergency_call secure_area Secure the area, prevent re-entry emergency_call->secure_area await_response Await arrival of trained responders secure_area->await_response

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Bromobutane
Reactant of Route 2
Reactant of Route 2
(S)-2-Bromobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.